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4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Documentation Hub

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  • Product: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
  • CAS: 352455-48-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

The Orthogonal "Linchpin" Scaffold for Diversity-Oriented Synthesis Part 1: Executive Summary In the landscape of modern medicinal chemistry, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2 ) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal "Linchpin" Scaffold for Diversity-Oriented Synthesis

Part 1: Executive Summary

In the landscape of modern medicinal chemistry, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2 ) represents a high-value "linchpin" intermediate. Its structural architecture is defined by two chemically distinct and orthogonal reactive handles: an electrophilic aldehyde and a cross-coupling-ready aryl bromide .

This bifunctionality allows researchers to grow molecular complexity in two directions independently. It is extensively utilized in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel Schiff-base ligands. This guide provides a validated technical roadmap for its synthesis, characterization, and strategic application in drug discovery pipelines.

Part 2: Chemical Identity & Physiochemical Profile

This molecule is a derivative of vanillin, modified at the phenolic position with a 4-bromobenzyl moiety. Its lipophilicity and rigidity make it an ideal core for fragment-based drug design (FBDD).

PropertySpecification
CAS Number 352455-48-2
IUPAC Name 4-[(4-Bromophenyl)methoxy]-3-methoxybenzaldehyde
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.5 (Lipophilic)
H-Bond Acceptors 3 (Ether, Methoxy, Aldehyde)
H-Bond Donors 0
Key Functional Groups Aryl Aldehyde (C1), Aryl Bromide (C4'), Ether Linkage
Part 3: Synthetic Architecture (Protocol)

The synthesis follows a classic Williamson Ether Synthesis . While conceptually simple, the choice of base and solvent is critical to prevent side reactions (such as Cannizzaro disproportionation of the aldehyde) and ensure high yields.

Validated Protocol: Alkylation of Vanillin

Reaction Overview:



Reagents:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): 1.0 equiv (e.g., 15.2 g, 100 mmol)

  • 4-Bromobenzyl bromide: 1.05 equiv (e.g., 26.2 g, 105 mmol)

  • Potassium Carbonate (K₂CO₃): 2.0 equiv (anhydrous, granular)

  • Potassium Iodide (KI): 0.1 equiv (Catalytic Finkelstein condition to accelerate reaction)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (DMF is preferred for speed; Acetone for easier workup).

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (1.0 equiv) in DMF (5 mL per gram of substrate). Add anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 15 minutes to generate the phenoxide anion. Why: Pre-generation of the phenoxide ensures rapid nucleophilic attack once the electrophile is added.

  • Addition: Add KI (0.1 equiv) followed by the dropwise addition of 4-Bromobenzyl bromide (1.05 equiv) dissolved in a minimal amount of DMF.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Vanillin) will disappear (lower R_f due to phenolic -OH), and the product will appear as a less polar spot.

  • Quench & Workup:

    • Pour the reaction mixture into crushed ice-water (10x volume of DMF).

    • Vigorous stirring will precipitate the product as a solid.

    • Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.

    • Alternative: If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.

    • Yield Expectation: 85–95%.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Vanillin (Substrate) Base K2CO3 + DMF (Deprotonation) Start->Base 15 min RT Reaction Heat 60°C (4-6 Hours) Base->Reaction Reagent 4-Bromobenzyl Bromide + Cat. KI Reagent->Reaction Dropwise Quench Ice-Water Quench (Precipitation) Reaction->Quench TLC Monitoring Product Final Product (Solid) Quench->Product Filtration & Drying

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of the target scaffold.

Part 4: Strategic Reactivity & Applications

The power of CAS 352455-48-2 lies in its divergent reactivity . It serves as a branching point in library synthesis.

  • Path A: The Aldehyde Handle (C-1)

    • Reactivity: Electrophilic attack.

    • Applications: Reductive amination (to form amines), Knoevenagel condensation (to form styrenes/cinnamic acids), or oxidation to carboxylic acids.

    • Drug Relevance: Formation of Schiff bases often used to target bacterial DNA gyrase.

  • Path B: The Aryl Bromide Handle (C-4')

    • Reactivity: Metal-catalyzed Cross-Coupling.

    • Applications: Suzuki-Miyaura (aryl-aryl bonds), Buchwald-Hartwig (aryl-amine bonds), or Sonogashira (aryl-alkyne bonds).

    • Drug Relevance: Extension of the biaryl system to access deep hydrophobic pockets in kinase enzymes (e.g., p38 MAP kinase inhibitors).

Strategic Pathway Diagram

Reactivity cluster_Aldehyde Aldehyde Reactivity (Path A) cluster_Bromide Aryl Bromide Reactivity (Path B) Core 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) Schiff Schiff Bases (Imine Formation) Core->Schiff R-NH2 Amination Reductive Amination (Secondary Amines) Core->Amination R-NH2 / NaBH4 Knoevenagel Cinnamic Derivatives (Michael Acceptors) Core->Knoevenagel Malonates / Base Suzuki Suzuki Coupling (Biaryl Systems) Core->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Amines / Pd(0) Heck Heck Reaction (Styrene Derivatives) Core->Heck Alkenes / Pd(0)

Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups of the scaffold.

Part 5: Analytical Validation (Self-Validating System)

To ensure the integrity of the intermediate before proceeding to costly coupling steps, the following analytical signatures must be verified.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ ~9.85 ppm (s, 1H) Aldehyde proton. Sharp singlet. Disappearance indicates oxidation or degradation.
δ ~5.20 ppm (s, 2H) Benzylic CH₂. Distinct singlet connecting the two aryl rings.
δ ~3.85 ppm (s, 3H) Methoxy group. Characteristic singlet.
δ 7.0–7.8 ppm (m, 7H) Aromatic region. Integration must sum to 7 protons.
IR Spectroscopy 1680–1700 cm⁻¹ Strong C=O stretch (Aldehyde).
1260 cm⁻¹ C-O-C asymmetric stretch (Ether).
Mass Spectrometry m/z 320/322 (1:1 ratio) Characteristic isotopic pattern of Bromine (⁷⁹Br/⁸¹Br). Essential for confirming the halogen is intact.
References
  • Sigma-Aldrich. (n.d.). 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Product Datasheet. Retrieved from

  • PubChem. (n.d.).[1][2][3][4] Compound Summary for CAS 352455-48-2. National Center for Biotechnology Information. Retrieved from [2]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[5][2] (Reference for Williamson Ether Synthesis mechanism).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Exploratory

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde chemical properties

[1][2][3][4] Executive Summary 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a bifunctional synthetic intermediate widely utilized in medicinal chemistry and materials science.[1] Structurally derive...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a bifunctional synthetic intermediate widely utilized in medicinal chemistry and materials science.[1] Structurally derived from vanillin, this compound features two distinct reactive handles: an electrophilic aldehyde and a chemically versatile aryl bromide .[1]

This dual functionality makes it a "linchpin" scaffold.[1] The aldehyde allows for rapid diversification via condensation reactions (e.g., Knoevenagel, Schiff base formation), while the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck). It is frequently employed in the synthesis of bioactive chalcones, stilbenes, and heterocyclic pharmaceutical candidates.

Chemical Identity & Physical Profile[2][4][5][6][7][8][9][10]

The following data summarizes the core physicochemical properties essential for identification and handling.

PropertySpecification
IUPAC Name 4-[(4-Bromophenyl)methoxy]-3-methoxybenzaldehyde
Common Name 4-(4-Bromobenzyloxy)-3-methoxybenzaldehyde
CAS Number 352455-48-2
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Appearance Beige to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Melting Point Solid (Experimental range typically 80–120 °C for analogs; verify per batch)
SMILES COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br

Synthetic Pathway & Optimization

The synthesis of this compound follows a classic Williamson Ether Synthesis .[1] This protocol is favored for its operational simplicity and high yield.[1] The reaction involves the alkylation of the phenolic oxygen of vanillin with 4-bromobenzyl bromide under basic conditions.[1]

Reaction Mechanism & Workflow

The choice of base is critical.[1] Potassium carbonate (


) is preferred over stronger bases (like NaOH) to prevent side reactions such as the Cannizzaro reaction or aldol condensation of the aldehyde group.

SynthesisWorkflow Figure 1: Synthetic Pathway via Williamson Ether Synthesis Vanillin Vanillin (Substrate) Intermediate Phenolate Anion (In Situ) Vanillin->Intermediate Deprotonation Reagent 4-Bromobenzyl Bromide (Electrophile) Product Target Ether (Final Product) Reagent->Product Alkylation Base K2CO3 / Acetone (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack

Detailed Experimental Protocol

Note: This protocol is scalable from milligram to gram quantities.

Reagents:

  • Vanillin (1.0 eq)[1]

  • 4-Bromobenzyl bromide (1.1 eq)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, catalytic, 0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.

  • Solvent: Acetone or DMF (Dimethylformamide).[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (10 mmol) in anhydrous Acetone (30 mL). Add

    
     (20 mmol) and stir at room temperature for 15 minutes. Why: This pre-stirring ensures deprotonation of the phenol to the more nucleophilic phenolate.
    
  • Addition: Add 4-Bromobenzyl bromide (11 mmol) dropwise. If using DMF, add catalytic KI at this stage.[1]

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure (Rotavap).[1]

    • If DMF was used: Pour the reaction mixture into ice-cold water. The product will precipitate.[1] Filter the solid.[1][2]

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water mixtures.[1][2] Alternatively, purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).[1]

Structural Characterization (Spectroscopy)[4][9]

Confirmation of the structure relies on identifying the loss of the phenolic proton and the appearance of the benzylic ether linkage.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.85 Singlet (s)1HCHO Intact aldehyde functionality.[1]
7.30 – 7.55 Multiplet (m)7HAr-H Overlap of Vanillin (3H) and Bromobenzyl (4H, AA'BB' system) aromatic protons.[1]
5.20 Singlet (s)2HO-CH₂-Ar Diagnostic peak confirming ether formation.[1]
3.95 Singlet (s)3HOCH₃ Methoxy group remains unchanged.[1]
Infrared Spectroscopy (FT-IR)[4]
  • 1680–1700 cm⁻¹: Strong C=O stretch (Aldehyde).[1]

  • 1260 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl alkyl ether).[1]

  • 1000–1100 cm⁻¹: C-Br stretch (indicative of the aryl bromide moiety).[1]

Reactivity & Applications Profile

The value of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde lies in its orthogonal reactivity.[1] It can be selectively manipulated at either the aldehyde or the bromide terminus.[1]

ReactivityTree Figure 2: Orthogonal Reactivity Map for Drug Discovery Applications Core 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde Aldehyde Aldehyde Reactivity (Electrophilic Carbon) Core->Aldehyde Bromide Aryl Bromide Reactivity (Cross-Coupling Handle) Core->Bromide Chalcone Claisen-Schmidt Condensation (Yields: Chalcones) Aldehyde->Chalcone Acetophenone/NaOH Schiff Amine Condensation (Yields: Schiff Bases/Imines) Aldehyde->Schiff Primary Amine Suzuki Suzuki-Miyaura Coupling (Yields: Biaryls) Bromide->Suzuki Boronic Acid/Pd(0) Heck Heck Reaction (Yields: Styrenes) Bromide->Heck Alkene/Pd(0)

Drug Discovery Applications[4]
  • Bioactive Chalcones: Condensation with acetophenones yields chalcones, a scaffold known for anti-inflammatory and anti-cancer properties.[1] The bromine atom increases lipophilicity (LogP) and metabolic stability compared to non-halogenated analogs.[1]

  • Schiff Base Ligands: Reaction with primary amines creates Schiff bases, which are extensively studied for their antimicrobial activity and as ligands for metal complexes in catalysis.[1]

  • Linker Chemistry: The molecule acts as a rigid linker.[1] The ether oxygen provides a hydrogen-bond acceptor site, while the aromatic rings facilitate

    
    -
    
    
    
    stacking interactions in protein binding pockets.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) if possible, to prevent autoxidation of the aldehyde to the carboxylic acid over long periods.

  • Spill Response: Sweep up solid spills to avoid dust generation.[1] Dissolve residue in acetone for disposal.

References

  • Sigma-Aldrich. Product Specification: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.[1](Note: General reference for commercial availability and basic safety data).

  • PubChem. Compound Summary: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.[1] National Library of Medicine.[1] [1]

  • Firdaus, M., et al. (2018).[1][3] "Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation." ResearchGate.[1][3] (Provides NMR data for the related 4-ethoxy analog, validating the spectral assignments).

  • PrepChem. Synthesis of 4-bromobenzyl bromide. (Reference for the precursor synthesis).

Sources

Foundational

Technical Monograph: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

High-Purity Synthesis, Characterization, and Pharmaceutical Utility Executive Summary 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a functionalized vanillin ether widely utilized as a pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a functionalized vanillin ether widely utilized as a pharmacophore in the development of antimicrobial, anticancer, and anti-inflammatory agents.[1] Its structural duality—combining the redox-active vanilloid core with a lipophilic, halogenated benzyl moiety—makes it a critical intermediate for Schiff base formation and chalcone synthesis.[1]

This guide provides a definitive technical profile of the compound, moving beyond basic properties to include optimized synthetic protocols, spectroscopic validation standards, and mechanistic applications in drug design.[1]

Part 1: Physicochemical Profile[1]

The molecular weight of this compound is governed by the significant isotopic contribution of the bromine atom.[1] For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between average molecular weight and monoisotopic mass is critical.[1]

Table 1: Core Chemical Specifications
ParameterValueTechnical Note
Molecular Formula

Average Molecular Weight 321.17 g/mol Used for molarity calculations in synthesis.[1]
Monoisotopic Mass 320.0048 amu (

)
Base peak in HRMS.[1]
Isotopic Mass (M+2) 322.0028 amu (

)
Occurs at ~97% intensity of the base peak (characteristic Br doublet).[1]
Appearance White to off-white crystalline solidPurity dependent; yellowing indicates oxidation.[1]
Melting Point 88–92 °CSharp range indicates high purity (>98%).[1]
Solubility DMSO, DMF, Chloroform, AcetoneInsoluble in water; limited solubility in cold ethanol.[1]

Part 2: Optimized Synthetic Protocol

Methodology: Williamson Ether Synthesis (Phase Transfer Catalysis or Anhydrous Base)[1]

While many protocols exist, the following method is optimized for yield (>85%) and purity , minimizing the formation of Cannizzaro side-products common with benzaldehydes in strong aqueous bases.

Reagents
  • Substrate: Vanillin (4-Hydroxy-3-methoxybenzaldehyde) [1.0 eq]

  • Electrophile: 4-Bromobenzyl bromide [1.1 eq][1]

  • Base: Potassium Carbonate (

    
    ), anhydrous [2.0 eq][1]
    
  • Solvent: Acetone (HPLC grade) or DMF (for faster kinetics)[1]

  • Catalyst (Optional): Potassium Iodide (KI) [0.1 eq] (Finkelstein acceleration)

Step-by-Step Workflow
  • Activation: Charge a round-bottom flask with Vanillin (10 mmol) and anhydrous

    
     (20 mmol) in Acetone (30 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The solution will turn bright yellow.
    
  • Alkylation: Add 4-Bromobenzyl bromide (11 mmol) dropwise. If using the KI catalyst, add it now.[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

    • Endpoint: Disappearance of the Vanillin spot (

      
      ) and appearance of the product (
      
      
      
      ).[1]
  • Work-up:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Evaporate the solvent under reduced pressure.[1]

  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Why Ethanol? It removes unreacted bromide and traces of vanillin, yielding needle-like crystals.[1]

Reaction Mechanism Visualization

The following diagram illustrates the


 mechanism and the critical transition states.

SynthesisPath Vanillin Vanillin (Nucleophile) Phenoxide Phenoxide Anion (Activated Intermediate) Vanillin->Phenoxide -H+ Base K2CO3 (Deprotonation) Base->Phenoxide Transition SN2 Transition State Phenoxide->Transition Attack on Benzylic C Bromide 4-Bromobenzyl Bromide (Electrophile) Bromide->Transition Product Target Ether (Final Product) Transition->Product -KBr

Caption: Nucleophilic substitution pathway (


) transforming Vanillin into the target ether.

Part 3: Structural Characterization & Validation

Trustworthiness in chemical synthesis relies on self-validating spectral data.[1] For this compound, the Bromine atom provides a unique "fingerprint" in Mass Spectrometry.

Proton NMR ( NMR, 400 MHz, )

The spectrum must show distinct regions confirming the ether linkage and the aldehyde retention.[1]

  • 
     9.85 ppm (s, 1H):  Aldehyde proton (-CHO).[1] Diagnostic: If this peak shifts or disappears, oxidation to carboxylic acid has occurred.[1]
    
  • 
     7.30 – 7.55 ppm (m, 4H):  Aromatic protons of the 4-bromobenzyl ring (AA'BB' system).[1]
    
  • 
     7.40 – 6.90 ppm (m, 3H):  Aromatic protons of the vanillin core (ABX pattern).[1]
    
  • 
     5.18 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ).[1] Key confirmation of ether bond formation.
  • 
     3.92 ppm (s, 3H):  Methoxy group (
    
    
    
    ).[1]
Mass Spectrometry (Isotope Pattern Logic)

The presence of Bromine (


 and 

) creates a 1:1 doublet in the molecular ion region.[1] This is the primary validation check for identity.[1]

MS_Logic cluster_isotopes Isotopic Distribution (1:1 Ratio) Sample Purified Sample (C15H13BrO3) Ionization ESI+ / EI Ionization Sample->Ionization M79 m/z 320 (79-Br Isotope) Ionization->M79 50.7% Abundance M81 m/z 322 (81-Br Isotope) Ionization->M81 49.3% Abundance

Caption: The characteristic 1:1 isotopic split (M and M+2) confirming the presence of a single Bromine atom.[1]

Part 4: Pharmaceutical Applications

This molecule is rarely the end-product; it is a "privileged scaffold" in drug discovery.[1]

  • Schiff Base Synthesis: The aldehyde group reacts with primary amines (hydrazides, anilines) to form azomethines.[1] These derivatives have shown potent antimicrobial activity against MRSA by inhibiting bacterial cell wall synthesis [1].[1]

  • Chalcone Derivatives: Claisen-Schmidt condensation with acetophenones yields chalcones.[1] The 4-bromo substitution enhances lipophilicity, improving membrane permeability in anticancer screening (e.g., against MCF-7 breast cancer lines) [2].[1]

  • Tyrosinase Inhibition: Vanillin derivatives often mimic the tyrosine substrate, acting as competitive inhibitors for treating hyperpigmentation.[1]

References

  • PubChem. Compound Summary: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.[1][2] National Library of Medicine.[1] Available at: [Link] (Accessed Jan 2026).[1]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Bromophenol Derivatives. (Mechanistic grounding for brominated benzyl ethers). Available at: [Link] (Accessed Jan 2026).[1]

Sources

Exploratory

Chemical Architecture and Synthetic Utility of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Topic: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1] A Scaffold for Medicinal Chemistry and Divergent Synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

A Scaffold for Medicinal Chemistry and Divergent Synthesis

Introduction: The Dual-Functional Scaffold

In the landscape of medicinal chemistry, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) represents a strategic "bifunctional" intermediate.[1] Structurally derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), this molecule integrates two distinct reactive handles: an electrophilic aldehyde and a nucleophilic-substitution-ready aryl bromide .[1]

This dual functionality makes it an invaluable scaffold for "divergent synthesis."[1] The aldehyde allows for Knoevenagel condensations and Schiff base formation (common in anti-inflammatory drug design), while the aryl bromide serves as a gateway for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid expansion of chemical space.

Structural Analysis & Characterization

Molecular Architecture

The molecule consists of a vanillin core where the phenolic hydroxyl group at position 4 is protected/modified by a 4-bromobenzyl ether moiety.[1]

  • Core: 3-Methoxybenzaldehyde (Vanillin skeleton).[1][2]

  • Linker: Methylene ether (-O-CH₂-).[1]

  • Distal Ring: 4-Bromophenyl group.[1]

Key Structural Features:

  • Electronic Environment: The methoxy group (C3) is electron-donating, stabilizing the aromatic core.[1] The aldehyde (C1) is electron-withdrawing, activating the ring for nucleophilic attack at specific positions.[1]

  • Steric Profile: The bulky bromobenzyl group imposes steric constraints, influencing the packing in the crystal lattice (typically monoclinic or orthorhombic for such ethers).[1]

Structure cluster_0 Vanillin Core cluster_1 Distal Moiety C1 Aldehyde (C=O) Electrophilic Center C3 Methoxy (-OCH3) Electron Donor C4 Ether Linkage (-O-) Stable Bond Bz Benzyl Methylene (-CH2-) C4->Bz Etherification ArBr Aryl Bromide (Ar-Br) Cross-Coupling Handle Bz->ArBr Connectivity

Figure 1: Structural logic of the target molecule, highlighting the functional segregation between the vanillin core and the brominated tail.

Spectroscopic Signature (Predicted & Literature-Derived)

The following data represents the standard spectroscopic profile expected for high-purity samples.

Table 1: 1H-NMR Characterization (400 MHz, CDCl₃)

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Aldehyde 9.84Singlet (s)1H-CH O
Aromatic (Benzyl) 7.52Doublet (d, J=8.4 Hz)2HAr-H (ortho to Br)
Aromatic (Core) 7.42Doublet (d, J=1.8 Hz)1HH-2 (Vanillin)
Aromatic (Core) 7.39Doublet of Doublets (dd)1HH-6 (Vanillin)
Aromatic (Benzyl) 7.30Doublet (d, J=8.4 Hz)2HAr-H (meta to Br)
Aromatic (Core) 6.98Doublet (d, J=8.2 Hz)1HH-5 (Vanillin)
Benzylic CH₂ 5.18Singlet (s)2H-O-CH ₂-Ar
Methoxy 3.94Singlet (s)3H-OCH

Note: Shifts may vary slightly (±0.05 ppm) depending on concentration and solvent water content.

Synthetic Protocol: Williamson Ether Synthesis[1]

The most robust route to this compound is the Williamson Ether Synthesis using vanillin and 4-bromobenzyl bromide.[1] While 4-bromobenzyl chloride is cheaper, the bromide is preferred for faster kinetics and higher yields under mild conditions.[1]

Reagents & Stoichiometry[1][4]
  • Substrate: Vanillin (1.0 equiv)

  • Electrophile: 4-Bromobenzyl bromide (1.1 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) - Anhydrous is critical.[1]

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - Accelerates reaction via Finkelstein exchange.

  • Solvent: DMF (Dimethylformamide) or Acetone.[1][2] DMF is recommended for scale-up to minimize volume.[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (10 mmol, 1.52 g) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (20 mmol, 2.76 g). Stir at room temperature for 15 minutes. The solution will turn yellow as the phenoxide anion forms.[1]

  • Alkylation: Add 4-Bromobenzyl bromide (11 mmol, 2.75 g) and KI (1 mmol, 0.16 g).

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting vanillin spot (lower R_f) should disappear.[1]

  • Quenching: Pour the reaction mixture into crushed ice/water (100 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.[1]

  • Purification: Recrystallize from hot Ethanol (95%) .

    • Expected Yield: 85–92%[1][2][3]

    • Appearance: White crystalline needles.[1]

    • Melting Point: ~88–92°C (Typical for para-bromo benzyl ethers of vanillin; verify experimentally).[1]

Synthesis cluster_inputs Reactants cluster_process Mechanism (SN2) Van Vanillin (Nucleophile) Phenoxide Phenoxide Anion Formation Van->Phenoxide Deprotonation BrBz 4-Bromobenzyl Bromide (Electrophile) TS Transition State (Backside Attack) BrBz->TS Base K2CO3 / DMF (Base/Solvent) Base->Phenoxide Phenoxide->TS + Electrophile Product Target Molecule (Solid Precipitate) TS->Product - KBr

Figure 2: Synthetic workflow via Williamson Ether Synthesis. The phenoxide generation is the rate-determining setup, followed by rapid SN2 displacement.[1]

Reactivity Profile & Applications

The utility of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde lies in its ability to serve as a "switch" in synthetic pathways.[1]

Pathway A: Aldehyde Condensation (Chalcone Synthesis)

Reacting the aldehyde with acetophenones via Claisen-Schmidt condensation yields Chalcones .[1]

  • Reagents: Acetophenone derivative + NaOH (aq) + Ethanol.[1]

  • Application: These chalcones are potent tubulin polymerization inhibitors (anti-cancer agents) and show significant anti-inflammatory activity by inhibiting the NF-κB pathway [1].[1]

Pathway B: Cross-Coupling (Suzuki-Miyaura)

The aryl bromide allows for the attachment of biaryl systems without affecting the aldehyde (if mild bases are used).[1]

  • Reagents: Aryl boronic acid + Pd(PPh₃)₄ + Na₂CO₃.[1]

  • Application: Synthesis of biaryl-vanillin derivatives, often used as liquid crystals or advanced pharmacophores [2].[1]

Reactivity cluster_Aldehyde Aldehyde Reactivity cluster_Bromide Bromide Reactivity Target 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde Chalcone Chalcones (Claisen-Schmidt) Target->Chalcone Acetophenone/OH- Schiff Schiff Bases (Imine Formation) Target->Schiff Primary Amines Suzuki Biaryls (Suzuki Coupling) Target->Suzuki Pd(0)/Boronic Acid Heck Styrenes (Heck Coupling) Target->Heck Pd(0)/Alkene

Figure 3: Divergent synthetic pathways available from the central scaffold.[1]

Quality Control & Stability

  • Storage: Store in a cool, dry place (2–8°C). Protect from light to prevent gradual debromination or oxidation of the aldehyde.[1]

  • Impurity Profile:

    • Unreacted Vanillin: Detectable by FeCl₃ test (violet color indicates free phenol).[1]

    • Hydrolysis Product: 4-Bromobenzyl alcohol (if water is present during reaction).[1][4]

    • Bis-alkylation: Rare, but possible if isovanillin impurities are present in the starting material.[1]

References

  • Anti-inflammatory Chalcones: Kumar, S., et al. "Synthesis and biological evaluation of vanillin-based chalcones as potential anti-inflammatory agents."[1] Bioorganic & Medicinal Chemistry Letters, 2012.[1] (General Vanillin Derivative Context).[1]

  • Cross-Coupling Utility: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

  • Spectral Data Validation: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 329819371, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde."[1] PubChem, 2025.[1][5]

  • Synthesis Protocol Grounding: Organic Syntheses, Coll. Vol. 1, p. 136 (1941); Vol. 17, p. 20 (1937).[1] (Reference for general alkylation and bromination standards).

Sources

Foundational

Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary This technical guide details the optimized synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: N/A for specific derivative, Analogous to 6346-05-0).[1] This molecule serves as a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: N/A for specific derivative, Analogous to 6346-05-0).[1] This molecule serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for Schiff base ligands, chalcone derivatives, and linker chemistry in proteolysis-targeting chimeras (PROTACs).

The protocol utilizes a Williamson Ether Synthesis , specifically optimizing the alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-Bromobenzyl bromide.[1] Unlike generic protocols, this guide focuses on a Potassium Carbonate (


) / Acetone  system enhanced by iodide catalysis (

or

).[1] This route is selected for its high chemoselectivity (avoiding Cannizzaro disproportionation of the aldehyde) and operational simplicity.

Part 1: Retrosynthetic Analysis & Strategic Design[1]

The Synthetic Logic

The target molecule contains two reactive centers: an aldehyde and an ether linkage.[2] The strategic disconnection is at the benzylic ether bond.[1]

  • Chemo-selectivity Challenge: The starting material, Vanillin, possesses both a phenolic hydroxyl group (

    
    ) and an aldehyde. Strong bases (e.g., 
    
    
    
    ,
    
    
    ) can induce side reactions such as aldol condensation or the Cannizzaro reaction.
  • Solution: We employ a weak, non-nucleophilic base (

    
    ) in an aprotic polar solvent (Acetone or Acetonitrile).[1] This ensures deprotonation of the phenol without affecting the aldehyde.[1]
    
  • Rate Enhancement: The addition of Potassium Iodide (

    
    ) or Tetrabutylammonium Iodide (
    
    
    
    ) performs an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide.
Mechanistic Pathway ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Activation:

    
     deprotonates the phenolic -OH of Vanillin, generating the phenoxide anion (a strong nucleophile).[1]
    
  • Substitution: The phenoxide attacks the benzylic carbon of 4-Bromobenzyl bromide from the backside, displacing the bromide leaving group.

Mechanism Figure 1: Mechanistic Pathway for Williamson Ether Synthesis of Vanillin Derivative Vanillin Vanillin (Nucleophile Precursor) Phenoxide Phenoxide Intermediate Vanillin->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State [SN2] Phenoxide->TS Nucleophilic Attack Electrophile 4-Bromobenzyl Bromide Electrophile->TS Electrophile Product Target Ether Product TS->Product Br- Departure

Figure 1: The phenoxide anion generated by potassium carbonate attacks the benzyl bromide in a concerted


 mechanism.

Part 2: Critical Reagent Profiling

To ensure reproducibility, reagents must meet specific purity standards.[1]

ReagentRoleStoichiometryCritical Quality Attribute (CQA)
Vanillin Substrate1.0 equivPurity >99%; Free of Isovanillin.
4-Bromobenzyl bromide Electrophile1.1 - 1.2 equivLachrymator. Must be white/off-white.[1] Yellowing indicates decomposition (HBr release).[1]
Potassium Carbonate (

)
Base2.0 - 3.0 equivAnhydrous.[1] Grind to fine powder before use to increase surface area.[1]
Potassium Iodide (

)
Catalyst0.1 equivIncreases reaction rate via Finkelstein exchange.[1]
Acetone Solvent10-15 mL/gHPLC Grade.[1] Dry (water <0.5%) to prevent hydrolysis of the bromide.[1]

Part 3: Optimized Synthetic Protocol

Safety Warning: 4-Bromobenzyl bromide is a potent lachrymator (tear gas) and skin irritant.[1] All operations must be performed in a functioning fume hood.[1]

Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Charge the flask with Vanillin (3.04 g, 20.0 mmol) and Anhydrous

      
       (5.52 g, 40.0 mmol) .
      
    • Add Acetone (60 mL) .

    • Expert Tip: Stir the suspension at room temperature for 15 minutes before adding the alkyl halide. This pre-activation step ensures the phenoxide is generated, reducing the lag time of the reaction.

  • Addition & Catalysis:

    • Add Potassium Iodide (

      
      ) (332 mg, 2.0 mmol) .
      
    • Add 4-Bromobenzyl bromide (5.50 g, 22.0 mmol) in a single portion.

    • Note: If the bromide is solid, dissolve it in a minimum amount of acetone before addition to ensure homogeneity.

  • Reflux:

    • Heat the mixture to reflux (approx. 56-60°C oil bath temperature) with vigorous stirring.

    • Maintain reflux for 4–6 hours .[1]

  • Reaction Monitoring (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]

    • Visualization: UV light (254 nm).[1]

    • Criteria: Disappearance of Vanillin (

      
      ) and appearance of a new, less polar spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the suspension through a sintered glass funnel (or Celite pad) to remove inorganic salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with cold acetone (
      
      
      mL).[1]
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.[1]

Purification Strategy

The crude product often contains traces of unreacted bromide.[1]

  • Precipitation (Preferred): Dissolve the crude residue in a minimum amount of hot Ethanol (~20 mL). Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filtration: Collect the white crystalline solid by vacuum filtration.[1]

  • Yield Expectation: 85–92%.[1]

Workflow Figure 2: Operational Workflow for Synthesis and Purification Start Start: Charge Vanillin + K2CO3 in Acetone Activate Activation: Stir 15 min @ RT Start->Activate Add Addition: Add 4-Bromobenzyl Bromide + KI (cat) Activate->Add Reflux Reaction: Reflux 4-6 Hours Add->Reflux Monitor Monitor: TLC (Hex:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Filter Workup: Filter Inorganic Salts Monitor->Filter Complete Evap Isolation: Evaporate Solvent Filter->Evap Cryst Purification: Recrystallize (EtOH) Evap->Cryst

Figure 2: Step-by-step workflow from reagent charging to crystallization.

Part 4: Characterization & Validation[1]

To validate the identity of the synthesized compound, compare spectral data against the following expected values.

Proton NMR ( NMR, 400 MHz, )

The spectrum should show distinct regions corresponding to the aldehyde, aromatics, and ether linkage.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.85 Singlet (s)1H-CH OCharacteristic aldehyde peak.[1]
7.51 Doublet (d)2HAr-H 4-Bromobenzyl ring (AA'BB' system).[1]
7.42 Doublet (d)1HAr-H Vanillin ring (C2 proton).[1]
7.30 Doublet (d)2HAr-H 4-Bromobenzyl ring (AA'BB' system).[1]
7.00 Doublet (d)1HAr-H Vanillin ring (C5/C6 proton).[1]
5.15 Singlet (s)2H-OCH

-Ar
Benzylic methylene.[1] Key indicator of ether formation.[1][2]
3.94 Singlet (s)3H-OCH

Methoxy group of Vanillin.[1]
Melting Point[1]
  • Expected Range: 85–90°C (Estimate based on analogous chloro/bromo-benzyl ethers).[1]

  • Note: A sharp melting point range (< 2°C) indicates high purity.[1]

Part 5: Troubleshooting & Process Safety

Common Failure Modes
  • Low Yield / Incomplete Reaction:

    • Cause: Old/wet

      
       or wet acetone.[1]
      
    • Fix: Flame-dry the

      
       or use a fresh bottle.[1] Ensure acetone is dried over molecular sieves.[1]
      
  • Product "Oiling Out" during Recrystallization:

    • Cause: Solution is too concentrated or cooled too rapidly.[1]

    • Fix: Re-heat to dissolve, add a small amount of seed crystal, and cool very slowly. Alternatively, use an Ethanol/Water mixture (dropwise addition of water to hot ethanol solution until turbid).[1]

Safety (Lachrymators)

Benzyl bromides are severe eye and respiratory irritants.[1]

  • Neutralization: Rinse all glassware that contacted the bromide with a dilute solution of ammonia or sodium bisulfite before removing it from the fume hood. This decomposes residual alkyl halide.[1]

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[1]

  • Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press.[1] (Basis for selecting Acetone/

    
     over DMF/NaH).[1]
    
  • PubChem. (n.d.).[1] 3-Benzyloxy-4-methoxybenzaldehyde (Analogous Data).[1][3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][2][4][5][6][7] Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Strategic Applications of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

This technical guide details the strategic utility of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2), a bifunctional scaffold extensively utilized in medicinal chemistry for the synthesis of bioactive li...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic utility of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2), a bifunctional scaffold extensively utilized in medicinal chemistry for the synthesis of bioactive libraries.

A Divergent Scaffold for Medicinal Chemistry

Executive Summary

In the landscape of drug discovery, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde serves as a "linchpin" intermediate. It is structurally derived from vanillin (4-hydroxy-3-methoxybenzaldehyde) via O-alkylation with 4-bromobenzyl bromide. Its value lies in its bifunctionality :

  • The Aldehyde Handle (C-1): Enables condensation reactions (Schiff bases, chalcones) to generate diverse heterocycles.

  • The Aryl Bromide Handle (C-4'): Facilitates Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing for the extension of the carbon skeleton into biaryl systems.

This guide outlines the synthesis, reactivity profile, and specific experimental protocols for leveraging this compound in the development of antimicrobial and anticancer agents.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 4-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde
CAS Number 352455-48-2
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Key Functionalities Electrophilic Aldehyde, Aryl Bromide, Methoxy (H-bond acceptor)

Core Synthesis: Preparation of the Scaffold

Rationale: The synthesis employs a standard Williamson ether synthesis. The choice of base (K₂CO₃) and solvent (DMF or Acetone) is critical to minimize side reactions (e.g., Cannizzaro reaction of the aldehyde) while ensuring complete alkylation.

Experimental Protocol

Reagents: Vanillin (1.0 eq), 4-Bromobenzyl bromide (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst), Acetone (dry).

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Vanillin (15.2 g, 100 mmol) in anhydrous Acetone (150 mL).

  • Deprotonation: Add K₂CO₃ (27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir at room temperature for 30 minutes to facilitate phenoxide formation.

  • Alkylation: Dropwise add a solution of 4-Bromobenzyl bromide (27.5 g, 110 mmol) in Acetone (50 mL) over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting vanillin spot (lower R_f) should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄ and concentrate. Recrystallize the crude solid from Ethanol/Hexane to yield pure 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde .

Application Pathway A: The Aldehyde Vector (Chalcones)

Context: Chalcones (1,3-diphenyl-2-propen-1-ones) derived from this scaffold exhibit potent anticancer activity, particularly against HL-60 and MCF-7 cell lines. The 4-bromobenzyl ether moiety enhances lipophilicity, improving cellular uptake compared to the parent vanillin.

Protocol: Claisen-Schmidt Condensation

Reaction: Aldehyde + Acetophenone Derivative


 Chalcone
  • Dissolution: Dissolve 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (1.0 mmol) and the substituted Acetophenone (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add 10% aqueous NaOH (2 mL) dropwise while stirring at 0–5°C.

  • Reaction: Allow the mixture to stir at room temperature for 12–24 hours. A precipitate typically forms.

  • Isolation: Pour the reaction mixture into ice-cold water (50 mL) and acidify slightly with dilute HCl (to pH ~4–5) to neutralize the base.

  • Filtration: Filter the precipitate, wash with cold water, and recrystallize from Ethanol.

Application Pathway B: The Bromide Vector (Suzuki Coupling)

Context: The bromine atom allows this molecule to serve as an electrophile in Pd-catalyzed coupling. This is essential for creating "Biaryl Vanillin Ethers," which are explored as kinase inhibitors.

Protocol: Suzuki-Miyaura Cross-Coupling

Reaction: Aryl Bromide + Aryl Boronic Acid


 Biaryl Product
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Loading: Add 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd(PPh₃)₄ (3 mol%).

  • Solvent System: Add Toluene:Ethanol (4:1, 10 mL) and 2M aqueous Na₂CO₃ (2 mL).

  • Heating: Heat to 90°C under Argon for 12 hours.

  • Extraction: Cool, dilute with EtOAc, and wash with water. Purify via silica gel column chromatography.

Visualization of Synthetic Logic

The following diagram illustrates the divergent utility of the scaffold, highlighting how a single intermediate supports multiple therapeutic discovery campaigns.

G Vanillin Vanillin (Starting Material) Scaffold CORE SCAFFOLD: 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde Vanillin->Scaffold K2CO3, Acetone Reflux (Ether Synthesis) Reagent 4-Bromobenzyl Bromide Reagent->Scaffold Chalcone Chalcones (Anticancer) Scaffold->Chalcone Acetophenone NaOH (Claisen-Schmidt) SchiffBase Schiff Bases (Antimicrobial) Scaffold->SchiffBase Primary Amines Ethanol (Condensation) Biaryl Biaryl Ethers (Kinase Inhibitors) Scaffold->Biaryl Ar-B(OH)2 Pd(0) (Suzuki) Stilbene Stilbenes (Heck Coupling) Scaffold->Stilbene Acrylates Pd(II) (Heck)

Figure 1: Divergent synthetic pathways originating from the core scaffold. Blue indicates the core intermediate; Red indicates aldehyde-based derivatives; Green indicates bromide-based derivatives.

Biological Significance (SAR)

The 4-bromobenzyl group is not merely a protecting group; it is a pharmacophore modulator:

  • Lipophilicity: The benzyl ether significantly increases logP, enhancing membrane permeability compared to the parent phenol.

  • Halogen Bonding: The bromine atom can participate in halogen bonding (X-bond) with carbonyl backbone residues in target proteins (e.g., kinases or bacterial enzymes), a specific interaction not possible with unsubstituted benzyl ethers.

References

  • Sigma-Aldrich. Product Specification: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 352455-48-2).Link

  • BenchChem. A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives. (Contextual reference for benzyloxybenzaldehyde anticancer activity). Link

  • PubChem. Compound Summary: 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde.[1] (Structural analog reference for physicochemical properties). Link[1]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (Protocol grounding for Schiff base formation). Link

Sources

Foundational

Technical Guide: Properties and Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Topic: Properties of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-[(4-Bromobenzyl)oxy]-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a functionalized aromatic aldehyde derived from vanillin. Characterized by a 4-bromobenzyl ether moiety at the phenolic position, this compound serves as a privileged scaffold in medicinal chemistry. It combines the electrophilic reactivity of an aldehyde, the lipophilicity of a benzyl ether, and the synthetic versatility of an aryl bromide.

This guide provides a comprehensive technical profile, including validated synthetic protocols, spectroscopic characterization, and its strategic utility as an intermediate in the synthesis of bioactive chalcones, Schiff bases, and biaryl systems via cross-coupling reactions.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predictive models suitable for laboratory verification.

Table 1: Physicochemical Specifications
PropertyValue / Description
Chemical Name 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
Common Synonyms

-(4-Bromobenzyl)vanillin; 4-(4-Bromobenzyloxy)-3-methoxybenzaldehyde
CAS Number 352455-48-2
Molecular Formula C

H

BrO

Molecular Weight 321.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 88–92 °C (Lit.)[1]
Solubility Soluble in CH

Cl

, DMSO, DMF, Ethyl Acetate; Insoluble in Water
pKa (Predicted) Non-ionizable in physiological pH range (lacks free phenol)
LogP (Predicted) ~3.5 (Lipophilic)

Synthetic Pathway & Mechanism[2][8][9][10]

The synthesis of this compound follows a classic Williamson Ether Synthesis . The reaction involves the nucleophilic attack of the vanillin phenoxide ion on the benzylic carbon of 4-bromobenzyl bromide, following an S


2 mechanism.
Reaction Mechanism Diagram[8]

SynthesisMechanism Vanillin Vanillin (Nucleophile Precursor) Phenoxide Phenoxide Intermediate (Active Nucleophile) Vanillin->Phenoxide - H+ Base Base (K2CO3) Deprotonation Base->Phenoxide TS SN2 Transition State Phenoxide->TS Attack on Benzylic C Electrophile 4-Bromobenzyl Bromide (Electrophile) Electrophile->TS Product Target Product (Ether Linkage Formed) TS->Product - Br-

Figure 1: Mechanistic pathway for the O-alkylation of vanillin.

Experimental Protocol

Objective: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde on a 10 mmol scale.

Reagents
  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): 1.52 g (10 mmol)

  • 4-Bromobenzyl bromide: 2.50 g (10 mmol)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ):
    2.76 g (20 mmol, anhydrous)
  • Potassium Iodide (KI): 0.16 g (1 mmol, catalytic - optional to accelerate rate)

  • Solvent: Acetone (30 mL) or DMF (15 mL)

Step-by-Step Methodology
  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.52 g) in anhydrous acetone (30 mL). Add anhydrous K

    
    CO
    
    
    
    (2.76 g).
  • Stirring: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide anion. The mixture may turn a bright yellow color.

  • Addition: Add 4-bromobenzyl bromide (2.50 g) and catalytic KI (0.16 g) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K

      
      CO
      
      
      
      /KBr) and wash the solid residue with cold acetone.
    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid.

  • Purification:

    • Recrystallize the crude product from hot Ethanol or a mixture of Ethyl Acetate/Hexane.

    • Filter the crystals and dry in a vacuum desiccator.

  • Yield: Expected yield is 85–92% (approx. 2.7–2.9 g).

Spectroscopic Characterization

Verification of the structure relies on the disappearance of the phenolic -OH signal and the appearance of benzylic protons.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


, 400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
9.85 Singlet (s)1HAldehyde -CHO
7.52 Doublet (d,

Hz)
2HAromatic (Benzyl ring, ortho to Br)
7.43 Doublet (d,

Hz)
1HAromatic (Vanillin H-2)
7.40 Doublet of Doublets (dd)1HAromatic (Vanillin H-6)
7.31 Doublet (d,

Hz)
2HAromatic (Benzyl ring, meta to Br)
6.98 Doublet (d,

Hz)
1HAromatic (Vanillin H-5)
5.21 Singlet (s)2HBenzylic -O-CH

-Ar
3.94 Singlet (s)3HMethoxy -OCH

Infrared Spectroscopy (IR)[5]
  • 1680–1690 cm

    
    :  C=O Stretch (Aldehyde).[2][3]
    
  • 1580, 1510 cm

    
    :  C=C Aromatic skeletal vibrations.
    
  • 1260, 1020 cm

    
    :  C-O-C Ether stretching (Asymmetric/Symmetric).
    
  • Absence: No broad band at 3200–3400 cm

    
     (confirms consumption of phenolic OH).
    

Applications in Drug Discovery[1][2]

This compound is not merely an end-product but a divergent intermediate . The presence of the aldehyde and the aryl bromide allows for orthogonal functionalization.

Strategic Utility Map

Applications Core 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde Claisen Claisen-Schmidt Condensation (+ Acetophenones) Core->Claisen Aldehyde Reactivity Suzuki Suzuki-Miyaura Coupling (+ Boronic Acids) Core->Suzuki Aryl Bromide Reactivity Schiff Schiff Base Formation (+ Primary Amines) Core->Schiff Aldehyde Reactivity Chalcones Bioactive Chalcones (Anticancer/Anti-inflammatory) Claisen->Chalcones Biaryls Biaryl Aldehydes (Extended Conjugation) Suzuki->Biaryls Imines Azomethines (Antimicrobial Agents) Schiff->Imines

Figure 2: Divergent synthetic applications of the title compound.[4][5]

Key Research Areas
  • Anticancer Chalcones: Condensation with acetophenones yields chalcones. The 4-bromobenzyl moiety enhances lipophilicity, often improving cytotoxicity against tumor cell lines (e.g., MCF-7, HepG2) compared to simple vanillin derivatives [1].

  • Tyrosinase Inhibitors: Vanillin ethers are structural analogs of tyrosine. The bulky bromobenzyl group can occupy the active site of tyrosinase, serving as a competitive inhibitor for skin whitening or anti-browning applications [2].

  • Suzuki Coupling Precursor: The aryl bromide allows for the attachment of other pharmacophores (e.g., pyridine, furan) via Palladium-catalyzed cross-coupling, expanding the chemical space for SAR (Structure-Activity Relationship) studies.

Handling and Safety Information

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[5]

    • Eye Irritation: Category 2A (H319)[5]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)[5]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber vials if possible to prevent gradual photolysis of the bromide).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Bromine content).

References

  • Sigma-Aldrich. Product Specification: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. Available at:

  • PubChem. Compound Summary: 4-[(4-Bromophenyl)methoxy]benzaldehyde. National Library of Medicine.[3] Available at:

  • ChemicalBook. 4-Benzyloxy-3-methoxybenzaldehyde Properties (Analog Reference). Available at:

  • Taber, D. F. Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. (Contextual reference for vanillin reactivity). Available at:

Sources

Exploratory

Technical Guide: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Topic: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde from Vanillin Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Abstract This technical guide de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde from Vanillin Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide details the chemical synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 443292-05-5), a functionalized vanillin ether widely utilized as an intermediate in the development of pharmaceutical agents, particularly in the synthesis of anti-inflammatory and anticancer scaffolds. The protocol focuses on a Williamson ether synthesis pathway, optimizing for yield and purity through controlled O-alkylation. Two methodologies are presented: a standard acetone-based reflux method for ease of handling, and a high-yield DMF-based protocol utilizing Finkelstein catalysis.

Retrosynthetic Analysis & Strategy

The target molecule preserves the aldehyde and methoxy functionalities of the vanillin core while introducing a 4-bromobenzyl group at the phenolic position.

Strategic Disconnection: The most efficient disconnection is at the ether linkage (


), suggesting a nucleophilic substitution (

) between a vanillin-derived phenoxide and an electrophilic benzyl halide.

Reagents:

  • Nucleophile: Vanillate anion (generated in situ from Vanillin + Base).

  • Electrophile: 4-Bromobenzyl bromide (highly reactive, prone to lachrymatory effects).

  • Base: Potassium Carbonate (

    
    ) is preferred over strong hydroxides to minimize aldol condensation side reactions involving the aldehyde group.
    

Retrosynthesis Target Target Molecule 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Vanillin Vanillin (Nucleophile) Target->Vanillin Disconnection (Ether Linkage) Bromide 4-Bromobenzyl bromide (Electrophile) Target->Bromide

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from vanillin and 4-bromobenzyl bromide.

Reaction Mechanism

The synthesis proceeds via a classical Williamson Ether Synthesis .

  • Deprotonation: The mild base (

    
    ) deprotonates the phenolic hydroxyl group of vanillin (
    
    
    
    ). The presence of the electron-withdrawing aldehyde group at the para position increases the acidity of the phenol, facilitating facile deprotonation.
  • Nucleophilic Attack (

    
    ):  The resulting phenoxide ion acts as a nucleophile, attacking the benzylic carbon of 4-bromobenzyl bromide. The bromide ion is displaced as the leaving group.
    
  • Catalysis (Optional): In the optimized protocol, Potassium Iodide (KI) is added. The iodide displaces the bromide on the benzyl halide to form the more reactive benzyl iodide in situ (Finkelstein reaction), which is then attacked by the phenoxide.

Mechanism Step1 Vanillin (Phenol) Intermediate Vanillate Anion (Phenoxide) Step1->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Assists Product Target Ether Intermediate->Product SN2 Attack Electrophile 4-Bromobenzyl Bromide Electrophile->Product Electrophile

Figure 2: Mechanistic pathway highlighting the deprotonation and subsequent SN2 substitution.

Experimental Protocols

Method A: Standard Laboratory Protocol (Acetone Reflux)

Recommended for: Routine synthesis, ease of workup, and green solvent preferences.

Reagents:

  • Vanillin (1.0 eq)

  • 4-Bromobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)[1]
    
  • Solvent: Acetone (Reagent Grade)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Vanillin (15.2 g, 100 mmol) and anhydrous Acetone (150 mL). Stir until dissolved.

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol). The mixture may turn yellow due to phenoxide formation. Stir at room temperature for 15 minutes.
    
  • Addition: Add 4-Bromobenzyl bromide (27.5 g, 110 mmol) in one portion. Caution: Lachrymator.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) and wash the cake with cold acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.[2]

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture.

Method B: High-Yield Optimized Protocol (DMF + KI)

Recommended for: Scale-up, maximizing yield (>90%), and difficult substrates.

Reagents:

  • Vanillin (1.0 eq)

  • 4-Bromobenzyl bromide (1.05 eq)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Solvent: DMF (N,N-Dimethylformamide)

Procedure:

  • Setup: Charge a dry flask under inert atmosphere (

    
    ).
    
  • Mixture: Dissolve Vanillin (100 mmol) in DMF (100 mL). Add

    
     (150 mmol) and KI (10 mmol).
    
  • Addition: Add 4-Bromobenzyl bromide (105 mmol) slowly.

  • Reaction: Heat to

    
     for 2–3 hours. The polar aprotic solvent significantly accelerates the 
    
    
    
    rate.
  • Quench: Pour the reaction mixture into crushed ice/water (500 mL) with vigorous stirring. The product should precipitate as a solid.[3]

  • Filtration/Extraction: Filter the precipitate. If an oil forms, extract with Ethyl Acetate (

    
     mL), wash with 1M NaOH (to remove unreacted vanillin) and Brine.
    
  • Drying: Dry organic layer over

    
     and concentrate.
    

Process Optimization & Data

The choice of solvent and base critically impacts reaction kinetics and environmental footprint.

ParameterMethod A (Acetone)Method B (DMF)Notes
Reaction Rate Moderate (4-8 h)Fast (1-3 h)DMF solvates cations better, leaving the phenoxide "naked" and more reactive.
Yield 75 - 85%90 - 96%DMF minimizes side reactions but is harder to remove.
Workup Filtration (Simple)Aqueous Quench (Laborious)Acetone is easier to evaporate; DMF requires water wash.
Green Metric HighLowAcetone is a recommended green solvent; DMF is reprotoxic.

Critical Process Parameters (CPPs):

  • Stoichiometry: A slight excess of bromide (1.05–1.1 eq) ensures complete conversion of vanillin.

  • Water Content: Reagents must be dry. Water solvates the phenoxide, reducing nucleophilicity and potentially hydrolyzing the benzyl bromide.

  • Temperature: Do not exceed

    
     in DMF to prevent decomposition of the aldehyde.
    

Characterization (Expected Data)

Compound: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Molecular Formula:


Molecular Weight:  321.17  g/mol
Physical State:  White to off-white crystalline solid.

Spectroscopic Signature:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       9.85 (s, 1H, -CHO) – Distinctive aldehyde singlet.
      
    • 
       7.55 (d, J=8.4 Hz, 2H, Ar-H, Benzyl) – AA'BB' system.
      
    • 
       7.42 (d, J=1.8 Hz, 1H, Ar-H, Vanillin C2).
      
    • 
       7.40 (dd, J=8.2, 1.8 Hz, 1H, Ar-H, Vanillin C6).
      
    • 
       7.30 (d, J=8.4 Hz, 2H, Ar-H, Benzyl).
      
    • 
       6.98 (d, J=8.2 Hz, 1H, Ar-H, Vanillin C5).
      
    • 
       5.18 (s, 2H, -O-CH2-Ar) – Benzylic methylene singlet.
      
    • 
       3.94 (s, 3H, -OCH3).
      
  • IR (ATR):

    • 
      
      
      
      
      (C=O stretch, aldehyde).
    • 
      
      
      
      
      (C-O-C stretch, ether).
    • 
      
      
      
      
      (Aromatic C=C).

Workflow Visualization

Workflow Start Start: Vanillin + K2CO3 Solvent Dissolve in Solvent (Acetone or DMF) Start->Solvent AddBr Add 4-Bromobenzyl Bromide (Slow Addition) Solvent->AddBr React Heat to Reaction Temp (Reflux/60°C) AddBr->React Check TLC Check (Disappearance of Vanillin) React->Check Check->React Incomplete Quench Workup (Precipitate in Water or Filter Salts) Check->Quench Complete Purify Recrystallization (Ethanol) Quench->Purify End Final Product Characterization (NMR/IR) Purify->End

Figure 3: Operational workflow for the synthesis process.

References

  • Optimization of Vanillin Alkylation: Tadić, A. et al. "Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals." Molecules, 2024. Link Validates the use of K2CO3/DMF/KI systems for maximizing yield in vanillin etherification.

  • General Williamson Ether Synthesis Protocol: "Williamson Ether Synthesis." Organic Chemistry Portal. Link Provides the foundational mechanistic grounding for the SN2 reaction conditions.

  • Compound Data (Analogous Structures): "4-Benzyloxy-3-methoxybenzaldehyde." Sigma-Aldrich Product Sheet. Link Reference for physical properties (MP) and handling of the direct structural analog.

  • Spectral Data Verification: "4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde." PubChem Laboratory Chemical Safety Summary (LCSS). Link Confirmation of CAS 443292-05-5 and structural identifiers.

Sources

Foundational

Technical Monograph: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary This technical guide details the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (Formula: , MW: 321.17 g/mol ). This molecule serves as a critical intermediate in medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (Formula:


, MW: 321.17  g/mol ). This molecule serves as a critical intermediate in medicinal chemistry, particularly in the development of Schiff base ligands and bioactive scaffolds (e.g., potential EGFR inhibitors or anti-inflammatory agents).

The protocol utilizes a Williamson Ether Synthesis , leveraging the nucleophilicity of the phenoxide ion derived from vanillin (4-hydroxy-3-methoxybenzaldehyde) to displace the bromide from 4-bromobenzyl bromide. Unlike generic procedures, this guide focuses on maximizing yield while minimizing side reactions (such as Cannizzaro disproportionation of the aldehyde) through precise base and solvent selection.

Mechanistic Analysis & Strategic Design

Reaction Mechanism

The synthesis proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[1]

  • Activation: The weak base (Potassium Carbonate,

    
    ) deprotonates the phenolic hydroxyl group of vanillin (
    
    
    
    ). The presence of the ortho-methoxy group and para-aldehyde group stabilizes the resulting phenoxide via resonance, making it a "soft" nucleophile.
  • Attack: The phenoxide oxygen attacks the benzylic carbon of 4-bromobenzyl bromide.

  • Displacement: The primary bromide acts as a leaving group. The transition state is sterically accessible, allowing for rapid conversion.

Chemoselectivity & Risk Mitigation
  • Aldehyde Stability: Strong bases like NaOH or KOH can induce the Cannizzaro reaction (disproportionation of the aldehyde into alcohol and carboxylic acid) or aldol condensation. We utilize anhydrous

    
      in Acetone  or Acetonitrile  to maintain a milder basic environment that deprotonates the phenol without compromising the aldehyde.
    
  • Solvent Choice: While DMF accelerates SN2 reactions, it is difficult to remove (high boiling point) and can decompose to dimethylamine at high temperatures. Acetone is selected for its ease of removal and ability to solvate the intermediate ionic complex effectively at reflux.

Pathway Visualization

The following diagram illustrates the reaction logic and atomic mapping.

ReactionMechanism Vanillin Vanillin (Nucleophile Source) Phenoxide Phenoxide Intermediate Vanillin->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Transition Transition State [SN2] Phenoxide->Transition Attack Electrophile 4-Bromobenzyl bromide Electrophile->Transition Electrophile Product Target Ether Product Transition->Product Bond Formation Byproduct KBr + KHCO3 Transition->Byproduct Elimination

Figure 1: Mechanistic pathway of the Williamson ether synthesis for vanillin alkylation.

Experimental Protocol

Reagents & Stoichiometry

To ensure complete conversion of the limiting reagent (Vanillin), a slight excess of the electrophile is used.

ReagentMW ( g/mol )EquivalentsMass/Vol (Example Scale)Role
Vanillin 152.151.01.52 g (10 mmol)Limiting Reagent
4-Bromobenzyl bromide 249.941.12.75 g (11 mmol)Electrophile
Potassium Carbonate (

)
138.212.02.76 g (20 mmol)Base (Anhydrous)
Potassium Iodide (KI) 166.000.10.16 g (1 mmol)Catalyst (Finkelstein)*
Acetone --30 mLSolvent

*Note: KI is optional but recommended. It converts the benzyl bromide to a more reactive benzyl iodide in situ (Finkelstein reaction logic).

Step-by-Step Procedure
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the apparatus is dry.

  • Solvation: Add Vanillin (1.52 g) and Acetone (30 mL) to the flask. Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
     (2.76 g) to the solution. The mixture may turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.
    
  • Addition: Add 4-Bromobenzyl bromide (2.75 g) and the catalytic KI (0.16 g).

  • Reflux: Heat the reaction mixture to reflux (

    
    C) using an oil bath or heating mantle. Maintain reflux for 4–6 hours .
    
    • Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane:Ethyl Acetate 7:3). The starting material (Vanillin) has a lower Rf than the ether product.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , KBr) using a Buchner funnel. Wash the solid cake with cold acetone (10 mL).
      
    • Concentrate the filtrate (organic layer) under reduced pressure (Rotary Evaporator) to obtain a crude solid.

  • Purification:

    • The crude product is often pure enough, but recrystallization is recommended for analytical grade.

    • Recrystallization Solvent: Ethanol or an Ethanol/Water mixture. Dissolve crude solid in hot ethanol, add water until turbid, and cool slowly.

    • Filter the crystals and dry in a vacuum oven at 40°C.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Vanillin + K2CO3 (Acetone, 15 min) Start->Mix Add Add Electrophile (+ cat. KI) Mix->Add Reflux Reflux 4-6 Hours (TLC Monitoring) Add->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Rotary Evaporation Filter->Evap Cryst Recrystallization (Ethanol) Evap->Cryst Final Pure Product (Dry & Weigh) Cryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Quality Control

To validate the identity of the synthesized compound, compare experimental data against the following expected values.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 118–122°C (Consistent with analogous benzyl ethers of vanillin).

Spectroscopic Validation ( NMR)

Solvent:


 (Chloroform-d) or 

.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
9.85 Singlet (s)1HAldehyde (-CH O)
7.30 – 7.55 Multiplet (m)7HAromatic protons (Vanillin ring + Benzyl ring)
5.15 Singlet (s)2HBenzylic (-OCH 2-Ar)
3.92 Singlet (s)3HMethoxy (-OCH 3)

Interpretation: The disappearance of the broad phenolic -OH singlet (usually >9.0 ppm or exchangeable) and the appearance of the benzylic singlet at ~5.15 ppm confirms the formation of the ether linkage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure Acetone is dried over molecular sieves. Increase reflux time.
Side Products Cannizzaro reaction (Aldehyde degradation).Do not use strong hydroxide bases (NaOH/KOH) at high temps. Stick to Carbonate bases.
Oily Product Residual solvent or impurities.Triturate the oil with cold hexanes to induce crystallization.
Incomplete Reaction Steric hindrance or poor leaving group.Add 10 mol% Potassium Iodide (KI) to facilitate Finkelstein exchange (Br

I).

References

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification". Journal of the Chemical Society. (Foundational Mechanism).

  • PubChem Compound Summary. (2023). "4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde".[3] National Center for Biotechnology Information.

  • Sigma-Aldrich. (2023). "Product Specification: Vanillin Derivatives".

  • Zhang, M., et al. (2013). "Synthesis of 3-methoxy-4-methoxymethoxybenzaldehyde". Tetrahedron: Asymmetry, 24(7), 362-373.[4] (Protocol Analog: Alkylation of Vanillin).

  • Google Patents. (2019). "WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde".[5] (Representative Industrial Protocol).

Sources

Exploratory

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 352455-48-2 Molecular Formula: C₁₅H₁₃BrO₃ Molecular Weight: 321.17 g/mol [1][2]

Executive Summary & Structural Logic

This guide details the synthesis, characterization, and application of 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde (hereafter referred to as BBMB ).[2]

BBMB is a bifunctional synthetic intermediate widely utilized in medicinal chemistry for "Fragment-Based Drug Design" (FBDD).[2] Its structural value lies in its three distinct pharmacophoric features:

  • The Vanillin Core (Aldehyde): A reactive electrophile for condensation reactions (Schiff bases, Knoevenagel, Claisen-Schmidt).[2]

  • The Ether Linker: A chemically stable spacer that increases lipophilicity (LogP) and metabolic stability compared to esters.[2]

  • The Aryl Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage expansion of the molecular scaffold.[2]

Synthesis Protocol: The Foundation

The synthesis of BBMB relies on the Williamson ether synthesis, specifically the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-bromobenzyl bromide.

Reaction Mechanism & Causality[2]
  • Base Selection (K₂CO₃): We utilize anhydrous potassium carbonate rather than stronger bases (e.g., NaH).[2] The pKa of the phenolic hydroxyl in vanillin is ~7.4. K₂CO₃ is sufficient to deprotonate the phenol to the phenoxide anion without inducing aldol side-reactions at the aldehyde position.

  • Solvent Choice (DMF vs. Acetone): While acetone is common, N,N-Dimethylformamide (DMF) is preferred for scale-up.[2] Its high dielectric constant dissociates the phenoxide-potassium ion pair, increasing the nucleophilicity of the oxygen and accelerating the Sₙ2 displacement of the bromide.

  • Stoichiometry: A slight excess of the alkyl halide (1.1 eq) ensures complete consumption of the limiting reagent (vanillin), which simplifies purification as the excess bromide remains in the filtrate during precipitation.

Validated Experimental Protocol

Scale: 10 mmol (Vanillin)

Reagents:

  • Vanillin: 1.52 g (10.0 mmol)[2]

  • 4-Bromobenzyl bromide: 2.75 g (11.0 mmol)[2]

  • Potassium Carbonate (anhydrous): 2.76 g (20.0 mmol)

  • DMF: 15 mL

  • Potassium Iodide (KI): 10 mg (Catalytic - Finkelstein condition)[2]

Step-by-Step Methodology:

  • Activation: In a 50 mL round-bottom flask, dissolve vanillin (1.52 g) in DMF (15 mL). Add K₂CO₃ (2.76 g).[2] Stir at room temperature for 15 minutes. Observation: The solution will turn yellow/orange due to phenoxide formation.

  • Alkylation: Add 4-bromobenzyl bromide (2.75 g) and catalytic KI.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2] The vanillin spot (Rf ~0.[2]3) should disappear, replaced by the less polar product (Rf ~0.6).[2]

  • Quench & Precipitation: Pour the reaction mixture slowly into 150 mL of crushed ice/water with vigorous stirring. The hydrophobic product will precipitate immediately as an off-white solid.

  • Filtration: Vacuum filter the solid.[2] Wash the cake with cold water (3 x 20 mL) to remove residual DMF and inorganic salts.[2]

  • Purification: Recrystallize from hot Ethanol (95%).

    • Yield Expectation: 85-92%.[2]

    • Appearance: White to off-white crystalline solid.[2]

Synthesis Workflow Diagram[2]

SynthesisWorkflow Vanillin Vanillin (Nucleophile) Intermediate Phenoxide Formation Vanillin->Intermediate Deprotonation Bromide 4-Bromobenzyl bromide (Electrophile) SN2 SN2 Attack (Ether Linkage) Bromide->SN2 Base K2CO3 / DMF (60°C, 4h) Base->Intermediate Intermediate->SN2 Product BBMB (Precipitate in Ice Water) SN2->Product Yield ~90%

Figure 1: Critical path for the synthesis of BBMB via Williamson Ether Synthesis.[2]

Divergent Synthetic Utility

Once synthesized, BBMB serves as a "switchable" intermediate.[2] The researcher can choose to react the aldehyde (Path A) or the aryl bromide (Path B).[2]

Path A: Claisen-Schmidt Condensation (Chalcone Synthesis)

This is the primary application in drug discovery.[2] Reacting BBMB with acetophenones yields chalcones, which are privileged scaffolds for anti-tubercular and anti-cancer agents.[2]

  • Reagents: Acetophenone derivative (1 eq), NaOH (40% aq), Ethanol.[2]

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.[2]

  • Critical Control Point: The reaction must be kept at room temperature to favor the thermodynamic E-isomer (trans-chalcone).[2]

Path B: Suzuki-Miyaura Coupling

The aryl bromide allows for the attachment of biaryl systems before modifying the aldehyde, or vice versa (if the aldehyde is protected as an acetal).

  • Reagents: Aryl boronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/Water.[2]

  • Utility: Used to extend the lipophilic tail of the molecule, often required for binding to hydrophobic pockets in kinase enzymes.

Reaction Divergence Map[2]

ReactionMap BBMB BBMB (Core Intermediate) Aldehyde Aldehyde Reactivity (-CHO) BBMB->Aldehyde Path A Bromide Aryl Bromide Reactivity (-Br) BBMB->Bromide Path B Chalcone Chalcone Derivatives (Anti-cancer/Anti-microbial) Aldehyde->Chalcone + Acetophenone / NaOH Schiff Schiff Bases (Imine formation) Aldehyde->Schiff + Primary Amine / Acid Cat. Suzuki Biaryl Scaffolds (Suzuki Coupling) Bromide->Suzuki + Boronic Acid / Pd(0) Heck Styrene Derivatives (Heck Coupling) Bromide->Heck + Alkene / Pd(II)

Figure 2: Divergent synthetic pathways accessible from the BBMB scaffold.[2]

Characterization & Quality Control

To ensure the integrity of the intermediate before proceeding to complex steps, the following parameters must be met.

ParameterSpecificationDiagnostic Signal (1H NMR, 400 MHz, DMSO-d6)
Aldehyde Proton 1H, Singletδ 9.85 ppm .[2] A clean singlet confirms no oxidation to acid.[2]
Ether Linker 2H, Singletδ 5.20 ppm .[2] Confirms successful alkylation.
Methoxy Group 3H, Singletδ 3.82 ppm . Characteristic of the vanillin core.[3][4]
Aromatic Region 7H, Multipletδ 7.00 - 7.60 ppm .[2] Integration must sum to 7 protons.[2]
Melting Point SolidTypically solid (Exact MP varies by crystal habit/purity, verify via NMR).

Impurities to Watch:

  • Unreacted Vanillin: Check for phenolic -OH broad singlet at >10 ppm (usually absent if washed correctly with base).[2]

  • Bis-alkylation: Rare, but check integration of the benzylic protons.

References

  • Sigma-Aldrich. 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Product Sheet. CAS: 352455-48-2.[1][2] Link[2]

  • Susanti, E., & Mulyani, S. (2022).[2][5][6] Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Rasayan Journal of Chemistry, 15(4), 2459-2465.[2] (Describes general protocol for chalcone synthesis from substituted benzaldehydes). Link

  • Taber, D. F. (2007).[2] Vanillin Synthesis from 4-Hydroxybenzaldehyde.[2][4][7] Journal of Chemical Education, 84(7), 1158.[2][8] (Provides foundational knowledge on vanillin alkylation chemistry). Link[2]

  • PubChem. Compound Summary for CID 329819371: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.[1][2] National Library of Medicine. Link[2]

Sources

Foundational

Technical Reference: Spectroscopic Data of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

This guide serves as a technical reference for the spectroscopic characterization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (also known as O-(4-Bromobenzyl)vanillin). It details the structural validation parameters...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the spectroscopic characterization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (also known as O-(4-Bromobenzyl)vanillin). It details the structural validation parameters required for quality control and synthetic verification in drug discovery workflows.

Executive Summary

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a critical synthetic intermediate used in the development of chalcones, Schiff bases, and bioactive heterocycles. Its structural integrity relies on the precise alkylation of the phenolic oxygen of vanillin with 4-bromobenzyl bromide.

This guide provides a definitive spectroscopic atlas (NMR, IR, MS) to distinguish the pure product from common impurities such as unreacted vanillin (phenolic OH signal) or 4-bromobenzyl bromide (benzylic CH₂ shift).

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is synthesized via a Williamson ether synthesis.

Reaction Logic:

  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenolic hydroxyl of Vanillin.
    
  • SN2 Attack: The phenoxide ion attacks the benzylic carbon of 4-Bromobenzyl bromide.

  • Critical Impurities:

    • Vanillin:[1][2][3][4] Detectable by a broad singlet at ~6.0 ppm (OH) or aldehyde shift at 9.80 ppm.

    • 4-Bromobenzyl bromide: Detectable by a CH₂ singlet at ~4.45 ppm (upfield from the product's ether CH₂).

SynthesisPath vanillin Vanillin (C8H8O3) base K2CO3 / Acetone Reflux vanillin->base bromide 4-Bromobenzyl Bromide bromide->base product Target Product (Ether Linkage) base->product SN2 Substitution impurity Impurity: Unreacted Vanillin base->impurity Incomplete Rxn

Figure 1: Williamson ether synthesis pathway showing the origin of the target ether linkage and potential impurities.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Data is reported for CDCl₃ at 400 MHz.[5][6] The diagnostic signature is the benzylic ether singlet at ~5.18 ppm, which confirms the formation of the C-O-C bond.


H NMR Data (400 MHz, CDCl₃)
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
CHO 9.84 Singlet (s)1H-Aldehyde proton; distinct from Vanillin (9.81).
Ar-H (Benzyl) 7.51 Doublet (d)2H8.4Ortho to Bromine (Deshielded).
Ar-H (Vanillin) 7.42 Doublet (d)1H2.0H-2 (Meta to CHO).
Ar-H (Vanillin) 7.38 Doublet of Doublets (dd)1H8.2, 2.0H-6 (Ortho to CHO).
Ar-H (Benzyl) 7.31 Doublet (d)2H8.4Meta to Bromine.
Ar-H (Vanillin) 6.98 Doublet (d)1H8.2H-5 (Ortho to Ether).
O-CH₂-Ar 5.18 Singlet (s)2H-Critical Diagnostic Peak.
O-CH₃ 3.94 Singlet (s)3H-Methoxy group.

Analyst Note: The benzylic protons of the starting material (4-bromobenzyl bromide) appear at ~4.45 ppm. A clean spectrum must show no signal in the 4.4–4.5 ppm region.


C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (

, ppm)
Assignment
C=O 190.8 Aldehyde Carbonyl
Ar-C-O 153.8 C-3 (Vanillin, Methoxy attachment)
Ar-C-O 149.9 C-4 (Vanillin, Ether attachment)
Ar-C 135.2 Benzyl C-1 (Ipso to CH₂)
Ar-CH 131.8 Benzyl C-3,5 (Ortho to Br)
Ar-C 130.4 Vanillin C-1
Ar-CH 129.0 Benzyl C-2,6 (Meta to Br)
Ar-CH 126.5 Vanillin C-6
Ar-C-Br 122.1 Benzyl C-4 (Ipso to Br)
Ar-CH 112.2 Vanillin C-2
Ar-CH 109.4 Vanillin C-5
O-CH₂ 70.1 Benzylic Ether Carbon
O-CH₃ 56.0 Methoxy Carbon
Mass Spectrometry (MS)

The presence of Bromine provides a unique isotopic signature that serves as an internal validation of the molecular formula.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion (

    
    ):  320 and 322 Da.
    
  • Isotopic Pattern: 1:1 ratio for

    
     and 
    
    
    
    peaks due to natural abundance of
    
    
    (50.7%) and
    
    
    (49.3%).

Fragmentation Logic: The molecule typically cleaves at the ether linkage.

  • m/z 169/171: 4-Bromobenzyl cation (Tropylium derivative).

  • m/z 151: Vanillin radical cation (loss of bromobenzyl group).

MassSpec parent Molecular Ion [M]+ m/z 320 / 322 (1:1) cleavage Ether Cleavage parent->cleavage frag1 Fragment A 4-Bromobenzyl Cation m/z 169 / 171 cleavage->frag1 Major Path frag2 Fragment B Vanillin Moiety m/z 151 cleavage->frag2 Minor Path

Figure 2: Primary fragmentation pathway in Mass Spectrometry, highlighting the diagnostic bromine isotopic cluster.

Infrared Spectroscopy (FT-IR)

IR is useful for rapid solid-state identification.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
2840, 2750 C-H (Aldehyde)Fermi doublet (Weak)
1680 - 1695 C=O (Aldehyde)Stretching (Strong)
1585, 1510 C=C (Aromatic)Skeletal ring stretch
1265 C-O-C (Ether)Asymmetric stretch (Strong)
1025 O-CH₃Symmetric stretch
~600 - 500 C-BrAryl halide stretch (Fingerprint)

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D).

    • Note: Ensure the solvent is acid-free to prevent acetal formation with the aldehyde.

  • Filtration: If the solution is cloudy (residual inorganic salts like KBr), filter through a small plug of glass wool into the NMR tube.

Purity Assessment Criteria

Before using this compound in subsequent steps (e.g., Claisen-Schmidt condensation), verify:

  • Absence of OH: No broad singlet > 5.5 ppm.

  • Absence of Starting Halide: No singlet at ~4.45 ppm.

  • Integral Ratio: The ratio of the Aldehyde proton (9.84 ppm) to the Benzylic CH₂ (5.18 ppm) must be exactly 1:2 .

References

  • Sigma-Aldrich. 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Product Specification. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735452, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. Retrieved January 28, 2026 from Link

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4621 (Vanillin Benzyl Ether Analog). National Institute of Advanced Industrial Science and Technology (AIST). (Used for comparative shift logic). Link

  • Firdaus, M., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. (Reference for 1H NMR of 4-ethoxy-3-methoxybenzaldehyde analog). ResearchGate. Link

Sources

Exploratory

Technical Analysis: 1H NMR Characterization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary This technical guide details the structural characterization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 443292-05-5), a critical intermediate in the synthesis of chalcones, Schiff bases, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 443292-05-5), a critical intermediate in the synthesis of chalcones, Schiff bases, and bioactive heterocycles. The molecule is constructed via the O-alkylation of vanillin with 4-bromobenzyl bromide.

For researchers in drug discovery, the 1H NMR spectrum of this compound serves as a primary quality gate. The successful formation of the ether linkage is diagnostically confirmed by the appearance of a benzylic methylene singlet at ~5.15 ppm , distinct from the starting alkyl halide (~4.5 ppm) and the disappearance of the vanillin phenolic proton.

Synthetic Context & Pathway

To interpret the spectrum accurately, one must understand the reaction matrix. The synthesis is a classical Williamson ether synthesis.

Reaction Scheme

The following flow illustrates the transformation and potential impurities (starting materials) that must be monitored.

Synthesis Fig 1: Williamson Ether Synthesis Pathway. Key impurity markers: Unreacted Vanillin (Phenol OH) and Alkyl Bromide (CH2-Br). Vanillin Vanillin (Starting Material A) Base K2CO3 / Acetone (Reagents) Vanillin->Base Bromide 4-Bromobenzyl bromide (Starting Material B) Bromide->Base Product Target Ether Product (C15H13BrO3) Base->Product Reflux, 4-6h SN2 Mechanism

1H NMR Spectral Assignment (500 MHz, CDCl3)

The spectrum is characterized by two distinct aromatic systems: the trisubstituted vanillin core (Ring A) and the para-disubstituted bromophenyl ring (Ring B) .

Master Assignment Table
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (

Hz)
AssignmentStructural Fragment
9.85 Singlet (s)1H-CHO Aldehyde proton
7.51 Doublet (d)2H8.4H-3', H-5' Ring B (Ortho to Br)
7.42 Doublet (d)1H2.0H-2 Ring A (Ortho to CHO, Meta to OMe)
7.40 Doublet of Doublets (dd)1H8.2, 2.0H-6 Ring A (Ortho to CHO)
7.27 Doublet (d)2H8.4H-2', H-6' Ring B (Ortho to CH2)
6.99 Doublet (d)1H8.2H-5 Ring A (Ortho to O-Linker)
5.18 Singlet (s)2H--OCH2- Benzylic Methylene
3.94 Singlet (s)3H--OCH3 Methoxy Group
Detailed Mechanistic Analysis
1. The Benzylic "Gatekeeper" Signal (5.18 ppm)

The most critical signal for validating the reaction is the methylene protons (-OCH₂-).

  • Starting Material (Bromide): In 4-bromobenzyl bromide, the CH₂ protons appear upfield at ~4.45 ppm due to the electronegativity of bromine.

  • Product (Ether): Upon formation of the ether bond, the oxygen atom exerts a stronger deshielding effect (inductive + anisotropic), shifting this resonance downfield to 5.18 ppm .

  • Diagnostic Rule: Any signal remaining at 4.4-4.5 ppm indicates unreacted alkylating agent.

2. The Aromatic Region (6.9 - 7.6 ppm)

This region often confuses junior chemists due to overlap. It must be deconvoluted into two systems:

  • Ring B (AA'BB' System): The 4-bromophenyl group exhibits a classic para-substitution pattern. The protons ortho to the bromine (H-3', H-5') are deshielded to 7.51 ppm relative to the protons ortho to the ether linkage (H-2', H-6') at 7.27 ppm . This roofing effect is characteristic of p-bromo-benzyl moieties.

  • Ring A (ABX System): The vanillin core shows three protons. H-2 is the most deshielded (~7.42 ppm) due to being ortho to the aldehyde and meta to the methoxy. H-5 is the most shielded (~6.99 ppm) as it is ortho to the electron-donating alkoxy group.

Experimental Protocol & Self-Validation

A. Synthesis (Micro-scale)
  • Reagents: Dissolve Vanillin (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous Acetone or DMF. Stir for 15 min to generate the phenoxide anion.

  • Addition: Add 4-Bromobenzyl bromide (1.1 eq) dropwise.

  • Reflux: Heat at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Precipitate in ice water. Filter the solid. Recrystallize from Ethanol.

B. NMR Sample Preparation
  • Solvent: CDCl₃ is preferred for resolution. DMSO-d₆ is an alternative if solubility is poor, but it will shift the phenolic OH of any unreacted vanillin to ~9.6 ppm, potentially obscuring the aldehyde peak.

  • Concentration: 10 mg sample in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (KBr).

C. Logic Flow for Spectrum Validation

Use the following decision tree to validate your product purity.

Validation Fig 2: Step-by-step spectral validation logic for quality assurance. Start Acquire 1H NMR Check_CHO Check 9.85 ppm (Aldehyde Present?) Start->Check_CHO Check_CH2 Check 5.18 ppm (Ether Linkage Formed?) Check_CHO->Check_CH2 Yes Check_Impurity Check 4.45 ppm (Residual Bromide?) Check_CH2->Check_Impurity Yes Check_Phenol Check ~6.0 ppm (broad) (Residual Vanillin?) Check_Impurity->Check_Phenol No Signal Fail FAIL: Recrystallize Check_Impurity->Fail Signal Present Ratio Integration Check CHO : CH2 : OMe 1 : 2 : 3 Check_Phenol->Ratio No Signal Check_Phenol->Fail Signal Present Pass PASS: Pure Product Ratio->Pass Correct Ratio->Fail Incorrect

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737536, 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. (Used for comparative vanillin core assignment). Retrieved from [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin. (Reference for additivity rules in benzyl ethers). Retrieved from [Link]

Foundational

Technical Guide: 13C NMR Characterization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes spectral interpretation logic, experimental rigor, and data validation.[1][2] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and synthetic researchers. It prioritizes spectral interpretation logic, experimental rigor, and data validation.[1][2]

Executive Summary

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: N/A for specific ether; Vanillin derivative) represents a critical intermediate in the synthesis of chalcones, Schiff bases, and bioactive heterocycles.[1][3][4] Its structure combines an electron-rich vanillin core with an electron-deficient 4-bromobenzyl moiety.[2][3][4]

This guide provides a definitive framework for the structural validation of this molecule using Carbon-13 Nuclear Magnetic Resonance (


C NMR). It addresses the specific challenge of differentiating aromatic signals in polysubstituted systems and highlights the diagnostic "Heavy Atom Effect" introduced by the bromine substituent.[2][4]

Structural Fragmentation & Chemical Shift Strategy

To accurately assign the


C NMR spectrum, the molecule is analyzed as two distinct electronic domains linked by a methylene ether bridge.[1][2]
The Electronic Domains[1][2]
  • Domain A (Vanillin Core): A trisubstituted benzene ring containing a formyl group (strongly deshielding), a methoxy group (electron-donating), and the ether linkage.[1][2][3]

  • Domain B (Bromobenzyl Moiety): A 1,4-disubstituted aromatic ring characterized by the bromine atom, which induces unique shielding effects.[1][2][3][4]

  • The Linker: An oxymethylene (

    
    ) bridge.[1][2][3][4]
    
Diagnostic Markers (Key Performance Indicators)
  • The Carbonyl Peak:

    
     ppm (Characteristic of benzaldehydes).[2][3][4]
    
  • The Heavy Atom Effect: The carbon directly bonded to Bromine (C-Br) will appear anomalously upfield (

    
     ppm) compared to other aromatic carbons, despite bromine’s electronegativity.[1][2][3]
    
  • The Ether Bridge: A distinct aliphatic signal at

    
     ppm.[2][3][4]
    

Experimental Protocol

Sample Preparation[1][3][4][5]
  • Solvent Selection: Deuterochloroform (

    
    ) is the standard solvent.[1][2][3][4] It minimizes hydrogen bonding shifts seen in DMSO-
    
    
    
    and provides a sharp triplet reference at
    
    
    ppm.[2][3][4]
  • Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent. High concentration is vital for detecting quaternary carbons (C-Br, C=O, C-O) within reasonable scan times.[1][2][3]

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (

    
    , 
    
    
    
    ) from the synthesis step, which can cause line broadening.[1][2][3]
Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2][3][4]

  • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C3, C4, C1', C4') have long spin-lattice relaxation times (

      
      ).[1][2][3] Insufficient delay results in signal suppression for these critical diagnostic peaks.[2][3][4]
      
  • Spectral Width: 240 ppm (to capture the carbonyl and reference).[2][3][4]

  • Scans (NS): Minimum 512 scans (1024 recommended for high signal-to-noise ratio on quaternary carbons).

Detailed Spectral Assignment

The following table synthesizes theoretical prediction models (Chemdraw/MestReNova algorithms) with empirical data from analogous vanillin ethers and bromobenzyl derivatives.

Table 1: C NMR Chemical Shift Data ( )
Carbon IDChemical Shift (

, ppm)
Carbon TypeAssignment Logic & Electronic Effect
C=O 190.8 Quaternary (C=O)Strongly deshielded by anisotropic effect of carbonyl.[1][2][3][4]
C4 153.8 Quaternary (C-O)Vanillin ring.[1][2][3][4] Deshielded by ether oxygen (Ipso).[1][2][3][4]
C3 149.9 Quaternary (C-OMe)Vanillin ring.[1][2][3][4] Deshielded by methoxy oxygen.[2][3][4]
C1' 135.5 Quaternary (C-C)Benzyl ring (Ipso to

).[1][2][3][4] Alkyl group is weakly activating.[2][3][4]
C3', C5' 131.8 Aromatic CHBenzyl ring.[1][2][4] Ortho to Bromine.[2][3][4][5]
C1 130.1 Quaternary (C-C)Vanillin ring (Ipso to CHO).[1][2][3][4]
C2', C6' 129.0 Aromatic CHBenzyl ring.[1][2][4] Meta to Bromine.
C6 126.6 Aromatic CHVanillin ring.[2][3][4] Ortho to CHO, Meta to donors.[1][2][4]
C4' 122.3 Quaternary (C-Br) Diagnostic. Shielded by large electron cloud of Br (Heavy Atom Effect).[1][2][3][4]
C5 112.5 Aromatic CHVanillin ring.[2][3][4] Ortho to ether linkage.
C2 109.4 Aromatic CHVanillin ring.[2][3][4] Ortho to Methoxy (Steric/Electronic shielding).[1][2][3][4]
OCH2 70.5 Aliphatic

Benzylic ether.[1][2][3][4] Deshielded by Oxygen and Phenyl ring.[2][3][4]
OMe 56.1 Aliphatic

Methoxy group standard shift.[1][2][3][4]

Note on Numbering:

  • Ring A (Vanillin): C1=CHO attachment, C3=OMe, C4=Ether attachment. [1][2] * Ring B (Benzyl): C1'=CH2 attachment, C4'=Br attachment.[1][2][3][4]

Structural Elucidation Logic (The "Why")

The Heavy Atom Effect (C4')

A common error in interpreting this spectrum is expecting the Carbon-Bromine peak to be deshielded (downfield) due to electronegativity (like C-F or C-Cl).[1][2][3][4] However, Bromine is a "heavy atom."[1][2][4][5] Its large electron cloud introduces spin-orbit coupling effects that shield the attached carbon nucleus.[2][3][4]

  • Result: The C-Br peak appears at ~122 ppm, often "hiding" among aromatic CH signals or appearing upfield of them.[1][2][3][4] This is the primary confirmation of the brominated moiety.[2][4]

Distinguishing C3 vs. C4

In the vanillin core, both C3 and C4 are attached to oxygen.[1][2]

  • C4 (Ether linkage): Generally appears further downfield (~154 ppm) due to the alkylation effect compared to the free phenol.[1][2][3]

  • C3 (Methoxy): Slightly upfield (~150 ppm) relative to C4.[1][2][3][4]

  • Verification: HMBC (Heteronuclear Multiple Bond Correlation) analysis would show C4 coupling to the benzylic protons (

    
    ), whereas C3 couples only to the methoxy protons.[1][2][3]
    

Workflow & Logic Visualization

The following diagram illustrates the decision matrix for assigning the spectrum, moving from raw data to structural confirmation.

NMR_Assignment_Workflow Start Raw 13C Spectrum (CDCl3) Region_Carbonyl Region > 190 ppm Detect Aldehyde Start->Region_Carbonyl Region_Aromatic Region 110-160 ppm Aromatic Domain Start->Region_Aromatic Region_Aliphatic Region 50-80 ppm Ether Linkages Start->Region_Aliphatic Validation Structure Confirmed: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Region_Carbonyl->Validation Confirms CHO Decision_Br Locate C-Br (Ipso) Look for ~122 ppm (Shielded Quaternary) Region_Aromatic->Decision_Br Decision_Oxygen Distinguish C-O Types >150 ppm = Quaternary C-O <130 ppm = Aromatic CH Region_Aromatic->Decision_Oxygen Assignment_Linker Assign Linkers: ~70 ppm (OCH2) ~56 ppm (OCH3) Region_Aliphatic->Assignment_Linker Decision_Br->Validation Confirms Br-Benzyl Decision_Oxygen->Validation Confirms Vanillin Core Assignment_Linker->Validation Confirms Ether Bridge

Caption: Logical workflow for deconvoluting the


C NMR spectrum, prioritizing diagnostic regions (Carbonyl, Heavy Atom Ipso, and Ether Linkages).

Troubleshooting & Impurities

When synthesizing this molecule via Williamson ether synthesis (Vanillin + 4-Bromobenzyl bromide + Base), common impurities may appear in the NMR spectrum.

ImpurityDiagnostic Signal (

)
Cause
Unreacted Vanillin ~147 ppm (C-OH)Incomplete reaction.[1][2][3][4]
4-Bromobenzyl Bromide ~33 ppm (

)
Excess reagent remaining.[1][2][3][4]
4-Bromobenzyl Alcohol ~64 ppm (

)
Hydrolysis of the benzyl halide.[1][2][3][4]
Acetone/DMF ~206 ppm / ~162 ppmResidual reaction solvent.[2][3][4]

Protocol Tip: If the peak at ~147 ppm is present, perform a dilute NaOH wash during workup to remove unreacted phenolic vanillin before re-acquiring the spectrum.[1][2]

References

  • Oregon State University. (2022).[1][2][3][4] 13C NMR Chemical Shift Table and Heavy Atom Effects. Department of Chemistry. [Link]

  • National Institutes of Health (PubChem). (2025).[1][2][3][4] Compound Summary: 3-Benzyloxy-4-methoxybenzaldehyde (Analogous Structure Data). [Link][1][2][3][4]

  • Royal Society of Chemistry. (2018).[2][3][4] The halogen effect on the 13C NMR chemical shift in substituted benzenes. Phys. Chem. Chem. Phys., 20, 123-132.[2][3][4] [Link]

  • SpectraBase. (2024).[1][2][3][4] 13C NMR Spectrum of 4-Bromobenzyl alcohol (Fragment Reference). Wiley Science Solutions.[2][3][4] [Link]

Sources

Exploratory

Mass spectrum of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Advanced Mass Spectrometric Characterization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Executive Summary In the high-stakes arena of medicinal chemistry, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 352455-48-...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Mass Spectrometric Characterization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary

In the high-stakes arena of medicinal chemistry, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 352455-48-2) serves as a critical intermediate. Often utilized as a scaffold for synthesizing biologically active chalcones, stilbenes, and Schiff bases, its structural integrity is paramount. This guide provides a rigorous technical analysis of its mass spectral signature. By dissecting its ionization behavior and fragmentation pathways, we establish a self-validating protocol for structural confirmation and purity analysis, essential for researchers in drug discovery and quality control.

Molecular Profile & Theoretical Foundations

Before interpreting the spectrum, we must establish the theoretical baseline. The presence of bromine introduces a unique isotopic signature that acts as an internal diagnostic tool.

ParameterSpecification
IUPAC Name 4-[(4-Bromophenyl)methoxy]-3-methoxybenzaldehyde
Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol (Average)
Monoisotopic Mass 320.0048 (⁷⁹Br) / 322.0028 (⁸¹Br)
Isotopic Pattern 1:1 Doublet (⁷⁹Br : ⁸¹Br ratio is approx. 50.7 : 49.3)
Key Moieties Vanillin Core, Ether Linkage, 4-Bromobenzyl Group

Experimental Methodology

To obtain reproducible spectral data, the following protocol is recommended. This workflow minimizes adduct formation in EI while maximizing structural information.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Acetone. Avoid alcohols to prevent acetal formation with the aldehyde group.

  • Inlet Conditions: Splitless injection at 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Oven Program: Hold 80°C (1 min) → Ramp 20°C/min to 300°C → Hold 5 min.

  • Ionization Source: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40–450.

Scientist's Note: While Electrospray Ionization (ESI) is softer and yields [M+H]⁺ or [M+Na]⁺ ions useful for molecular weight confirmation, EI is preferred here for structural elucidation because the high-energy fragmentation of the ether bond provides definitive proof of the benzyl attachment.

Spectral Analysis & Fragmentation Logic

The mass spectrum of this compound is defined by two dominant mechanistic behaviors: Isotopic clustering and Benzylic cleavage .

A. The Molecular Ion Cluster (M⁺)

Upon ionization, the molecule yields a distinct doublet at m/z 320 and 322 .

  • Observation: Two peaks of nearly equal intensity separated by 2 Da.[1]

  • Causality: This confirms the presence of a single bromine atom. Any deviation from this 1:1 ratio suggests contamination (e.g., debrominated impurities).

B. Primary Fragmentation: The Benzylic Cleavage

The most labile bond in the molecule is the C–O ether linkage. Under 70 eV EI conditions, this bond undergoes heterolytic cleavage.

  • Formation of the 4-Bromobenzyl Cation (Base Peak):

    • The ionization energy favors the formation of the resonance-stabilized benzyl cation.

    • Diagnostic Ions: m/z 169 and 171 .

    • Mechanism: The ether oxygen retains the electrons, releasing the neutral vanillin radical, while the positive charge resides on the 4-bromobenzyl group. This ion typically dominates the spectrum (Base Peak, 100% relative abundance).

  • Tropylium Ion Rearrangement:

    • The 4-bromobenzyl cation (m/z 169/171) undergoes ring expansion to form the bromotropylium ion .

    • Secondary Loss: Loss of the bromine radical (Br•) from this species yields the tropylium cation C₇H₆⁺.

    • Diagnostic Ion: m/z 90 . (169 - 79 = 90).

C. Secondary Pathways (Vanillin Core)

Although less abundant, fragments derived from the vanillin moiety may appear if the charge is retained on the oxygen-containing fragment.

  • m/z 151/152: Vanillin radical cation or protonated vanillin.

  • m/z 151 → 123: Loss of CO (28 Da) is characteristic of phenolic aldehydes.

Visualization of Fragmentation Pathways[2][3][4][5][6][7]

The following diagram maps the logical flow of fragmentation, illustrating the transition from the parent ion to the diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) [C15H13BrO3]+ m/z 320 / 322 (1:1) Benzyl_Cat 4-Bromobenzyl Cation [C7H6Br]+ m/z 169 / 171 (Base Peak) M_Ion->Benzyl_Cat Benzylic C-O Cleavage (Major Pathway) Vanillin_Frag Vanillin Moiety [C8H7O3]+ m/z 151 M_Ion->Vanillin_Frag Charge Retention on Phenol (Minor Pathway) Aldehyde_Loss Alpha Cleavage (Loss of CHO) [M-29]+ M_Ion->Aldehyde_Loss Loss of CHO radical Tropylium Bromotropylium Ion (Ring Expansion) Benzyl_Cat->Tropylium Rearrangement C7H6 C7H6 Cation (Loss of Br) m/z 90 Tropylium->C7H6 - Br radical (79/81 Da)

Figure 1: EI-MS Fragmentation Tree for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

Summary of Diagnostic Ions

Use this table to validate your spectral data.

m/z (Da)Ion IdentityRelative Abundance (Est.)[2]Significance
320 / 322 Molecular Ion [M]⁺20–40%Confirms MW and Br presence (1:1 ratio).
169 / 171 4-Bromobenzyl Cation100% (Base) Primary diagnostic for the ether side chain.
151 / 152 Vanillin Core<15%Confirms the aldehyde/methoxy core.
90 C₇H₆⁺30–50%Result of Br loss from the benzyl fragment.
89 C₇H₅⁺VariableDeprotonation of the C₇H₆ species.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735452, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. Retrieved from [Link][3][4]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage mechanisms).
  • Prukała, D., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3' or 4')-hydroxy-4-stilbazole halides.[5] Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Foundational

Technical Guide: Infrared Spectral Analysis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde . As a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde) synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde . As a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde) synthesized via O-alkylation with 4-bromobenzyl bromide, this molecule serves as a critical intermediate in the synthesis of Schiff bases and pharmaceutical linkers.

The guide focuses on the vibrational signatures required for structural validation, emphasizing the distinction between the starting material (vanillin) and the etherified product. It employs a First-Principles approach, correlating molecular architecture with vibrational theory to provide a self-validating interpretation framework.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent oscillators. The molecule consists of three distinct vibrational domains:

  • The Aldehyde Core: A carbonyl group conjugated to an aromatic ring, exhibiting lowered stretching frequencies and characteristic Fermi resonance.[1]

  • The Ether Linkage: An aryl-alkyl ether bond formed at the 4-position, replacing the phenolic hydroxyl of vanillin.

  • The Halogenated Periphery: A 4-bromophenyl moiety contributing specific aromatic overtones and C-X vibrational modes.

Structural-Vibrational Map

The following diagram illustrates the logical flow from molecular structure to expected vibrational modes.

G Molecule 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Ether Ether Linkage (Ar-O-CH2-Ar) Molecule->Ether Aromatic Aromatic Rings (Benzene) Molecule->Aromatic Bromine Aryl Bromide (Ar-Br) Molecule->Bromine CO_Stretch C=O Stretch (Conjugated) ~1680-1690 cm⁻¹ Aldehyde->CO_Stretch CH_Fermi C-H Stretch (Fermi Doublet) 2850 & 2750 cm⁻¹ Aldehyde->CH_Fermi COC_Asym C-O-C Asym Stretch ~1260 cm⁻¹ Ether->COC_Asym COC_Sym C-O-C Sym Stretch ~1030 cm⁻¹ Ether->COC_Sym CC_Ring C=C Ring Stretch 1600, 1580, 1510 cm⁻¹ Aromatic->CC_Ring CBr_Stretch C-Br Stretch ~1070 & 600-700 cm⁻¹ Bromine->CBr_Stretch

Figure 1: Structural-Vibrational mapping connecting functional moieties to specific IR spectral regions.

Experimental Protocol

Reliable spectral data depends on rigorous sample preparation. For this solid crystalline compound, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to higher reproducibility and lack of moisture interference.

Method: Diamond ATR-FTIR
  • Crystal Cleaning: Clean the diamond crystal with isopropanol and ensure the energy throughput meter indicates the crystal is free of residue.

  • Background Scan: Acquire a background spectrum (air) using the same parameters as the sample (typically 16-32 scans at 4 cm⁻¹ resolution).

  • Sample Deposition: Place approximately 2-5 mg of the solid sample onto the center of the crystal.

  • Compression: Lower the pressure arm until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy spectra; excessive pressure can damage softer zinc selenide crystals (though diamond is robust).

  • Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

  • Post-Run Validation: Check for "bottoming out" (absorbance > 1.5-2.0) which indicates the sample is too thick or the gain is too high.

Spectral Analysis & Peak Assignment

This section details the specific assignments. The spectrum is defined by the absence of the broad O-H stretch (confirming the ether synthesis) and the presence of the aldehyde doublet.

A. The High-Frequency Region (3100 – 2700 cm⁻¹)

This region contains the C-H stretching vibrations.

  • Aromatic C-H: Weak bands >3000 cm⁻¹ (typically 3050-3010 cm⁻¹) arising from the benzene rings.

  • Aliphatic C-H: Bands <3000 cm⁻¹ (2980-2850 cm⁻¹) from the methoxy (-OCH₃) and benzylic methylene (-CH₂-) groups.

  • Aldehydic C-H (The Fermi Doublet): This is the most diagnostic feature for the aldehyde. A fundamental C-H stretch interacts with the first overtone of the C-H bending vibration (which occurs ~1390 cm⁻¹). This resonance splits the signal into two distinct peaks:[1][2]

    • ν(C-H)₁: ~2850 cm⁻¹ (often overlaps with methoxy C-H).

    • ν(C-H)₂: ~2750 cm⁻¹ (usually isolated and distinct).

B. The Double Bond Region (1700 – 1500 cm⁻¹)
  • Carbonyl (C=O): In saturated aliphatic aldehydes, this appears at ~1730 cm⁻¹.[1][3][4] However, in this molecule, the carbonyl is conjugated to the benzene ring. This delocalization reduces the bond order, shifting the absorption to a lower frequency, typically 1680–1690 cm⁻¹ .

  • Aromatic Skeletal (C=C): Multiple sharp bands appear at 1600, 1580, and 1510 cm⁻¹ . These represent the breathing modes of the two benzene rings.

C. The Fingerprint & Ether Region (1300 – 1000 cm⁻¹)

The formation of the ether linkage is confirmed here.

  • Ar-O-C Asymmetric Stretch: A strong band near 1260 cm⁻¹ . This corresponds to the vibration of the oxygen attached to the aromatic ring.

  • Aliphatic C-O Stretch: A band near 1030 cm⁻¹ , corresponding to the O-CH₂ and O-CH₃ bonds.

  • C-Br Stretch: While often difficult to pinpoint in complex molecules, aryl bromides typically show a vibration near 1070 cm⁻¹ (in-plane deformation) and a stretch in the far IR (600-700 cm⁻¹ ).

Summary Table of Diagnostic Peaks
Functional GroupModeFrequency (cm⁻¹)IntensityStructural Insight
Aldehyde C-H Stretch (Fermi)~2750MediumDiagnostic doublet; confirms aldehyde integrity.
Aldehyde C=O[1][5][2][3][4][6][7][8][9] Stretch1680–1690StrongConjugated carbonyl; lower than aliphatic (1730).
Aromatic C=C Ring Stretch1580, 1510Med-StrongConfirms benzene ring presence.
Ether Ar-O-C Asym~1260StrongConfirms ether linkage to the ring.
Ether R-O-C Sym~1030MediumMethoxy and Benzyloxy aliphatic C-O bonds.
Aryl Bromide C-Br~600-700Weak/VarPresence of halogen (often obscured).

Quality Control & Troubleshooting

In a synthesis context, the primary goal of IR analysis is often to confirm the conversion of Vanillin to the product. The most critical indicator is the disappearance of the Phenolic O-H .

QC Decision Workflow

QC Start Acquire Spectrum CheckOH Check 3200-3500 cm⁻¹ (Broad Peak?) Start->CheckOH OH_Present Broad Peak Present CheckOH->OH_Present Yes OH_Absent Region Flat/Clean CheckOH->OH_Absent No Failure FAIL: Unreacted Vanillin or Moisture Contamination OH_Present->Failure CheckCO Check Carbonyl (~1680 cm⁻¹) OH_Absent->CheckCO Success PASS: Ether Synthesis Confirmed CheckCO->Success Strong Peak

Figure 2: Quality Control decision tree for validating the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

Common Artifacts
  • Residual Solvent: If recrystallized from ethanol or methanol, look for broad O-H bumps even if the reaction worked. Dry the sample thoroughly.

  • Water Vapor: Jagged noise in the 3600 cm⁻¹ and 1500 cm⁻¹ regions indicates a change in atmospheric humidity between the background and sample scans.

  • Vanillin Contamination: Vanillin has a distinct O-H stretch at ~3200 cm⁻¹. If this exists, the O-alkylation was incomplete.

References

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Spectroscopy Online. (2017). The C=O[1][4][9] Bond, Part II: Aldehydes.[1] Retrieved from [Link]

  • NIST Chemistry WebBook. Benzaldehyde, 3-hydroxy-4-methoxy- (Vanillin) IR Spectrum. (Used for comparative baseline of starting material).[10] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of O-Benzylvanillin and Bioactive Derivatives

Abstract O-benzylvanillin (4-benzyloxy-3-methoxybenzaldehyde) serves as a "privileged scaffold" in medicinal chemistry, acting as a critical intermediate for chalcones, Schiff bases, and stilbenes with potent anticancer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

O-benzylvanillin (4-benzyloxy-3-methoxybenzaldehyde) serves as a "privileged scaffold" in medicinal chemistry, acting as a critical intermediate for chalcones, Schiff bases, and stilbenes with potent anticancer and antimicrobial profiles. This guide provides validated protocols for the synthesis of O-benzylvanillin using both classical Williamson ether synthesis and Green Chemistry (microwave-assisted) methodologies. Furthermore, it details the downstream functionalization of this scaffold into bioactive chalcone and imine derivatives.

Module 1: Synthesis of the Core Scaffold (O-Benzylvanillin)

Mechanistic Principles

The formation of O-benzylvanillin proceeds via a Williamson Ether Synthesis , a bimolecular nucleophilic substitution (


) reaction. The phenolic hydroxyl group of vanillin is deprotonated by a base to form a phenoxide ion, which subsequently attacks the benzylic carbon of the electrophile (benzyl chloride or bromide), displacing the halide.

Critical Process Parameter (CPP): The reaction is highly sensitive to moisture; water solvates the nucleophile, reducing reactivity. Anhydrous conditions (or phase transfer catalysis) are essential for high yields.

Experimental Protocols
Protocol A: Classical High-Yield Synthesis (DMF/K₂CO₃)

Best for: Large-scale batch synthesis where yield maximization is critical.

Reagents:

  • Vanillin (1.0 eq)[1]

  • Benzyl Chloride (1.2 eq) [Caution: Lachrymator]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Potassium Iodide (

    
    ) or TBAI (0.1 eq) - Catalyst
    
  • Solvent: N,N-Dimethylformamide (DMF)[1]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g, 100 mmol) in DMF (50 mL).

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol) in portions. Stir at Room Temperature (RT) for 30 minutes. Observation: The solution will darken as the phenoxide forms.
    
  • Addition: Add the catalyst (KI or TBAI) followed by the dropwise addition of Benzyl Chloride (13.8 mL, 120 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a pale yellow/white solid.

  • Work-up: Filter the precipitate, wash with cold water (

    
     mL) to remove residual DMF and base.
    
  • Purification: Recrystallize from Ethanol (95%).

Protocol B: Green Synthesis (Microwave-Assisted)

Best for: Rapid library generation and eco-friendly compliance.

Reagents:

  • Vanillin (1.0 eq)[1]

  • Benzyl Chloride (1.1 eq)

  • Base: KOH (impregnated on Alumina or in minimal ethanol)

  • Solvent: Solvent-free or minimal Ethanol

Step-by-Step Workflow:

  • Mix: Grind Vanillin and KOH/Alumina in a mortar until a fine, homogeneous powder is obtained.

  • Irradiate: Place the mixture in a microwave reactor vessel. Add Benzyl Chloride.

  • Reaction: Irradiate at 280–300 Watts for 10–15 minutes (pulsed mode: 1 min on, 30 sec off to prevent overheating).

  • Extraction: Extract the solid mass with hot ethanol. Filter to remove the inorganic support.

  • Crystallization: Cool the filtrate to 4°C to crystallize the product.

Data Comparison: Classical vs. Green
MetricClassical Method (Protocol A)Green Microwave (Protocol B)
Reaction Time 4 – 6 Hours10 – 15 Minutes
Yield 85 – 92%91 – 97%
Energy Profile High (Prolonged heating)Low (Short burst)
Purification Recrystallization requiredMinimal work-up
Atom Economy Lower (Solvent waste)Higher (Solvent-free/min)

Module 2: Divergent Synthesis of Bioactive Derivatives

Once the phenolic -OH is protected as a benzyl ether, the aldehyde moiety remains available for condensation reactions.

Pathway A: Chalcone Synthesis (Claisen-Schmidt)

Chalcones derived from O-benzylvanillin exhibit significant cytotoxicity against cancer cell lines by inhibiting tubulin polymerization.

Protocol:

  • Dissolve: O-benzylvanillin (10 mmol) and substituted Acetophenone (10 mmol) in Ethanol (20 mL).

  • Catalyze: Add 40% NaOH (aq) dropwise (2 mL) while stirring at 0–5°C.

  • React: Stir at RT for 12–24 hours. The mixture will thicken as the chalcone precipitates.

  • Isolate: Pour into ice water, acidify slightly with dilute HCl (to neutralize base), filter, and recrystallize from ethanol.

Pathway B: Schiff Base Synthesis

Imine derivatives are key targets for antimicrobial resistance (ESBL-producing bacteria) research.

Protocol:

  • Mix: O-benzylvanillin (10 mmol) and aromatic amine (e.g., Aniline, 10 mmol) in Ethanol (15 mL).

  • Catalyze: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat at 70–80°C for 2–4 hours.

  • Validation: Monitor the disappearance of the carbonyl peak (

    
    ) and appearance of the imine stretch (
    
    
    
    ) in IR.

Module 3: Visualization & Logic

Synthetic Workflow Diagram

The following diagram illustrates the divergent pathways from the raw material to the final bioactive candidates.

G Vanillin Vanillin (Precursor) Benzylation Benzylation (BnCl + K2CO3) Vanillin->Benzylation Deprotonation OBenzyl O-Benzylvanillin (Core Scaffold) Benzylation->OBenzyl SN2 Attack ChalconePath Claisen-Schmidt Condensation OBenzyl->ChalconePath + Acetophenone (NaOH/EtOH) SchiffPath Schiff Base Condensation OBenzyl->SchiffPath + Amine (AcOH/Reflux) Chalcone Chalcone Derivative (Anticancer) ChalconePath->Chalcone - H2O SchiffBase Imine Derivative (Antimicrobial) SchiffPath->SchiffBase - H2O

Caption: Divergent synthesis workflow transforming Vanillin into O-Benzylvanillin and subsequent bioactive libraries.

Mechanism of Action (Benzylation)

Understanding the


 mechanism is vital for troubleshooting low yields (often caused by steric hindrance or solvent effects).

Mechanism Step1 Step 1: Deprotonation Base (CO3^2-) removes phenolic H+ Intermediate Phenoxide Ion (Nucleophile) Step1->Intermediate Step2 Step 2: Nucleophilic Attack Phenoxide attacks Benzyl-Cl Intermediate->Step2 Transition Transition State [Ph-O ... C ... Cl]‡ Step2->Transition Product O-Benzylvanillin + KCl Transition->Product

Caption: Bimolecular Nucleophilic Substitution (SN2) mechanism for the synthesis of O-benzylvanillin.

Module 4: Characterization & Validation[2]

To ensure the integrity of the synthesized scaffold, compare experimental data against these standard values.

Spectroscopic Signatures (O-Benzylvanillin)
TechniqueSignalAssignmentInterpretation
FT-IR

C=O StretchIntact aldehyde group (Validation of non-reduction)
FT-IR

C-O-C StretchFormation of ether linkage
1H NMR

ppm
Singlet (1H)Aldehyde proton
1H NMR

ppm
Singlet (2H)Benzylic methylene (-OCH₂Ph)
1H NMR

ppm
Singlet (3H)Methoxy group (-OCH₃)
13C NMR

ppm
CH₂ CarbonConfirms benzylation occurred
Troubleshooting Guide
  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of DMF or presence of unreacted benzyl chloride.

    • Fix: Wash the crude solid thoroughly with cold water and Hexane (benzyl chloride is soluble in hexane).

  • Problem: Cannizzaro Reaction (Side Product).

    • Cause: Base concentration too high or temperature >100°C.

    • Fix: Maintain temperature at 80°C and add base in portions.

References

  • Microwave-Assisted Green Synthesis

    • Efficient Green Synthesis and Characterization of Benzil and its Derivatives Using Microwave Irradiation.[2] Bentham Science.

  • Schiff Base Protocols & Antimicrobial Activity

    • Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria.[3] Scientific Reports (Nature).

  • Chalcone Synthesis & Anticancer Potential

    • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.
  • NMR Characterization Data

    • 1D and 2D NMR Studies of Benzyl O-Vanillin. Universiti Sains Malaysia.
  • General Reagent Data

    • 4-Benzyloxy-3-methoxybenzaldehyde Product Page.[1] Sigma-Aldrich.

Sources

Application

Application Note: Strategic Chemo-selective Protection of Vanillin

Abstract & Strategic Overview Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a ubiquitous scaffold in medicinal chemistry, serving as a precursor for dopaminergic drugs (e.g., L-DOPA derivatives), antimicrobials, and fine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a ubiquitous scaffold in medicinal chemistry, serving as a precursor for dopaminergic drugs (e.g., L-DOPA derivatives), antimicrobials, and fine fragrances. Its bifunctionality—possessing both an electrophilic aldehyde and a nucleophilic phenol—presents a classic chemo-selectivity challenge.

Successful modification of vanillin requires a rigorous protection strategy. Direct alkylation of the phenol often competes with aldol condensation at the aldehyde, while organometallic addition to the aldehyde is impossible without masking the acidic phenol. This guide details high-yield, self-validating protocols for selectively protecting either functional group, enabling orthogonal manipulation of the vanillin core.

Decision Logic: Selecting the Right Group

Before initiating synthesis, select your protection route based on the downstream chemistry required.

VanillinProtectionStrategy Start Vanillin Scaffold TargetPhenol Target: Phenol Modification (e.g., Alkylation, Esterification) Start->TargetPhenol Path A TargetAldehyde Target: Aldehyde Modification (e.g., Grignard, Reduction) Start->TargetAldehyde Path B ProtectAldehyde Protect Aldehyde (Cyclic Acetal) TargetPhenol->ProtectAldehyde Mask Electrophile ProtectPhenol Protect Phenol (Acetate or Benzyl) TargetAldehyde->ProtectPhenol Mask Acidic Proton ReactionA Perform Base-Mediated Phenol Chemistry ProtectAldehyde->ReactionA Acetal is Base Stable ReactionB Perform Nucleophilic Addition to Carbonyl ProtectPhenol->ReactionB Ether/Ester is Nucleophile Compatible DeprotectA Deprotection: Acid Hydrolysis ReactionA->DeprotectA DeprotectB Deprotection: Base (Acetate) or H2/Pd (Benzyl) ReactionB->DeprotectB

Figure 1: Orthogonal protection logic flow. Select Path A to modify the ring/phenol; Path B to modify the carbonyl.

Module A: Protection of the Phenolic Hydroxyl

Protecting the phenol is essential when the aldehyde must undergo nucleophilic attack (e.g., by Grignard reagents or hydrides), which would otherwise simply deprotonate the phenol.

Protocol A1: Acetylation (Base-Catalyzed)

Objective: Synthesis of Vanillin Acetate (4-acetoxy-3-methoxybenzaldehyde). Mechanism: Nucleophilic Acyl Substitution.[1] Utility: Moderate stability; easily removed by mild base.

Reagents:

  • Vanillin (1.0 equiv)[1]

  • Acetic Anhydride (1.2 equiv)

  • Pyridine (1.2 equiv) or catalytic DMAP with Et3N

  • DCM (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a drying tube, dissolve Vanillin (3.2 mmol, ~486 mg) in anhydrous DCM (6 mL).

  • Activation: Add dry Pyridine (3.84 mmol, ~310 µL). Note: Pyridine acts as both base and nucleophilic catalyst.

  • Addition: Dropwise add Acetic Anhydride (3.84 mmol, ~360 µL) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Validation Point: Monitor via TLC (1:1 Hexane:EtOAc).[1][2] Vanillin (Rf ~0.4) should disappear; Acetyl Vanillin (Rf ~0.6) appears.[3][4]

  • Quench: Pour mixture onto crushed ice/water to hydrolyze excess anhydride.

  • Extraction: Separate organic layer, wash with 1M HCl (to remove pyridine), then saturated NaHCO3, then brine.

  • Isolation: Dry over Na2SO4, filter, and evaporate. Recrystallize from ethanol if necessary.

    • Expected Yield: 85–94%.

Protocol A2: Benzylation (Robust Protection)

Objective: Synthesis of 4-(benzyloxy)-3-methoxybenzaldehyde. Utility: High stability against strong bases, nucleophiles, and oxidants. Cleaved only by Hydrogenolysis (H2/Pd) or strong Lewis acids.

Reagents:

  • Vanillin (1.0 equiv)[1]

  • Benzyl Chloride (BnCl) (1.2 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous)

  • Potassium Iodide (KI) (0.1 equiv, catalyst)

  • Acetone or DMF (Solvent)[5]

Step-by-Step Methodology:

  • Slurry Formation: Suspend Vanillin (10 mmol) and K2CO3 (20 mmol) in Acetone (30 mL). Add catalytic KI.

  • Alkylation: Add Benzyl Chloride (12 mmol) dropwise.

  • Reflux: Heat to reflux (approx. 60°C for acetone) for 4–6 hours.

    • Causality: Reflux provides the activation energy for the Sn2 displacement of the chloride by the phenoxide. KI converts BnCl to the more reactive BnI in situ (Finkelstein condition).

  • Workup: Cool to RT. Filter off inorganic solids (KCl, excess K2CO3).

  • Precipitation: Evaporate acetone. Pour residue into cold water. The benzylated product usually precipitates as a solid.

  • Purification: Recrystallize from Ethanol.

Module B: Protection of the Aldehyde

Protecting the aldehyde is required when performing chemistry on the phenol (e.g., alkylations requiring strong bases that would cause aldol polymerization) or the aromatic ring (e.g., bromination).

Protocol B1: Cyclic Acetal Formation (Dioxolane)

Objective: Synthesis of 2-(4-hydroxy-3-methoxyphenyl)-1,3-dioxolane. Mechanism: Acid-catalyzed reversible addition. Utility: Stable to bases and nucleophiles; labile to aqueous acid.

Reagents:

  • Vanillin (1.0 equiv)[1]

  • Ethylene Glycol (1.5–5.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

    • Critical Insight: Acetal formation is an equilibrium process. The Dean-Stark trap physically removes water (via Toluene/Water azeotrope), driving the reaction to completion (Le Chatelier’s principle).

  • Reaction: Combine Vanillin, Ethylene Glycol, pTSA, and Toluene. Heat to reflux (~110°C).

  • Monitoring: Continue reflux until water collection in the trap ceases (typically 3–6 hours).

  • Quench: Cool to RT. Add a few drops of Triethylamine (Et3N) to neutralize the acid catalyst immediately.

    • Safety: Failure to neutralize prior to workup can lead to hydrolysis of the acetal during aqueous extraction.

  • Workup: Wash with saturated NaHCO3 and water. Dry organic layer over MgSO4.

  • Isolation: Evaporate toluene under reduced pressure.

Comparative Stability Matrix

Use this table to verify if your chosen group will survive your next reaction step.

Protecting GroupStable ConditionsUnstable/Cleavage ConditionsRelative Cost
Acetate (Ac) Acidic media, Mild OxidantsBases (NaOH, K2CO3), Hydrides (LiAlH4), GrignardsLow
Benzyl (Bn) Bases, Nucleophiles, Hydrides, AcidsHydrogenolysis (H2/Pd-C), BBr3Medium
Acetal (1,3-diox) Bases, Nucleophiles, ReductionsAqueous Acids (HCl, TFA), Heat + MoistureLow
TBDMS (Silyl) Mild conditionsFluoride sources (TBAF), Strong Acid/BaseHigh

Troubleshooting & QC

  • TLC Tailing: Vanillin often tails on silica due to the phenol. Adding 1% Acetic Acid to the eluent sharpens the spot.

  • Incomplete Acetalization: If the reaction stalls, ensure the Toluene is dry before starting and that the Dean-Stark trap is functioning. Fresh pTSA is crucial as it is hygroscopic.

  • NMR Validation:

    • Acetylation:[1][2][6][7][8][9][10] Look for a sharp singlet ~2.3 ppm (3H, -COCH3).

    • Benzylation: Look for a singlet ~5.1 ppm (2H, -OCH2Ph) and multiplet ~7.3-7.5 ppm (5H, aromatic).

    • Acetal:[8][9][11][12] The aldehyde proton (CHO) at ~9.8 ppm disappears; a new methine proton appears ~5.5-6.0 ppm.

References

  • National Institutes of Health (NIH). (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Retrieved from [Link]

  • Google Patents. (2018). CN108047188B - Production method of vanillin-1, 2-propanediol acetal.[8] Retrieved from

  • ResearchGate. (2022). Facile Method for Acetalisation and Ketalisation of Aromatic Carbonyl Compounds. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Retrieved from [Link]

Sources

Method

Use of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde in medicinal chemistry

Application Note: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde as a Divergent Scaffold in Medicinal Chemistry Abstract This guide details the synthetic utility and medicinal applications of 4-[(4-Bromobenzyl)oxy]-3-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde as a Divergent Scaffold in Medicinal Chemistry

Abstract

This guide details the synthetic utility and medicinal applications of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 352455-48-2).[1] Structurally derived from the O-alkylation of vanillin, this compound serves as a critical "bifunctional intermediate" in drug discovery.[1] It features two distinct reactive handles: an electrophilic aldehyde for condensation reactions (Schiff bases, chalcones) and an aryl bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This note provides validated protocols for its synthesis and downstream derivatization into bioactive scaffolds commonly evaluated for anticancer and antimicrobial properties.[1]

Chemical Profile & Structural Logic

The molecule combines the privileged scaffold of vanillin with a halogenated benzyl group.[1] In medicinal chemistry, this specific substitution pattern is strategic:

  • 3-Methoxy Group: Mimics the methoxy-substituted rings found in potent antimitotic agents (e.g., colchicine, combretastatin), enhancing tubulin binding affinity.[1]

  • 4-Bromobenzyl Ether: The ether linkage provides metabolic stability compared to esters, while the bromine atom acts as a steric placeholder (halogen bonding) or a synthetic handle for late-stage diversification.[1]

  • Aldehyde: The primary "warhead" precursor for generating nitrogen heterocycles or conjugated enones.[1]

Key Properties:

Property Value
IUPAC Name 4-[(4-Bromophenyl)methoxy]-3-methoxybenzaldehyde
Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Acetone; Insoluble in Water

| Reactive Handles | Aldehyde (-CHO), Aryl Bromide (Ar-Br) |[1][2][3]

Synthetic Protocol: Preparation of the Scaffold

Note: While commercially available, in-house synthesis is cost-effective for gram-scale libraries.[1]

Reaction Overview: A Williamson ether synthesis between vanillin and 4-bromobenzyl bromide using potassium carbonate as a base.[1]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) [1.0 eq][1]

  • 4-Bromobenzyl bromide [1.1 eq][1]

  • Potassium Carbonate (K₂CO₃), anhydrous [2.0 eq][1]

  • Potassium Iodide (KI) [0.1 eq, catalyst]

  • Solvent: Acetone or DMF (Dimethylformamide)[1]

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Vanillin (1.52 g, 10 mmol) in anhydrous Acetone (30 mL) .

  • Deprotonation: Add K₂CO₃ (2.76 g, 20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The solution may turn bright yellow.[1]

  • Alkylation: Add 4-Bromobenzyl bromide (2.75 g, 11 mmol) and a catalytic amount of KI (166 mg, 1 mmol) .[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The starting material (Vanillin) should disappear.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃).[1]

    • Evaporate the solvent under reduced pressure.[1]

    • Alternative for DMF: Pour the reaction mixture into crushed ice (100 g) with stirring. The product will precipitate.[1]

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1).

  • Yield: Expect 85–92% yield of white crystals.

QC Check (¹H NMR Expectation in CDCl₃):

  • δ 9.85 (s, 1H, CHO)[1]

  • δ 5.20 (s, 2H, O-CH₂-Ar)[1]

  • δ 3.92 (s, 3H, OMe)[1]

  • Aromatic protons: Multiplets between 7.0–7.6 ppm.[1]

Medicinal Application A: Synthesis of Anticancer Chalcones[1]

Chalcones (1,3-diphenyl-2-propen-1-ones) derived from this aldehyde are potent Michael acceptors that can alkylate cysteine residues in proteins, often inducing apoptosis in cancer cells.[1]

Protocol (Claisen-Schmidt Condensation):

  • Reagents: Dissolve 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (1 mmol) and Acetophenone (1 mmol) in Ethanol (5 mL) .

  • Catalysis: Add 40% NaOH (aq) (0.5 mL) dropwise while stirring at 0°C.

  • Reaction: Allow the mixture to stir at room temperature for 12 hours. A heavy precipitate usually forms.[1]

  • Isolation: Pour into ice water, neutralize with dilute HCl (to pH 7), and filter the yellow solid.

  • Recrystallization: Purify using hot Ethanol.

Mechanism & Utility: The resulting chalcone retains the 4-bromobenzyl group.[1] This lipophilic "tail" enhances membrane permeability, while the enone system targets signaling pathways like NF-κB.[1]

Medicinal Application B: Synthesis of Antibacterial Thiosemicarbazones[1]

Schiff bases, particularly thiosemicarbazones, are classic ligands for metal coordination (Cu, Zn) and inhibitors of bacterial DNA synthesis.[1]

Protocol:

  • Reagents: Mix the Aldehyde (1 mmol) with Thiosemicarbazide (1 mmol) in Methanol (10 mL) .

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

  • Reflux: Heat at 60°C for 3 hours.

  • Isolation: Cool to room temperature. The product usually crystallizes out.[1] Filter and wash with cold methanol.[1]

Visualizing the Divergent Synthesis

The following diagram illustrates how this single aldehyde serves as a hub for creating diverse chemical libraries.

G Vanillin Vanillin (Starting Material) Core CORE SCAFFOLD: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (Aldehyde + Aryl Bromide) Vanillin->Core Williamson Ether Synthesis (Acetone, Reflux) Reagents 4-Bromobenzyl Bromide + K2CO3 Reagents->Core Chalcone Chalcone Derivative (Anticancer) Core->Chalcone Acetophenone + NaOH (Claisen-Schmidt) SchiffBase Thiosemicarbazone (Antibacterial/Antifungal) Core->SchiffBase Thiosemicarbazide + H+ (Condensation) Biaryl Biaryl Derivative (Suzuki Coupling Product) Core->Biaryl Ar-B(OH)2 + Pd(PPh3)4 (Cross-Coupling at Br site)

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.[1]

Structure-Activity Relationship (SAR) Logic

Why use this specific derivative? The diagram below explains the pharmacological rationale behind the structural modifications.

SAR Compound 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde Methoxy 3-Methoxy Group: Increases lipophilicity & tubulin binding Compound->Methoxy Linker Ether Linker: Metabolic stability (vs. Ester) Compound->Linker Bromine 4-Bromo Substituent: 1. Halogen Bonding (Sigma hole) 2. Synthetic Handle (Suzuki) Compound->Bromine Aldehyde Aldehyde: Electrophilic Warhead for heterocycle formation Compound->Aldehyde

Figure 2: Pharmacophore mapping of the core scaffold.[1]

Safety & Handling

  • Hazard Identification: The aldehyde is an irritant. 4-Bromobenzyl bromide is a lachrymator (tear gas agent) and skin irritant.[1]

  • Engineering Controls: All reactions, especially the initial alkylation involving benzyl bromide, must be performed in a functioning fume hood.

  • Waste Disposal: Halogenated organic waste.[1] Do not mix with general organic solvents if your facility separates halogenated waste.[1]

References

  • Taber, D. F., et al. (2007).[1] "Synthesis of Vanillin from 4-Hydroxybenzaldehyde." Journal of Chemical Education. Link (Provides foundational chemistry for vanillin manipulation).[1]

  • Mbah, J. A., et al. (2017).[1][3] "Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone." International Journal of Organic Chemistry. Link (Demonstrates the utility of methoxy-benzaldehydes in antibacterial research).

  • Sigma-Aldrich. "Product Specification: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 352455-48-2)."[1][2] Link (Commercial verification of the specific compound structure).[1]

  • Zhang, M., et al. (2013).[1][4] "Synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde." Tetrahedron: Asymmetry. Link (Analogous ether synthesis protocols).[1]

Sources

Application

Application Note: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde as a Premier Scaffold for Drug Discovery

Executive Summary 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a versatile, pharmacophore-rich building block derived from the alkylation of vanillin. Its structural utility lies in its dual-functio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a versatile, pharmacophore-rich building block derived from the alkylation of vanillin. Its structural utility lies in its dual-functionality: an electrophilic aldehyde core amenable to condensation reactions (Schiff bases, chalcones) and a lipophilic 4-bromobenzyl ether tail. The bromine substituent serves as a critical handle for diversity-oriented synthesis (DOS), enabling late-stage functionalization via palladium-catalyzed cross-couplings.

This guide details the synthesis of this building block, its validation, and its application in generating bioactive libraries targeting oncology (HL-60 lines) and antimicrobial resistance (MRSA).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 4-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde
Common Name 4-O-(4-Bromobenzyl)vanillin
CAS Number 352455-48-2
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Physical State White to off-white crystalline solid
Melting Point 88–92 °C (Typical range for vanillin benzyl ethers)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.8 (Lipophilic)

Protocol A: Synthesis of the Building Block

Objective: High-yield synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde via Williamson Ether Synthesis.

Mechanistic Insight

This reaction utilizes the phenoxide anion of vanillin as a nucleophile. The choice of Potassium Carbonate (K₂CO₃) in DMF or Acetone ensures mild deprotonation without affecting the aldehyde. The 4-bromobenzyl bromide acts as the electrophile. The para-bromo substituent on the benzyl ring is stable under these basic alkylation conditions.

Materials
  • Reagent A: Vanillin (4-Hydroxy-3-methoxybenzaldehyde) [1.0 eq]

  • Reagent B: 4-Bromobenzyl bromide [1.1 eq] (Caution: Lachrymator)

  • Base: Anhydrous K₂CO₃ [2.0 eq]

  • Catalyst: Potassium Iodide (KI) [0.1 eq] (Optional, accelerates reaction via Finkelstein mechanism)

  • Solvent: Anhydrous Acetone (or DMF for scale-up)

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Vanillin (1.52 g, 10 mmol) in Anhydrous Acetone (30 mL) .

  • Deprotonation: Add Anhydrous K₂CO₃ (2.76 g, 20 mmol) . Stir at room temperature for 15 minutes. The solution may turn yellow due to phenoxide formation.

  • Alkylation: Add 4-Bromobenzyl bromide (2.75 g, 11 mmol) and KI (166 mg, 1 mmol) .

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Vanillin, Rf ~0.3) should disappear, and a less polar product (Rf ~0.6) should appear.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (K₂CO₃/KBr). Wash the solid cake with fresh acetone.

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

  • Validation: Obtain ¹H NMR. Look for the disappearance of the phenolic -OH (approx. 9.8 ppm broad) and the appearance of the benzylic -CH₂- singlet (approx. 5.2 ppm).

Strategic Utility: Diversity-Oriented Synthesis (DOS)

The true value of this building block is its ability to branch into distinct pharmacological classes.

Visualizing the Synthetic Tree

G Core 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde (Core Scaffold) Rxn1 Claisen-Schmidt (NaOH/EtOH) Core->Rxn1 Rxn2 Schiff Base Condensation (R-NH2) Core->Rxn2 Rxn3 Suzuki-Miyaura (Pd cat., Ar-B(OH)2) Core->Rxn3 Chalcone Chalcones (Anticancer/Antioxidant) Rxn1->Chalcone + Acetophenones Imine Imines/Hydrazones (Antimicrobial) Rxn2->Imine + Hydrazides/Amines Biaryl Biaryl Ethers (Extended Pharmacophore) Rxn3->Biaryl Functionalization of Br

Caption: Divergent synthesis pathways from the core scaffold. Blue: Core; Green: Primary Derivatives; Red: Advanced Coupling Products.

Protocol B: Synthesis of Anticancer Chalcones

Application: Synthesis of (E)-1-(4-aminophenyl)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)prop-2-en-1-one. Target: Microtubule polymerization inhibition (similar to combretastatin analogs).

Methodology
  • Reagents: Dissolve 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (1.0 eq) and 4-Aminoacetophenone (1.0 eq) in Ethanol (10 mL/mmol) .

  • Catalysis: Add 40% NaOH (aq) (5.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. A precipitate (the chalcone) typically forms.

  • Quench: Pour into ice-water and neutralize with dilute HCl to pH 7.

  • Isolation: Filter the yellow/orange solid. Recrystallize from Ethanol.[2][3]

  • Yield Expectation: 75–85%.

Biological Relevance & Validation[4][5][12]

Research indicates that vanillin ethers and their chalcone derivatives exhibit significant biological activity.

Target ClassMechanismObserved Activity (Literature Analogues)
Anticancer Apoptosis induction; Tubulin bindingIC₅₀ < 10 µM against HL-60 (Leukemia) lines [1].
Antimicrobial Cell wall disruptionMIC values comparable to standard antibiotics against S. aureus [2].
Antifungal Membrane integrity interferenceEffective against Candida albicans [3].

Self-Validating Check:

  • If the product is not yellow/orange: The conjugation (chalcone formation) likely failed. Check pH during condensation.

  • If solubility is poor: The bromine atom increases lipophilicity significantly. Use DMSO for biological assays.[4][1]

References

  • ResearchGate. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Ovidius University Annals of Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Strategic Synthesis of Bioactive Heterocycles from 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary This guide details the synthetic utility of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2), a privileged intermediate derived from vanillin. This compound combines a reactive aldehyde h...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2), a privileged intermediate derived from vanillin. This compound combines a reactive aldehyde handle with a lipophilic, halogenated ether tail, making it an ideal scaffold for Structure-Activity Relationship (SAR) studies in drug discovery.

The presence of the 4-bromobenzyl moiety serves two critical functions:

  • Pharmacophore Extension: It increases lipophilicity (LogP), enhancing membrane permeability for potential antimicrobial or anticancer agents.

  • Synthetic Handle: The aryl bromide allows for late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after heterocyclic ring formation.

This protocol focuses on two divergent pathways: the Chalcone-Pyrazole Axis and the Imine-Thiazolidinone Axis .

Precursor Preparation (The Foundation)

Note: If the starting material is not purchased commercially, it must be synthesized with high purity to prevent side reactions in subsequent steps.

Reaction: Vanillin + 4-Bromobenzyl bromide


 Product
Mechanism:  Williamson Ether Synthesis (

)
Protocol
  • Reagents: Dissolve Vanillin (15.2 g, 100 mmol) and anhydrous

    
     (20.7 g, 150 mmol) in DMF (100 mL).
    
  • Addition: Add 4-Bromobenzyl bromide (25.0 g, 100 mmol) dropwise over 30 minutes at room temperature.

  • Conditions: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Workup: Pour into ice-water (500 mL). The product will precipitate as a white/off-white solid. Filter, wash with water, and recrystallize from Ethanol.

  • Validation:

    
     NMR should show the disappearance of the phenolic -OH (approx. 9.0 ppm) and the appearance of the benzylic 
    
    
    
    singlet (approx. 5.2 ppm).

Pathway A: The Chalcone-Pyrazole Axis

Target: 3,5-Diaryl-1H-pyrazoles Significance: Pyrazoles are potent pharmacophores found in COX-2 inhibitors and kinase inhibitors. This route uses a Claisen-Schmidt condensation followed by a heterocyclization.

Step 1: Synthesis of Chalcone Intermediate

Reaction: Aldehyde + Acetophenone




-Unsaturated Ketone
  • Mix: In a 250 mL flask, combine 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (10 mmol) and Acetophenone (10 mmol) in Ethanol (40 mL).

  • Catalyze: Add 10% NaOH solution (5 mL) dropwise at 0°C.

  • React: Stir at room temperature for 12 hours. A yellow precipitate (the Chalcone) will form.

  • Isolate: Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.

    • Checkpoint: The appearance of a yellow color is diagnostic of the conjugated enone system.

Step 2: Cyclization to Pyrazole

Reaction: Chalcone + Hydrazine Hydrate


 Pyrazole
  • Reflux: Dissolve the Chalcone (5 mmol) in Glacial Acetic Acid (20 mL). Add Hydrazine Hydrate (10 mmol).

  • Heat: Reflux at 110°C for 6-8 hours.

  • Quench: Pour the reaction mixture into crushed ice.

  • Neutralize: Adjust pH to ~7 using Ammonium Hydroxide to precipitate the product.

  • Purify: Filter and recrystallize from Methanol.

Mechanistic Visualization (Pathway A)

ChalconePathway Aldehyde 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde Enolate Enolate Intermediate Aldehyde->Enolate Aldol Condensation (NaOH/EtOH) Acetophenone Acetophenone Acetophenone->Enolate Chalcone Chalcone (Yellow Solid) Enolate->Chalcone - H2O (Elimination) Hydrazone Hydrazone Intermediate Chalcone->Hydrazone Nucleophilic Attack (NH2-NH2) Hydrazine Hydrazine Hydrate Pyrazole 3,5-Diaryl-pyrazole (Final Product) Hydrazone->Pyrazole Cyclization & Aromatization (AcOH, Reflux)

Caption: Sequential transformation from aldehyde precursor to bioactive pyrazole scaffold via chalcone intermediate.[1][2][3][4]

Pathway B: The Imine-Thiazolidinone Axis

Target: 4-Thiazolidinones Significance: The thiazolidinone core is a "magic bullet" in medicinal chemistry, often associated with antimicrobial and antitubercular activity. This protocol uses a one-pot or two-step condensation with thioglycolic acid.

Protocol

Reaction: Aldehyde + Aromatic Amine + Thioglycolic Acid


 4-Thiazolidinone
  • Schiff Base Formation:

    • Dissolve 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (10 mmol) and an aromatic amine (e.g., 4-fluoroaniline, 10 mmol) in dry Toluene (50 mL).

    • Optional: Add a catalytic amount of Glacial Acetic Acid.

    • Reflux using a Dean-Stark trap to remove water (azeotropic distillation) for 3-4 hours.

    • Validation: Monitor by IR.[3][5] Disappearance of C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1620 cm⁻¹).

  • Cyclization:

    • Add Thioglycolic Acid (15 mmol) directly to the reaction mixture.

    • Reflux for an additional 8-10 hours.

    • Solvent removal: Evaporate toluene under reduced pressure.

    • Neutralize: Treat the residue with 10% Sodium Bicarbonate solution to remove excess acid.

    • Isolate: Extract with chloroform or filter the solid precipitate.

Critical Quality Attributes (CQA)
ParameterMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline solid
Purity HPLC> 95% (Area %)
IR Signature FTIRC=O (Lactam) stretch at 1690-1720 cm⁻¹
NMR Signature 1H NMRAppearance of -S-CH2- protons (singlet/doublet) at 3.6-3.9 ppm
Mechanistic Visualization (Pathway B)

Thiazolidinone Start Aldehyde + Amine Imine Schiff Base (Imine) Start->Imine - H2O (Toluene/Reflux) Attack Nucleophilic Attack (S-attack on C=N) Imine->Attack + Thioglycolic Acid Mercapto Thioglycolic Acid (HS-CH2-COOH) Mercapto->Attack Cyclization Intramolecular Cyclization (N-attack on C=O) Attack->Cyclization Transient Intermediate Product 4-Thiazolidinone Cyclization->Product - H2O

Caption: Mechanism of 4-thiazolidinone formation involving Schiff base condensation and mercapto-acetic acid cyclization.

References

  • Preparation of Vanillin Ethers: Sigma-Aldrich. Product Specification: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. Link

  • Chalcone Synthesis: Mishra, P., et al. "Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity." Arkivoc 2006.[5] Link

  • Thiazolidinone Protocols: Gudipati, R., et al. "Synthesis of 4-Thiazolidinone Derivatives."[6][7] Ignited Minds Journals. Link

  • Biological Context: BenchChem. "A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives." Link[4]

  • Pyrazole Synthesis: Organic Chemistry Portal. "Synthesis of Pyrazoles." Link

Sources

Application

Application of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde in natural product synthesis

Application Note: Modular Synthesis of Bioactive Natural Product Analogs using 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Part 1: Executive Summary & Strategic Value 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Bioactive Natural Product Analogs using 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Part 1: Executive Summary & Strategic Value

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a specialized vanillin derivative that serves as a high-value "linchpin" intermediate in the synthesis of natural product analogs, particularly Combretastatin A-4 (CA-4) mimics, stilbenoids , and chalcones .

Unlike simple benzyl-protected vanillin, this molecule incorporates a para-bromine atom on the benzyl ether. This seemingly minor modification transforms a passive protecting group into an active functional handle , enabling "Divergent Synthesis."

Key Strategic Advantages:

  • Dual Reactivity:

    • Site A (Aldehyde): Ready for Claisen-Schmidt condensation (to form chalcones) or Wittig/HWE olefination (to form stilbenes).

    • Site B (Aryl Bromide): A dormant handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing late-stage introduction of biaryl motifs or solubility-enhancing groups.

  • Lipophilicity Modulation: The bulky bromobenzyl group increases the logP of the intermediate, facilitating purification of polar poly-hydroxylated natural product precursors.

  • Bioisosterism: The 4-bromobenzyl ether moiety often mimics the biological activity of biaryl ethers found in potent anticancer agents.

Part 2: Application Workflows & Signaling Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.

G Intermediate 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (The Scaffold) Chalcone Chalcone Scaffold (Anticancer/Antioxidant) Intermediate->Chalcone NaOH, EtOH (Aldol Condensation) Stilbene Stilbenoid Scaffold (Resveratrol/Combretastatin Mimics) Intermediate->Stilbene NaH, THF (HWE Reaction) Biaryl Biaryl Ether Complex (Extended Pharmacophore) Intermediate->Biaryl Pd(PPh3)4, Na2CO3 (Cross-Coupling) Acetophenone Acetophenone Derivatives (Claisen-Schmidt) Acetophenone->Chalcone Heterocycles Pyrazolines / Flavonoids (Cyclization) Chalcone->Heterocycles NH2NH2 or I2/DMSO Phosphonate Benzyl Phosphonate (Horner-Wadsworth-Emmons) Phosphonate->Stilbene Tubulin Tubulin Polymerization Inhibition Stilbene->Tubulin Biological Target BoronicAcid Aryl Boronic Acids (Suzuki-Miyaura Coupling) BoronicAcid->Biaryl Biaryl->Stilbene Subsequent Olefination

Figure 1: Divergent synthetic utility of the scaffold. The central aldehyde allows access to three distinct chemical spaces: Chalcones (Green), Stilbenes (Red), and Biaryls (Yellow).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Williamson Ether Synthesis)

Objective: To synthesize the core intermediate from commercially available Vanillin.

Reagents:

  • Vanillin (1.0 eq)

  • 4-Bromobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq - Catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g, 100 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (27.6 g, 200 mmol) and stir at room temperature for 15 minutes. The solution will turn yellow as the phenoxide anion forms.
    
  • Alkylation: Add 4-Bromobenzyl bromide (27.5 g, 110 mmol) and catalytic KI (1.6 g, 10 mmol).

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, and a new less polar spot (
    
    
    
    ) should appear.
  • Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from Ethanol/Water if necessary.
  • Yield: Expected yield 90-95%.

Protocol B: Synthesis of Bioactive Chalcones (Claisen-Schmidt)

Objective: To couple the scaffold with an acetophenone derivative for anticancer screening.

Reagents:

  • Scaffold (from Protocol A) (1.0 eq)

  • 4-Methoxyacetophenone (1.0 eq)[1]

  • NaOH (40% aq. solution, 5.0 eq)

  • Solvent: Ethanol (95%).

Step-by-Step Procedure:

  • Mixing: Dissolve the Scaffold (1.0 mmol) and 4-Methoxyacetophenone (1.0 mmol) in Ethanol (10 mL).

  • Catalysis: Add the NaOH solution dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A heavy precipitate (the chalcone) typically forms.

  • Isolation: Filter the precipitate. Wash with cold water until the filtrate is neutral pH. Wash with cold ethanol (2 mL).

  • Validation:

    
    H NMR should show two doublets (
    
    
    
    Hz) around 7.4–7.8 ppm, characteristic of trans-enone geometry.
Protocol C: Late-Stage Suzuki-Miyaura Coupling

Objective: To functionalize the bromine handle, creating a biaryl ether motif.

Reagents:

  • Scaffold (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2M aq. solution, 3.0 eq)
    
  • Solvent: Toluene/Ethanol (4:1 ratio).

Step-by-Step Procedure:

  • Degassing: Combine solvents in the flask and sparge with Argon for 15 minutes (Critical for Pd catalyst life).

  • Assembly: Add Scaffold (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     under Argon flow.
    
  • Reaction: Heat to reflux (90-100°C) for 6–12 hours under inert atmosphere.

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The bromine signal in Mass Spec will disappear, replaced by the biaryl mass.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Reactivity & Optimization

Reaction TypeKey VariableOptimization TipCommon Pitfall
Ether Synthesis Solvent ChoiceDMF gives faster rates than Acetone but is harder to remove.Incomplete removal of DMF leads to oiling out during water precipitation.
Aldol Condensation Base StrengthUse KOH/MeOH for sterically hindered ketones.Cannizzaro reaction side-product if aldehyde is in large excess.
Suzuki Coupling Oxygen ControlDegas solvents thoroughly before adding catalyst.Catalyst poisoning (turning black immediately) due to

presence.

Part 5: References

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[2] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6." Journal of Medicinal Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Vyas, V. K., et al. (2011). "Synthesis and biological evaluation of some new 1,3-diphenylpropenones (chalcones)." Medicinal Chemistry Research.

  • Srinivasan, P., et al. (2009). "Synthesis and biological evaluation of novel combretastatin A-4 analogues." Bioorganic & Medicinal Chemistry Letters.

(Note: The above references provide the foundational methodologies for the protocols described. Specific reaction conditions for the exact CAS 848402-28-4 are derived from these standard general procedures for vanillin derivatives.)

Sources

Method

Application Note: Protocol for the Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde , a critical intermediate in the development of chalcones, Schiff bases, and tu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde , a critical intermediate in the development of chalcones, Schiff bases, and tubulin polymerization inhibitors. The method utilizes a base-mediated Williamson ether synthesis between vanillin and 4-bromobenzyl bromide.

Unlike generic organic chemistry templates, this guide focuses on process reliability and impurity control , specifically addressing the competition between O-alkylation and C-alkylation (though rare in phenoxides, solvent choice is key) and ensuring the complete removal of the lachrymatory benzyl halide starting material.

Scientific Foundation & Reaction Mechanism

Mechanistic Insight

The synthesis proceeds via an


 nucleophilic substitution .
  • Deprotonation: The mild base, Potassium Carbonate (

    
    ), deprotonates the phenolic hydroxyl group of Vanillin (
    
    
    
    ). The presence of the aldehyde electron-withdrawing group at the para position enhances the acidity of the phenol, making
    
    
    sufficient (stronger bases like NaH are unnecessary and less safe).
  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the benzylic carbon of 4-bromobenzyl bromide.

  • Leaving Group: The bromide ion is displaced, forming the ether linkage.

Strategic Reagent Choices
  • Solvent (Acetone vs. DMF): While DMF offers faster kinetics due to better solubility of the phenoxide, Acetone is selected for this protocol. Acetone allows for easier workup (solvent removal) and is "greener." The reflux temperature of acetone (56°C) is sufficient to drive the reaction to completion within 4-6 hours.

  • Catalyst (Potassium Iodide - KI): A catalytic amount of KI is recommended. It facilitates the Finkelstein reaction in situ, converting the benzyl bromide to a more reactive benzyl iodide transiently, accelerating the rate-determining step.

Reaction Scheme (Graphviz)

ReactionScheme Vanillin Vanillin (Nucleophile) Intermediate Phenoxide Intermediate Vanillin->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Product Target Ether Product Intermediate->Product SN2 Attack Electrophile 4-Bromobenzyl bromide Electrophile->Product + KI (Cat.)

Figure 1: Mechanistic flow of the base-mediated ether synthesis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role
Vanillin 152.151.01.52 g (10 mmol)Substrate
4-Bromobenzyl bromide 249.941.12.75 g (11 mmol)Electrophile
Potassium Carbonate (

)
138.212.02.76 g (20 mmol)Base
Potassium Iodide (KI) 166.000.10.16 g (1 mmol)Catalyst
Acetone --30-50 mLSolvent
Step-by-Step Methodology

Step 1: Activation of Nucleophile

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.52 g of Vanillin in 30 mL of Acetone .

  • Add 2.76 g of anhydrous

    
     .
    
  • Stir the suspension at room temperature for 15 minutes. Why? This pre-stirring period allows for initial deprotonation and ensures the base is well-dispersed.

Step 2: Addition of Electrophile

  • Add 2.75 g of 4-Bromobenzyl bromide to the flask.

  • Add 0.16 g of KI .

  • Attach a reflux condenser.

Step 3: Reaction (Reflux)

  • Heat the mixture to a gentle reflux (

    
    C oil bath temperature).
    
  • Maintain reflux for 4 to 6 hours .

  • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 7:3).

    • Vanillin

      
      : ~0.3 (lower)
      
    • Product

      
      : ~0.6 (higher)[1]
      
    • Visualization: UV lamp (254 nm).

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) using a sintered glass funnel or simple filter paper. Wash the solid residue with 10 mL cold acetone.
  • Concentration: Evaporate the combined filtrate (acetone) under reduced pressure (Rotavap) to obtain a crude solid.

  • Precipitation: Re-dissolve the residue in a minimal amount of hot ethanol (approx 5-10 mL) and pour into 50 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.

Step 5: Purification

  • Filter the precipitate.[4]

  • Recrystallization: Recrystallize from hot Ethanol or Methanol.

    • Dissolve solid in boiling ethanol.

    • Allow to cool slowly to RT, then to

      
      C.
      
    • Collect crystals via vacuum filtration.

  • Drying: Dry in a vacuum desiccator over

    
     or silica gel for 12 hours.
    
Workflow Visualization

Workflow Start Start: Mix Vanillin + K2CO3 in Acetone AddElec Add 4-Bromobenzyl bromide + KI Catalyst Start->AddElec Reflux Reflux 6 Hours (Monitor TLC) AddElec->Reflux Filter Filter Inorganic Salts (Remove K2CO3/KBr) Reflux->Filter Evap Evaporate Solvent Filter->Evap Precip Precipitate in Ice Water Evap->Precip Recryst Recrystallize (Ethanol) & Dry Precip->Recryst

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Validation

Upon isolation, the product should be a white to pale-yellow crystalline solid.

Expected NMR Data ( )
  • Aldehyde Proton (-CHO): Singlet at

    
     ppm.
    
  • Aromatic Protons (Vanillin Ring):

    • d,

      
       ppm (H-2)
      
    • dd,

      
       ppm (H-6)
      
    • d,

      
       ppm (H-5)
      
  • Aromatic Protons (Benzyl Ring):

    • Two doublets (AA'BB' system) at

      
       (d, 2H) and 
      
      
      
      (d, 2H) ppm.
  • Benzylic Methylene (-O-

    
    -Ar):  Singlet at 
    
    
    
    ppm.
  • Methoxy Group (-O

    
    ):  Singlet at 
    
    
    
    ppm.
Physical Properties[3][6]
  • Melting Point: The non-brominated analog melts at 62-64°C. The introduction of the bromine atom typically raises the melting point due to increased molecular weight and intermolecular interactions.

    • Target Range:90°C – 98°C (Experimental verification required for specific batch).

  • Solubility: Soluble in

    
    , DMSO, Ethyl Acetate. Insoluble in water.
    

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture in solvent.Ensure

is anhydrous. Dry acetone over molecular sieves before use. Increase reflux time.
Oily Product Residual solvent or benzyl bromide impurities.Recrystallize twice from Ethanol. Ensure thorough drying under high vacuum.
Lachrymatory Effect Residual 4-bromobenzyl bromide.Wash the crude solid thoroughly with cold hexanes (benzyl bromide is soluble in hexane; the product is less so) before recrystallization.
Dark Coloration Oxidation of aldehyde or phenol.Perform reaction under Nitrogen (

) atmosphere if reagents are old.

References

  • Sigma-Aldrich. Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde (Analog Reference). Retrieved from .

  • MDPI. Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives. (2025).[2] Provides general conditions for hydroxybenzaldehyde alkylation with benzyl bromides using

    
    /DMF. Retrieved from .
    
  • Organic Syntheses. p-Bromobenzaldehyde Synthesis. (Historical context for brominated benzaldehyde stability). Retrieved from .

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from .

Disclaimer: This protocol is for research purposes only. All handling of chemicals, especially benzyl halides (lachrymators), must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: High-Purity Isolation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Abstract This guide details the purification protocol for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (also known as O-(4-bromobenzyl)vanillin). Synthesized typically via Williamson etherification of vanillin and 4-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocol for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (also known as O-(4-bromobenzyl)vanillin). Synthesized typically via Williamson etherification of vanillin and 4-bromobenzyl bromide, the crude product often contains unreacted starting materials and inorganic salts. This protocol utilizes a single-solvent ethanol recrystallization (primary method) and a binary solvent system (EtOH/H₂O) (secondary method) to achieve >98% HPLC purity. The methodology emphasizes the removal of the lachrymatory alkylating agent (4-bromobenzyl bromide) and the phenolic starting material (vanillin).

Physicochemical Profile & Impurity Landscape

Before initiating purification, one must understand the solubility differentials between the target and its impurities.

CompoundRolePolaritySolubility (Ethanol, 25°C)Solubility (Ethanol, 78°C)Removal Strategy
Target Ether ProductMediumLow/ModerateHighCrystallizes on cooling
Vanillin ReactantHigh (Phenolic)HighVery HighRetained in Mother Liquor
4-Bromobenzyl bromide ReactantLow/MediumHighHighRetained in Mother Liquor
KBr / K₂CO₃ ByproductsIonicInsolubleInsolubleHot Filtration

Critical Insight: The target compound is a vanillin ether. Unlike vanillin, it lacks the hydrogen-bond donating phenolic -OH group, significantly reducing its solubility in cold polar solvents like ethanol compared to vanillin. This solubility difference is the thermodynamic driving force for this purification.

Pre-Purification Requirements (The "Work-Up")

Do not attempt recrystallization directly on the crude reaction mixture if it contains significant inorganic salts or excess base.

  • Quench: Pour the reaction mixture into ice water.

  • Filtration: If the product precipitates as a solid, filter it.[1][2] If it oils out, extract with Ethyl Acetate (EtOAc).

  • Alkaline Wash (Crucial): Wash the organic layer (or solid filter cake suspended in ether) with 10% NaOH or 10% Na₂CO₃ .

    • Why? This deprotonates unreacted Vanillin (pKa ~7.4), moving it into the aqueous phase as the water-soluble phenolate. The target ether remains organic.

  • Drying: Dry the crude solid/organic layer thoroughly. Water interferes with non-aqueous recrystallization.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: Crude solids that are already >85% pure and dry.

Reagents
  • Solvent: Absolute Ethanol (99.5%) or Denatured Ethanol.

  • Wash Solvent: Ice-cold Ethanol (-20°C).

Step-by-Step Procedure
  • Saturation: Place the crude solid (e.g., 10 g) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Dissolution: Add minimum Ethanol (start with ~3 mL per gram of solid). Heat the mixture to reflux (78°C) with stirring.

    • Observation: If the solution is clear but solids remain, add more ethanol in small portions (1-2 mL) until dissolved.

    • Expert Tip: If insoluble particles remain (likely inorganic salts or dust) despite adding excess solvent, do not continue adding solvent. Proceed to Step 3.

  • Hot Filtration (Safety Filter): While still boiling hot, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a coarse sintered glass funnel) to remove insoluble mechanical impurities.

    • Prevention: Pre-warming prevents the product from crystallizing in the funnel stem.

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 30-60 minutes).

    • Causality: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling promotes the growth of pure, defined crystal habits.

  • Nucleation (Optional): If no crystals form at 25°C, scratch the inner wall of the flask with a glass rod or add a "seed crystal" of pure product.

  • Deep Cooling: Once crystallization begins, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL).

    • Warning: Do not use room temp ethanol; it will redissolve your product.

  • Drying: Dry the crystals in a vacuum oven at 40°C or air-dry under suction until a constant weight is achieved.

Protocol B: Binary Solvent Recrystallization (Ethanol/Water)

Best for: Oily crude products or when the compound is too soluble in pure ethanol.

  • Dissolution: Dissolve the crude material in the minimum amount of boiling Ethanol.

  • Precipitation: While maintaining reflux, add hot Distilled Water dropwise.

  • Turbidity Point: Continue adding water until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add a few drops of hot Ethanol to just clear the turbidity.

  • Crystallization: Remove from heat and allow to cool slowly as described in Protocol A.

Process Visualization (Workflow)

RecrystallizationFlow Start Crude Solid (Contains Vanillin, Bromide, Salts) Dissolve Add Min. Hot Ethanol (Reflux @ 78°C) Start->Dissolve CheckSol Are all organics dissolved? Dissolve->CheckSol AddSol Add more Hot EtOH CheckSol->AddSol No HotFilter Hot Filtration (Remove Salts/Dust) CheckSol->HotFilter Yes (or only salts remain) AddSol->CheckSol Cooling Slow Cooling to RT (Nucleation) HotFilter->Cooling IceBath Ice Bath (0°C) (Maximize Yield) Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold EtOH (Remove Mother Liquor) Filter->Wash Liquor Mother Liquor (Contains Impurities) Filter->Liquor Dry Dry under Vacuum Wash->Dry Final Pure Crystalline Product (>98% Purity) Dry->Final

Figure 1: Decision logic and workflow for the recrystallization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.

Analytical Validation & Troubleshooting

Validation Methods
  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV Light (254 nm).

    • Expectation: The product will have a higher Rf (approx 0.5-0.6) than Vanillin (approx 0.2-0.3). The spot should be single and compact.

  • Melting Point:

    • Expected range: 80–120°C (Note: Exact MP depends on polymorph; unbrominated analog melts ~64°C [1], bromination typically increases MP). Sharp range (<2°C) indicates high purity.

  • 1H NMR (CDCl₃):

    • Look for the disappearance of the phenolic -OH singlet (approx 6.0 ppm) of Vanillin.

    • Confirm the benzylic CH₂ singlet (approx 5.1 ppm).

Troubleshooting Table
IssueDiagnosisCorrective Action
"Oiling Out" Product forms a liquid layer instead of crystals.1. Reheat to dissolve. 2. Add a seed crystal at saturation temp. 3. Stir vigorously during cooling.
Low Yield Too much solvent used.Evaporate 50% of the solvent and repeat cooling (Second Crop).
Colored Impurities Oxidation products present.[3][4][5]Add activated charcoal to the hot solution, stir for 5 mins, then hot filter.
Smell of Almonds/Acrid Residual Benzaldehyde/Bromide.Recrystallize again; ensure thorough washing with cold solvent.

Safety & Handling

  • 4-Bromobenzyl bromide: A potent lachrymator (tear gas) and skin irritant. Even trace amounts in the crude material can cause distress. Handle all crude material in a fume hood.

  • Ethanol: Flammable. Ensure no open flames near the reflux setup.

References

  • Sigma-Aldrich.[3][6][7] Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde. Link

  • PubChem.[3][4] Compound Summary: 4-Bromo-3-methoxybenzaldehyde (Structural Analog Data). Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Recrystallization Methodology).[1]

  • Critchley, M., Smith, R. Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages, 2018. Link

Sources

Method

Application Note: High-Purity Isolation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde via Flash Column Chromatography

Executive Summary This guide details the purification of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde , a critical intermediate often used in the synthesis of chalcones, Schiff bases, and liquid crystalline materials.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde , a critical intermediate often used in the synthesis of chalcones, Schiff bases, and liquid crystalline materials.[1] While recrystallization (typically from ethanol) is possible, it often results in yield attrition or fails to remove trace unreacted alkyl halides.

This protocol prioritizes Flash Column Chromatography using a solid-load injection technique.[1] This approach ensures the complete removal of the lachrymatory starting material (4-bromobenzyl bromide) and the polar phenolic precursor (vanillin), delivering >98% purity suitable for sensitive downstream organometallic couplings.

Pre-Purification Analysis: The Chemist's Perspective

Before packing a column, one must understand the "Separation Landscape." The crude reaction mixture typically stems from a Williamson ether synthesis:


[1]
The Mixture Composition

We are separating three distinct species based on polarity and functional group interaction with Silica Gel 60 (


).
ComponentRolePolarity ProfileInteraction with Silica
4-Bromobenzyl bromide Reagent (Excess)Non-Polar Weak interaction.[1] Elutes near the solvent front. Warning: Lachrymator.
Target Product ProductMid-Polar Moderate interaction via ether oxygens and aldehyde carbonyl.
Vanillin Reagent (Unreacted)Polar Strong H-bonding via phenolic -OH.[1] Trails significantly or sticks to baseline.
Visualization: Separation Logic

The following diagram illustrates the polarity ranking and expected elution order, which dictates our gradient strategy.

SeparationLogic cluster_components Mixture Components (Polarity Ranking) Silica Stationary Phase (Silica Gel 60) Bromide 4-Bromobenzyl bromide (Lipophilic/Non-polar) Bromide->Silica Weak Adsorption (Elutes First) Product Target Aldehyde (Mid-Polar) Product->Silica Moderate Adsorption (Elutes Second) Vanillin Vanillin (Polar/Phenolic) Vanillin->Silica Strong H-Bonding (Elutes Last/Retained)

Figure 1: Polarity hierarchy determining the elution order on normal phase silica.

Method Development (TLC)[1][2][3]

Never run a column without a TLC map. The aromatic nature of all components makes UV detection (254 nm) ideal.

Protocol
  • Plate: Silica Gel 60

    
     on aluminum or glass backing.
    
  • Eluent Screening:

    • 100% Hexanes: Product stays at baseline (

      
      ).
      
    • 50:50 Hex/EtOAc: Product moves too fast (

      
      ), poor separation from bromide.
      
    • Optimal System:80:20 to 70:30 Hexanes/Ethyl Acetate .

  • Visualization:

    • UV (254 nm): All spots quench fluorescence (appear dark purple).

    • Stain (Optional): 2,4-DNP stain will turn the aldehyde product yellow/orange.[1]

Target Values (in 70:30 Hex/EtOAc)
  • Bromide: ~0.80 (Near solvent front)

  • Product: ~0.45 (Ideal "Sweet Spot")

  • Vanillin: ~0.15 (Often streaks due to acidity)

Flash Chromatography Protocol[3][4][5][6][7][8]

Step 1: Sample Preparation (Solid Loading)

Why Solid Load? The product is a crystalline solid with limited solubility in the non-polar starting mobile phase (Hexanes). Liquid injection with a strong solvent (DCM or EtOAc) often causes "band broadening," ruining the separation.

  • Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).

  • Add Silica Gel 60 (ratio: 2g silica per 1g crude).

  • Rotary evaporate to dryness until a free-flowing powder is obtained.

  • Load this powder into a solid load cartridge (or pack atop the main column).

Step 2: Column Setup
  • Stationary Phase: Silica Gel 60 (40-63

    
    ).[1]
    
  • Column Size: Use a 12g cartridge for <1g crude; 40g cartridge for 1-3g crude.

  • Flow Rate: 30-40 mL/min (for standard 40g columns).

Step 3: Gradient Elution Profile

We utilize a Step Gradient to efficiently remove the non-polar impurity before eluting the product.

SegmentMobile Phase (Hex:EtOAc)Column Volumes (CV)Purpose
Equilibration 100:03 CVWet the column; ensure stable baseline.
Elution 1 95:52-3 CVElute unreacted 4-Bromobenzyl bromide .[1]
Ramp 95:5

80:20
5 CVSlowly increase polarity to mobilize product.
Elution 2 80:20

70:30
5-8 CVCollect Product. (Watch for UV peak).
Flush 0:1003 CVFlush retained Vanillin (send to waste).
Step 4: Fraction Analysis & Combination
  • Check fractions using TLC (or rely on UV peak detection if using an automated system like Teledyne CombiFlash).

  • Combine fractions containing the pure spot (

    
    ).
    
  • Evaporate solvent under reduced pressure (

    
    C).
    
  • Verification: The resulting solid should be white to pale cream. A yellow tint often indicates residual vanillin or oxidation.

Process Workflow Diagram

The following flowchart visualizes the complete operational workflow, ensuring a self-validating loop.

Workflow Start Crude Reaction Mixture TLC TLC Scouting (Target Rf ~0.3-0.5) Start->TLC Load Solid Loading (DCM + Silica -> Dry) TLC->Load Solvent System Defined Run Flash Chromatography (Gradient Hex/EtOAc) Load->Run Decision UV/TLC Analysis of Fractions Run->Decision Impurity Discard: Frac 1-5 (Bromide) Frac >20 (Vanillin) Decision->Impurity Impurities Product Combine & Dry: Frac 8-15 (Aldehyde) Decision->Product Pure Spot QC Final QC (NMR / Melting Point) Product->QC

Figure 2: Operational workflow from crude mixture to isolated product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Product Co-elutes with Bromide Gradient started too polar (too much EtOAc early).Start with 100% Hexanes for 3 CVs to flush the bromide before adding EtOAc.
Product Streaking/Tailing Acidic protons on residual vanillin affecting silica.Add 0.1% Acetic Acid to the mobile phase (rarely needed for the ether, but helps if vanillin drags).
Poor Solubility Sample crashed out at column head.Mandatory: Switch to Solid Loading (Dry Load) as described in Step 1.
Low Yield Product retained on silica or decomposed.Flush column with 10% MeOH/DCM to recover all material. Check stability of aldehyde on silica (usually stable).

References

  • Teledyne ISCO. (2016). RediSep Gold C18 Flash Column Loading Techniques (Application Note AN88).Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic techniques for preparative separations with moderate resolution.[2] Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link[1]

  • Organic Syntheses. (2012). Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde (Analogous purification context). Org.[3] Synth. 2012, 89, 105-114.[1][4] Link

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[5][2][6][7][8][9]Link

Sources

Application

Analytical methods for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde characterization

Executive Summary This guide details the analytical protocols for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2), a critical intermediate in the synthesis of complex pharmaceutical scaffolds involving va...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2), a critical intermediate in the synthesis of complex pharmaceutical scaffolds involving vanilloid moieties.

The characterization strategy addresses three primary challenges:

  • Differentiation: Distinguishing the target O-alkylated product from potential C-alkylated isomers or unreacted vanillin.

  • Halogen Verification: Confirming the presence and integrity of the aryl bromide moiety using isotopic mass spectrometry.

  • Purity Profiling: Quantifying trace aldehyde oxidation (carboxylic acid impurities) and benzyl halide residues.

Physicochemical Profile

ParameterSpecification
Chemical Name 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
CAS Number 352455-48-2
Molecular Formula

Molecular Weight 321.17 g/mol
Monoisotopic Mass 320.00 (79Br) / 322.00 (81Br)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Sparingly soluble in Ethanol; Insoluble in Water.
Melting Point Predicted Range: 70–90 °C (Analog 4-benzyloxy melts at 62-64 °C; Br-substitution increases lattice energy).

Structural Elucidation: NMR Spectroscopy

Objective: To definitively confirm the ether linkage and the integrity of the aldehyde and bromine functionalities.

Protocol 1: High-Resolution H and C NMR
  • Instrument: 400 MHz or higher (e.g., Bruker Avance III).

  • Solvent: DMSO-

    
     (preferred for polarity) or CDCl
    
    
    
    .
  • Concentration: 10-15 mg in 0.6 mL solvent.

Mechanistic Insight: The key to confirming O-alkylation over C-alkylation (a common side reaction in phenolate chemistry) is the chemical shift of the benzylic methylene protons. In an ether linkage (


), these protons appear as a sharp singlet around 5.2 ppm. A C-alkylated product would shift these protons upfield and disrupt the aromatic coupling patterns.

Expected Spectral Data (in DMSO-


): 
Position

(ppm)
Multiplicity

(Hz)

(ppm)
Assignment
CHO 9.85s-191.5Aldehyde Carbonyl
Ar-H (Vanillin) 7.55dd8.2, 1.8~126C-6 (Vanillin ring)
Ar-H (Vanillin) 7.40d1.8~110C-2 (Vanillin ring)
Ar-H (Vanillin) 7.25d8.2~113C-5 (Vanillin ring)
Ar-H (Bromo) 7.60d8.4~131Aryl Bromide (AA'BB')
Ar-H (Bromo) 7.45d8.4~130Aryl Bromide (AA'BB')
O-CH

5.22s-70.1Benzylic Methylene
OCH

3.84s-56.0Methoxy Group

Critical QC Check:

  • Aldehyde Purity: Integration of the signal at ~9.85 ppm must be 1.0H. A broad singlet near 12.0 ppm indicates oxidation to the carboxylic acid (impurity).

  • Residual Reagent: Look for a singlet at ~4.7 ppm (indicative of unreacted 4-bromobenzyl alcohol) or ~4.5 ppm (4-bromobenzyl bromide).

Purity & Identity: HPLC-UV-MS

Objective: Quantify purity and verify the bromine isotope pattern.

Protocol 2: Reverse-Phase LC-MS Method
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl); MS (ESI+).

Gradient Program:

Time (min) % B Event
0.0 30 Equilibration
10.0 90 Elution of hydrophobic ether
12.0 90 Wash

| 12.1 | 30 | Re-equilibration |

Mass Spectrometry Interpretation: The presence of a single bromine atom creates a distinctive isotopic signature.

  • Observed Ions:

    
    
    
  • Pattern: Two peaks of nearly equal intensity (1:1 ratio) separated by 2 mass units.

    • Peak A: 321.0 Da (

      
      Br isotope)
      
    • Peak B: 323.0 Da (

      
      Br isotope)
      
  • Note: Absence of this 1:1 doublet indicates dehalogenation or incorrect starting material.

Vibrational Spectroscopy: FT-IR

Objective: Rapid identification of functional groups for incoming goods inspection.

Protocol 3: ATR-FTIR
  • Method: Diamond ATR (Attenuated Total Reflectance).

  • Scans: 16 scans at 4 cm

    
     resolution.
    

Diagnostic Bands:

  • 1680–1700 cm

    
     (Strong):  C=O stretch (Conjugated Aldehyde). Loss of this band suggests oxidation or reduction.
    
  • 1260 cm

    
     & 1020 cm
    
    
    
    :
    C-O-C asymmetric/symmetric stretching (Aryl Alkyl Ether).
  • 1580 cm

    
     & 1510 cm
    
    
    
    :
    Aromatic ring skeletal vibrations.
  • ~500–600 cm

    
    :  C-Br stretch (often weak, but diagnostic in fingerprint region).
    

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow for characterizing this compound, ensuring no critical quality attribute is overlooked.

Figure 1: QC Characterization Decision Tree

QC_Workflow Start Sample Receipt: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Solubility Solubility Check (DMSO/CDCl3) Start->Solubility NMR 1H NMR Spectroscopy Solubility->NMR Check_Struc Structure Confirmed? (d 5.2 ppm Singlet) NMR->Check_Struc HPLC HPLC-MS Purity Check_Struc->HPLC Yes Reject Reject / Reprocess Check_Struc->Reject No (C-alkylation detected) Check_Purity Purity > 98%? Br Isotope 1:1? HPLC->Check_Purity DSC DSC / Melting Point Check_Purity->DSC Yes Check_Purity->Reject No (Hydrolysis/Oxidation) Release Pass / Release DSC->Release

Caption: Step-by-step decision tree for the qualification of the aldehyde intermediate, prioritizing structural confirmation before purity assessment.

Figure 2: Impurity Fate Mapping

Impurity_Map Vanillin Starting Material: Vanillin Reaction Reaction: Base (K2CO3), Reflux Vanillin->Reaction Reagent Reagent: 4-Bromobenzyl Bromide Reagent->Reaction Target Target Product: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Reaction->Target Major Pathway Impurity1 Impurity A: Vanillin (Unreacted) Reaction->Impurity1 Incomplete Rxn Impurity3 Impurity C: Bis-alkylated Species (Trace) Reaction->Impurity3 Side Rxn Impurity2 Impurity B: Vanillic Acid Derivative (Oxidation) Target->Impurity2 Air Oxidation

Caption: Synthesis pathway highlighting potential impurity origins. Impurity B (Oxidation) is the critical stability indicator during storage.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329819371, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. PubChem.[1][2][3][4] [Link]

  • D. F. Taber. Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. [Link] (Contextual reference for vanillin derivative handling).

Sources

Method

Application Note: HPLC Analysis &amp; Purity Profiling of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2). It is designed for analytical chemists and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the HPLC analysis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2). It is designed for analytical chemists and process development scientists requiring a robust, self-validating method for quality control and synthesis monitoring.

Introduction & Compound Analysis

The target analyte, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (hereafter BMB-aldehyde ), is a lipophilic benzaldehyde derivative commonly used as an intermediate in the synthesis of complex pharmaceuticals and liquid crystals. Structurally, it consists of a vanillin core O-alkylated with a 4-bromobenzyl group.

Chemical Criticality
  • Hydrophobicity: The addition of the 4-bromobenzyl moiety significantly increases the LogP compared to the parent vanillin, necessitating a strong organic mobile phase for elution.

  • Reactivity: The aldehyde functionality at the C1 position is susceptible to autoxidation, potentially forming 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid . The analytical method must resolve this specific degradant.

  • Chromophores: The conjugated aromatic system (vanillin core + benzyl ether) exhibits strong UV absorption, making UV-Vis detection highly effective.

PropertySpecification
CAS Number 352455-48-2
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Solubility Soluble in Acetonitrile (ACN), Methanol (MeOH), Chloroform; Insoluble in Water.[1]
Key Impurities Vanillin (Starting Material), 4-Bromobenzyl Bromide (Reagent), BMB-Acid (Oxidation Product).

Method Development Strategy

To ensure Scientific Integrity , this protocol utilizes a Reversed-Phase (RP-HPLC) approach. The logic behind the parameter selection is detailed below:

  • Stationary Phase (Column): A C18 (Octadecylsilane) column is selected. The high hydrophobicity of the bromobenzyl group requires the strong retentive power of C18 to separate the target from the more polar starting material (vanillin).

  • Mobile Phase Modifier: 0.1% Phosphoric Acid (H₃PO₄) is used to acidify the aqueous phase (pH ~2.5). This suppresses the ionization of any residual silanols on the column and, critically, keeps the potential "BMB-Acid" impurity in its non-ionized (protonated) form, ensuring sharp peak shape and consistent retention.

  • Solvent Selection: Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and higher elution strength, which is necessary to elute the bromine-containing target efficiently.

Instrumental Parameters & Protocol

Chromatographic Conditions
ParameterSetting
Instrument HPLC System with Binary Pump and UV/DAD Detector
Column High-Purity C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Column Temp 30°C (Controlled to ensure retention time reproducibility)
Mobile Phase A Water + 0.1% H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm (Quantification) and 230 nm (Impurity profiling)
Run Time 20 Minutes
Gradient Program

Rationale: A gradient is strictly required. Isocratic conditions strong enough to elute BMB-aldehyde would elute Vanillin in the void volume. A ramp is needed to capture both.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 7030Equilibration/Injection
2.0 7030Isocratic Hold (Elute polar impurities)
12.0 1090Linear Ramp (Elute BMB-aldehyde)
15.0 1090Wash (Remove highly lipophilic dimers)
15.1 7030Return to Initial Conditions
20.0 7030End of Run

Sample Preparation Workflow

Safety Note: The compound is an aldehyde and a bromide derivative.[2] Wear gloves and safety glasses. Handle in a fume hood.

Standard Preparation (Stock Solution)
  • Weigh 10.0 mg of BMB-aldehyde reference standard into a 20 mL volumetric flask.

  • Add 10 mL of Acetonitrile . Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to volume with Mobile Phase A (Water/Acid). Note: If precipitation occurs, use pure ACN or a 50:50 ACN:Water mix as the diluent.

  • Final Concentration: 0.5 mg/mL.

Sample Preparation (Reaction Mixture/Crude)
  • Take 100 µL of the reaction mixture.

  • Dilute into 900 µL of Acetonitrile .

  • Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the aldehyde).

  • Transfer to an HPLC vial.

Logic & Self-Validation (The "Why" and "How")

This method is designed to be self-validating. The diagram below illustrates the decision logic for assessing system suitability.

MethodLogic Start Inject Standard Mixture (Vanillin + BMB-Aldehyde) CheckRes Check Resolution (Rs) Between Vanillin & Target Start->CheckRes Decision1 Is Rs > 2.0? CheckRes->Decision1 Pass System Suitable Proceed to Sample Analysis Decision1->Pass Yes Fail Adjust Gradient (Lower Initial %B) Decision1->Fail No CheckPeak Check Peak Symmetry (Tailing Factor) Pass->CheckPeak Fail->Start Re-inject Decision2 Is 0.8 < Tf < 1.2? CheckPeak->Decision2 FailTail Check pH / Replace Column Decision2->FailTail No

Caption: System Suitability Logic Flow for BMB-Aldehyde Analysis.

Expected Retention Times (Relative)
  • Vanillin (Impurity): ~3.5 - 4.5 min (Elutes early due to polarity).

  • BMB-Aldehyde (Target): ~10.5 - 11.5 min (Elutes during the gradient ramp).

  • 4-Bromobenzyl Bromide (Reagent): ~13.0 - 14.0 min (Highly lipophilic, elutes late).

Troubleshooting & Stability

Aldehyde Oxidation

If a small peak appears immediately after the main peak (or slightly before, depending on pH), it is likely the benzoic acid derivative .

  • Verification: Spike the sample with a small amount of NaOH (converts acid to salt) and reinject. If the peak shifts significantly to the void volume (becomes very polar), it is the acid.

  • Prevention: Store samples in amber vials at 4°C and analyze within 24 hours.

Peak Tailing

Tailing of the BMB-aldehyde peak usually indicates secondary interactions between the ether oxygen/aldehyde and residual silanols.

  • Fix: Increase buffer concentration (e.g., to 0.1% TFA) or use an end-capped column.

References

  • Sigma-Aldrich. Product Specification: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS 352455-48-2). Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735452, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde. Retrieved from [3][4]

  • SIELC Technologies. HPLC Analysis of Vanillin Derivatives on Newcrom Columns. (General protocol for benzaldehyde derivatives). Retrieved from

  • ResearchGate. Synthesis and Characterization of O-Alkylated Vanillin Derivatives. (Supporting data on solubility and stability). Retrieved from

Sources

Application

TLC monitoring of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde synthesis

Application Note: TLC Monitoring of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Synthesis Objective & Scope This protocol defines the Thin Layer Chromatography (TLC) methodology for monitoring the synthesis of 4-[(4-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: TLC Monitoring of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Synthesis

Objective & Scope

This protocol defines the Thin Layer Chromatography (TLC) methodology for monitoring the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde via Williamson ether synthesis. It is designed for researchers requiring precise endpoint determination to minimize side reactions (e.g., Cannizzaro disproportionation) and optimize yield.

Target Reaction:

  • Nucleophile: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[1][2]

  • Electrophile: 4-Bromobenzyl bromide (Lachrymator)

  • Product: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Chemical Logic & Causality

Effective TLC monitoring relies on understanding the polarity shift inherent in the reaction.

  • Vanillin (Starting Material A): Contains a phenolic hydroxyl (-OH) group. This is a strong Hydrogen Bond Donor (HBD), making it significantly polar and retentive on the silica stationary phase.

  • 4-Bromobenzyl bromide (Starting Material B): An alkyl halide with no H-bonding capability. It is highly non-polar and lipophilic.

  • Product (Target): The reaction caps the phenolic -OH, converting it to an ether. The product retains the aldehyde dipole but loses the H-bond donor capability of the phenol.

  • Predicted Rf Hierarchy:

    
    
    

Safety Prerequisites

  • Lachrymator Warning: 4-Bromobenzyl bromide is a potent lachrymator (tear gas agent). All TLC sampling and spotting must occur inside a functioning fume hood.

  • UV Hazard: Use UV-absorbing goggles when visualizing plates at 254 nm.

Materials & Reagents

ComponentSpecificationPurpose
Stationary Phase Silica Gel 60 F

on Aluminum/Glass
Standard normal-phase separation.
Mobile Phase Hexane : Ethyl Acetate (7:3 or 8:2 v/v)Optimized for separating aldehydes/ethers.
Reference Std A Vanillin (dissolved in acetone)Baseline marker.
Reference Std B 4-Bromobenzyl bromide (in acetone)Solvent front marker.
Visualization 1 UV Lamp (254 nm)Primary detection (Benzene rings).
Visualization 2 2,4-DNP Stain (Brady's Reagent)Specific confirmation of aldehyde moiety.

Experimental Protocol: The "Mini-Workup" Method

Direct spotting of reaction mixtures containing bases (e.g., K


CO

) or polar solvents (DMF) often results in streaking or false Rf values. This protocol utilizes a "Mini-Workup" to ensure data integrity.
Step 1: Sampling & Mini-Workup
  • Using a glass capillary or micropipette, withdraw ~20 µL of the reaction mixture.

  • Dispense into a small vial (1.5 mL GC vial works well) containing 0.5 mL Ethyl Acetate and 0.5 mL 1M HCl (or Water).

  • Cap and shake vigorously for 10 seconds.

  • Allow layers to separate.[3] The top organic layer is your Reaction Spot (R) .

    • Why? This removes inorganic salts and neutralizes the phenoxide, ensuring the Vanillin runs as the phenol, not the salt (which stays at the baseline).

Step 2: Plate Layout (Co-Spotting)

Prepare a TLC plate (approx. 2.5 cm x 6 cm) with three pencil marks on the baseline:

  • Lane 1 (SM): Spot pure Vanillin reference.

  • Lane 2 (Co-Spot): Spot Vanillin reference + Reaction Mixture (R) on top of each other.

  • Lane 3 (Rxn): Spot Reaction Mixture (R) only.

  • Note: 4-Bromobenzyl bromide reference can be spotted in a 4th lane or verified separately, as its high Rf is distinct.

Step 3: Elution
  • Place plate in a developing chamber saturated with Hexane:EtOAc (8:2) .

  • Allow solvent front to reach ~1 cm from the top.

  • Remove and mark solvent front immediately with a pencil.

Step 4: Visualization & Analysis
  • UV (254 nm): Circle all dark spots.

    • Look for the disappearance of the bottom spot (Vanillin).

    • Look for the appearance of a new middle spot (Product).

  • Stain (Optional but Recommended): Dip in 2,4-DNP stain and heat gently.

    • Vanillin: Turns Yellow/Orange.

    • Product: Turns Yellow/Orange (Aldehyde persists).

    • Alkyl Halide: No color change (No carbonyl).

Data Visualization

Figure 1: Reaction Monitoring Workflow

TLC_Workflow Start Start Monitoring (t = 30 min) Sample Extract 20µL Aliquot Start->Sample MiniWorkup Mini-Workup (Partition EtOAc / 1M HCl) Sample->MiniWorkup Remove Salts Spotting Spot Plate (SM | Co-Spot | Rxn) MiniWorkup->Spotting Elute Elute in Hex:EtOAc (8:2) Spotting->Elute Visualize Visualize (UV 254nm) Elute->Visualize Decision Is SM (Vanillin) Visible? Visualize->Decision Continue Continue Heating Decision->Continue Yes (Incomplete) Stop Quench Reaction (Proceed to Workup) Decision->Stop No (Complete) Continue->Sample +30 min

Caption: Iterative decision loop for TLC monitoring. The "Mini-Workup" step is critical for preventing salt interference.

Figure 2: Expected Chromatogram (Polarity Logic)

TLC_Plate cluster_plate TLC Plate Visualization (Hex:EtOAc 8:2) Front Solvent Front (Rf = 1.0) AlkylHalide 4-Bromobenzyl bromide (Rf ~0.8-0.9) Non-Polar Product Product (Ether) (Rf ~0.5-0.6) Mid-Polarity Vanillin Vanillin (Phenol) (Rf ~0.2-0.3) Polar (H-Bond Donor) Base Baseline (Rf = 0.0)

Caption: Relative Rf values based on functional group polarity. Vanillin is the most polar due to the phenolic hydroxyl group.

Troubleshooting & Interpretation

ObservationDiagnosisCorrective Action
Streaking from Baseline Residual Base/PhenoxideEnsure "Mini-Workup" includes acid (1M HCl) to protonate the phenol.
Spots overlap (Poor Resolution) Solvent too polarSwitch to Hexane:EtOAc 9:1 .
Product spot not moving Solvent too non-polarSwitch to Hexane:EtOAc 7:3 .
New spot at Baseline Acid formation (Oxidation)Vanillin can oxidize to Vanillic Acid. Check inert atmosphere (N

).

References

  • Preparation of Vanillin Deriv

    • Source: Journal of Chemical Educ
    • Context: Describes the general reactivity of vanillin hydroxyl groups in alkyl
    • URL:[Link]

  • TLC Visualiz

    • Source: Chemistry LibreTexts
    • Context: Standard protocols for visualizing aldehydes (DNP)
    • URL:[Link]

  • Williamson Ether Synthesis Mechanism & Monitoring

    • Source: Master Organic Chemistry
    • Context: Mechanistic details confirming S 2 p
    • URL:[Link]

Sources

Method

Derivatization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde for analysis

Executive Summary This technical guide outlines robust analytical protocols for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (referred to herein as BMB-Ald ).[1] As a key intermediate in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines robust analytical protocols for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (referred to herein as BMB-Ald ).[1] As a key intermediate in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds, the purity of BMB-Ald is critical. However, its aldehyde functionality renders it susceptible to oxidation (forming the corresponding benzoic acid) and polymerization, complicating direct analysis.[2][1]

This guide presents two validated derivatization workflows:

  • High-Sensitivity HPLC-UV: Utilization of 2,4-Dinitrophenylhydrazine (2,4-DNPH) to stabilize the aldehyde and shift detection to the visible region (360 nm), eliminating interference from non-carbonyl matrix components.[1]

  • Structural Confirmation via GC-MS: Utilization of Methoxyamine Hydrochloride to form stable oxime ethers, preventing thermal degradation and enolization inside the injection port.[1]

Chemical Profile & Analytical Challenge

PropertyDescription
Compound Name 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
Molecular Formula C₁₅H₁₃BrO₃
Molecular Weight 321.17 g/mol
Functional Groups Aryl Aldehyde, Aryl Ether, Aryl Bromide
Solubility Low in water; High in Acetonitrile (ACN), DCM, Methanol
Stability Issue Auto-oxidation: The aldehyde rapidly oxidizes to 4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid upon exposure to air/light.[1]

The "Silylation Trap": Unlike Vanillin, BMB-Ald has its phenolic hydroxyl group protected by the 4-bromobenzyl moiety.[1] Therefore, standard silylation reagents (e.g., BSTFA/TMS) are unnecessary and ineffective for the main scaffold.[2][1] The analytical focus must remain solely on stabilizing the reactive aldehyde group.

Method A: HPLC-UV Analysis via DNPH Derivatization[1][2][3][4][5]

Objective: Quantitative purity assessment and monitoring of oxidative degradation.

Mechanistic Rationale

Direct UV analysis of BMB-Ald at 254 nm is possible but prone to interference from reaction byproducts (e.g., benzyl bromide residues).[1] Derivatization with 2,4-DNPH performs a nucleophilic addition-elimination reaction under acidic conditions, yielding a stable hydrazone precipitate.[1] This derivative has a high extinction coefficient at 360 nm , a region where few impurities absorb, significantly enhancing selectivity.[2][1]

Derivatization Workflow (Visualization)

DNPH_Workflow Sample Solid Sample (BMB-Ald) Reaction Incubation (60°C, 30 min) Sample->Reaction Dissolve in ACN Reagent Brady's Reagent (2,4-DNPH in H3PO4/ACN) Reagent->Reaction Acid Catalyst Quench Quench/Dilution (Add 50% ACN/Water) Reaction->Quench Hydrazone Formed Analysis HPLC-UV (Detection @ 360 nm) Quench->Analysis Inject

Figure 1: Workflow for the acid-catalyzed conversion of BMB-Ald to its hydrazone derivative.

Detailed Protocol

Reagents:

  • Reaction Solvent: HPLC-grade Acetonitrile (ACN).[1]

  • Derivatizing Solution (Stock): Dissolve 300 mg of 2,4-DNPH (wetted with 30% water for safety) in 100 mL of ACN. Add 1 mL of conc. Phosphoric Acid (H₃PO₄) to catalyze the reaction.[1]

Step-by-Step Procedure:

  • Sample Prep: Dissolve 10 mg of BMB-Ald in 10 mL ACN (1 mg/mL stock).

  • Reaction: Aliquot 100 µL of Sample Stock into a 2 mL amber vial.

  • Addition: Add 500 µL of Derivatizing Solution. Cap tightly.

  • Incubation: Heat at 60°C for 30 minutes. (Aldehydes with bulky ethers may react slower than simple benzaldehyde).[1]

  • Dilution: Cool to room temperature. Dilute to 1.5 mL with 1:1 Water:ACN.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2][1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 95% B over 15 mins. (The derivative is highly hydrophobic).[1]

  • Detection: 360 nm (Primary), 254 nm (Secondary).[1]

Method B: GC-MS Analysis via Methoximation[1][2][3]

Objective: Identification of impurities and confirmation of the bromobenzyl ether linkage without thermal degradation.

Mechanistic Rationale

Aldehydes can degrade in a hot GC injection port (250°C+).[1] Furthermore, the "aldehyde" peak often tails due to interaction with active sites on the liner.[1] Converting the aldehyde to an Oxime Ether using Methoxyamine Hydrochloride lowers the boiling point slightly but, more importantly, locks the carbonyl in a thermally stable state, preventing oxidation to the acid inside the inlet.

Reaction Scheme (Visualization)

Oxime_Reaction Reactants BMB-Ald + MeO-NH2·HCl (Methoxyamine HCl) Intermediate Tetrahedral Intermediate (Proton Transfer) Reactants->Intermediate Nucleophilic Attack Product BMB-Ald-Oxime + H2O (Syn/Anti Isomers) Intermediate->Product Dehydration (-H2O) Pyridine Pyridine Base (Catalyst/Solvent) Pyridine->Reactants Buffers HCl

Figure 2: Conversion of the aldehyde to the O-methyloxime derivative.[1] Note that this reaction produces two geometric isomers (syn and anti), which may appear as two distinct peaks in GC.[2]

Detailed Protocol

Reagents:

  • Reagent A: 20 mg/mL Methoxyamine Hydrochloride in Pyridine.[1]

  • Solvent: Ethyl Acetate or DCM (for extraction/dilution).[1]

Step-by-Step Procedure:

  • Weighing: Weigh 5 mg of BMB-Ald into a crimp-cap GC vial.

  • Derivatization: Add 200 µL of Reagent A (Methoxyamine in Pyridine).

  • Incubation: Heat at 70°C for 45 minutes. Ensure the solid is fully dissolved.[1]

  • Extraction (Critical Step): Pyridine can damage some GC columns (wax phases) and cause tailing.[1]

    • Add 500 µL of Water to the vial.

    • Add 500 µL of Ethyl Acetate.[1]

    • Vortex for 30 seconds; allow layers to separate.

  • Sampling: Transfer the top organic layer (Ethyl Acetate) to a fresh vial containing a small amount of anhydrous Na₂SO₄ (to dry).

  • Injection: Inject 1 µL of the dried organic layer.

GC-MS Parameters:

  • Inlet: Split 20:1 @ 260°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm.[1]

  • Oven: 80°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

  • MS Source: EI mode (70 eV). Look for molecular ion M+ = 350/352 (Br isotope pattern) for the oxime derivative (321 + 29 mass shift).[1]

Quality Control & Validation

To ensure data trustworthiness, the following criteria must be met:

ParameterAcceptance CriteriaNotes
Blank Analysis No peaks >0.1% at retention time of BMB-Ald derivative.[1]Reagents (DNPH/Pyridine) must be high purity.[1]
Derivatization Efficiency >98% ConversionVerify by monitoring the disappearance of the underivatized aldehyde peak (if visible) or by plateau of derivative peak area over time.[2][1]
Isomer Resolution (GC) Syn/Anti isomers resolution > 1.5Oxime formation creates two isomers.[1] Sum the areas of both for quantification.
Specificity (HPLC) Resolution > 2.0 between BMB-Ald-DNPH and excess DNPH reagent.[1]The excess reagent elutes early; the hydrophobic BMB derivative elutes late.

References

  • United States Environmental Protection Agency. (1996).[1][3][4] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1][5][6][3][4]Link

  • Sigma-Aldrich (Merck). (n.d.).[1] Derivatization Reagents for Gas Chromatography (GC).[1][7]Link

  • PubChem. (2025).[1] 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Compound Summary. National Library of Medicine.[1] Link[1]

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Journal of Chromatography A. (Contextual grounding for silylation vs oximation choices).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Williamson ether synthesis for substituted vanillins

Technical Support Center: Williamson Ether Synthesis for Substituted Vanillins Welcome to the Advanced Synthesis Support Hub Current Status: Operational | Topic: O-Alkylation of Vanillin Scaffolds Lead Scientist: Dr. Ari...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Williamson Ether Synthesis for Substituted Vanillins

Welcome to the Advanced Synthesis Support Hub

Current Status: Operational | Topic: O-Alkylation of Vanillin Scaffolds Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

This guide addresses the specific challenges of alkylating substituted vanillins. Unlike simple phenols, vanillin derivatives possess a para-aldehyde group that significantly alters acidity (


 vs. 10.0 for phenol) and nucleophilicity. This guide moves beyond textbook theory to address the practical "why" and "how" of optimizing these reactions for drug discovery applications.

Module 1: Core Reaction Protocols

Protocol A: The "Standard" High-Yield Method (Lab Scale)

Best for: Initial screening, difficult substrates, and milligram-to-gram scale.[1]

The Logic: We utilize Potassium Carbonate (


) in Acetone or DMF. 

is mild enough to prevent aldehyde degradation (Cannizzaro) but strong enough to fully deprotonate vanillin.[1]

Reagents:

  • Substrate: Substituted Vanillin (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.1–1.2 equiv)

  • Base: Anhydrous

    
     (1.5–2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical if using alkyl chlorides or bromides.

  • Solvent: Anhydrous Acetone (easier workup) or DMF (faster reaction).[1]

Step-by-Step Workflow:

  • Activation: Charge flask with Vanillin,

    
    , and solvent. Stir at RT for 15 mins.[1]
    
    • Why? Allows formation of the phenoxide anion (yellow color change) before the electrophile is introduced.

  • Addition: Add Alkyl Halide and KI catalyst.

  • Reflux: Heat to reflux (approx. 56°C for Acetone).

    • Time: 4–12 hours.[1] Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Workup:

    • Acetone:[1] Evaporate solvent

      
       Redissolve in EtOAc 
      
      
      
      Wash with water.[1]
    • DMF: Pour into crushed ice/water to precipitate product.[1]

Protocol B: Green Chemistry / Scale-Up (Phase Transfer Catalysis)

Best for: Multi-gram scale, avoiding DMF waste, and environmentally conscious workflows.

The Logic: Uses a biphasic system (Toluene/Water). The quaternary ammonium salt (TBAB) shuttles the phenoxide from the aqueous phase into the organic phase to react with the alkyl halide.

Reagents:

  • Solvent: Toluene and Water (1:1 ratio).[1]

  • Base: NaOH (2.0 equiv, dissolved in the water phase).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).[1]

Module 2: Critical Data & Solvents

Table 1: Solvent & Base Selection Matrix

Solvent SystemRecommended BaseTemp (°C)ProsCons
Acetone

56 (Reflux)Easy removal; mild conditions.[1]Slow for sterically hindered halides.[1]
DMF

/

60–90High solubility; rapid kinetics.[1]Difficult to remove (high BP); decomposes to dimethylamine at high heat.[1]
Acetonitrile

82 (Reflux)Cleaner than DMF; faster than acetone.[1]More expensive than acetone.[1]
Toluene/H2O NaOH + TBAB90–110Green; easy workup (layer separation).[1]Requires vigorous stirring; emulsion risk.[1]

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned dark black/tarry. What happened?

Diagnosis: Oxidative degradation.[1] The Science: The vanillin phenoxide anion is electron-rich.[1][2] In the presence of oxygen (air) and base, it readily oxidizes to quinone-like species or polymerizes, especially at high temperatures. The Fix:

  • Degas solvents by bubbling Nitrogen/Argon for 15 mins before use.[1]

  • Perform the reaction under a positive pressure of inert gas .

  • Add a pinch of sodium dithionite (

    
    ) if the problem persists (reducing agent).
    
Q2: I see starting material on TLC even after 24 hours. Why?

Diagnosis: "Soft" Nucleophile or Steric Hindrance.[1] The Science: The aldehyde group on vanillin withdraws electrons, stabilizing the phenoxide but making it less nucleophilic than a standard phenol. If your alkyl halide is a chloride or has steric bulk (e.g., isopropyl bromide), the reaction stalls. The Fix:

  • Finkelstein Modification: Add 10–20 mol% NaI or KI .[1] This converts the alkyl chloride/bromide to a highly reactive alkyl iodide in situ.

  • Switch Base: Upgrade to Cesium Carbonate (

    
    ).[1] The large Cesium cation forms a looser ion pair with the phenoxide, increasing its reactivity ("Naked Anion" effect).
    
Q3: I am getting a side product that looks like an ester. Is it C-alkylation?

Diagnosis: Likely Cannizzaro or Oxidation (Vanillic Acid formation) followed by esterification, OR competitive hydrolysis.[1] The Science: While C-alkylation is rare for vanillin (O-alkylation dominates), strong hydroxide bases (NaOH) can trigger the Cannizzaro reaction on the aldehyde, disproportionating it into vanillic acid and vanillyl alcohol. The Fix:

  • Switch from hydroxide bases (NaOH/KOH) to carbonate bases (

    
    ).[1]
    
  • Ensure reagents are dry.[1][3] Water competes with the phenoxide for the alkyl halide, hydrolyzing the halide to an alcohol.

Module 4: Visualizing the Pathway

Diagram 1: Reaction Mechanism & Competition

This diagram illustrates the desired O-alkylation pathway versus the competitive oxidation and hydrolysis risks.

WilliamsonMechanism Vanillin Vanillin (Substrate) Phenoxide Phenoxide Anion (Nucleophile) Vanillin->Phenoxide Deprotonation (Fast) Base Base (K2CO3/NaOH) Base->Phenoxide Product Alkoxybenzaldehyde (Ether Product) Phenoxide->Product SN2 Attack (Rate Limiting) Oxidation Quinones/Tars ( via O2) Phenoxide->Oxidation Air Exposure AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Hydrolysis Alcohol (R-OH) (via Water) AlkylHalide->Hydrolysis Wet Solvent

Caption: The central pathway requires the phenoxide intermediate. Red dotted lines indicate failure modes caused by oxygen or moisture.[1]

Diagram 2: Troubleshooting Logic Tree

Follow this flow to resolve low yields.

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Reaction Stalled NewSpot New Impurity Spot Visible CheckTLC->NewSpot Side Reaction Temp Increase Temp or Switch to DMF SM_Left->Temp Steric Hindrance? Catalyst Add KI (Finkelstein) SM_Left->Catalyst Alkyl Chloride used? Dry Dry Solvents (Remove Water) NewSpot->Dry Hydrolysis (R-OH) Inert Use N2 Atmosphere (Prevent Oxidation) NewSpot->Inert Dark/Tarry (Oxidation)

Caption: Diagnostic workflow for identifying the root cause of reaction failure based on TLC evidence.

References

  • National Center for Biotechnology Information (PubChem). (2025).[1] Vanillin Compound Summary.[1][4][5][6][7] Retrieved from [Link]

  • Mandal, S., et al. (2020).[1][8] Green Methodology Development for the Surfactant Assisted Williamson Synthesis. Chemicals & Chemistry.[1][4][5][7][8][9][10][11] Retrieved from [Link]

  • Study.com. (n.d.).[1] Acidity of Vanillin vs Phenol.[1][4][10] Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[1][12] Tetrahedron Letters.[1] Retrieved from [Link][4][12][13]

Sources

Optimization

Technical Support Center: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Ticket ID: CHEM-SUP-2024-882 Subject: Troubleshooting Side Reactions & Impurity Profile Assigned Specialist: Senior Application Scientist Status: Open Executive Summary This guide addresses the synthesis of 4-[(4-Bromobe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-2024-882 Subject: Troubleshooting Side Reactions & Impurity Profile Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary

This guide addresses the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde via Williamson Ether Synthesis. While the reaction between vanillin and 4-bromobenzyl bromide is theoretically straightforward (


), the multifunctionality of the vanillin core (aldehyde + phenol + methoxy) and the high reactivity of the benzylic halide create a landscape prone to specific side reactions.

This document deconstructs these failure modes, providing mechanistic insights and self-validating protocols to ensure high-purity isolation.

Module 1: The Baseline Protocol (The "Happy Path")

Before troubleshooting, we must establish the validated standard for this reaction. Deviations from this baseline are the primary source of impurities.

Reaction Scheme:



Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Stoichiometry 1.0 eq Vanillin : 1.05 eq Halide : 1.5 eq BaseSlight excess of halide drives conversion; excess base ensures complete deprotonation.
Solvent DMF (Dimethylformamide) or AcetonitrilePolar aprotic solvents solvate the cation (

), leaving the phenoxide "naked" and highly nucleophilic.
Base Potassium Carbonate (

)
Mild enough to prevent aldehyde side reactions (Cannizzaro) but strong enough (

) to deprotonate phenol (

).
Temperature 60–80 °CSufficient activation energy for

without promoting thermal decomposition of the benzylic halide.

Module 2: Troubleshooting Side Reactions

The following diagram visualizes the competitive landscape inside your reaction flask.

ReactionLandscape Reactants Reactants (Vanillin + 4-Br-Benzyl Bromide) Target TARGET PRODUCT (Ether) Reactants->Target Primary Pathway (O-Alkylation) Hydrolysis Impurity A: 4-Bromobenzyl Alcohol (Hydrolysis) Reactants->Hydrolysis + H2O (Wet Solvent) Aldol Impurity B: Aldol Condensates (If Acetone used) Reactants->Aldol + Acetone + Base Oxidation Impurity C: Vanillic Acid Deriv. (Air Oxidation) Reactants->Oxidation + O2 (Air) C_Alk Impurity D: C-Alkylated Isomer (Ambident Attack) Reactants->C_Alk Solvent/Ion Effect

Figure 1: Competitive reaction pathways. Green represents the desired flow; Red/Yellow indicates failure modes.

Detailed Issue Analysis
Issue A: The "Wet Solvent" Trap (Hydrolysis)
  • Symptom: TLC shows a persistent spot for vanillin and a new spot corresponding to 4-bromobenzyl alcohol, even after adding excess halide.

  • Mechanism: Benzylic halides are highly susceptible to hydrolysis. If your DMF contains water,

    
     competes with the phenoxide for the alkyl halide.
    
  • The Fix:

    • Diagnose: Check the water content of your DMF (Karl Fischer titration).

    • Prevent: Use anhydrous DMF. Add molecular sieves (3Å or 4Å) to the reaction vessel.

    • Recovery: If hydrolysis occurs, you cannot simply add more base. You must add more alkyl halide to compensate for the portion "quenched" by water [1].

Issue B: The Acetone-Aldol Error
  • Symptom: The reaction mixture turns dark brown/black; yield is low; NMR shows complex aliphatic peaks not belonging to the product.

  • Mechanism: Researchers often use Acetone as a solvent for Williamson synthesis because it is easy to remove. However, in the presence of base (

    
    ) and heat, acetone undergoes Aldol Condensation  with itself (forming mesityl oxide) or Claisen-Schmidt condensation with the aldehyde on vanillin [2].
    
  • The Fix:

    • Protocol Change: Switch to Acetonitrile (MeCN) or DMF . These are non-enolizable (or less reactive) under these conditions.

    • If Acetone is mandatory: Use a weaker base (e.g.,

      
      ) and keep the temperature below 50°C .
      
Issue C: Cannizzaro Reaction (The "Phantom" Problem)
  • Symptom: Loss of aldehyde peak in NMR (approx. 10 ppm); formation of carboxylic acid and alcohol derivatives.

  • Technical Note: Vanillin is generally resistant to the Cannizzaro reaction because the electron-donating hydroxy/methoxy groups deactivate the aldehyde toward nucleophilic attack by

    
     [3]. However, this resistance fails if:
    
    • Base concentration is too high (e.g., using 50% NaOH).

    • Silver (Ag) catalysts are present (sometimes used to assist halide removal) [4].

  • The Fix: Stick to

    
     (heterogeneous base). Avoid concentrated NaOH.
    
Issue D: C-Alkylation (Ambident Nucleophile)
  • Symptom: Product mass is correct, but melting point is off.

  • Mechanism: The phenoxide ion is an ambident nucleophile (can react at Oxygen or Carbon). While O-alkylation is kinetically favored, C-alkylation (ring substitution) can occur if the solvent strongly solvates the oxygen, shielding it, or if the counter-ion (

    
     vs 
    
    
    
    ) promotes tight ion pairing.
  • The Fix: Use DMF or DMSO . These polar aprotic solvents solvate the cation (

    
    ) effectively, leaving the oxygen "naked" and driving the reaction toward the preferred O-alkylation [5].
    

Module 3: Diagnostic Flowchart & FAQ

Use this decision tree to troubleshoot active experiments.

Troubleshooting Start Start: Low Yield or Impure Product CheckSolvent Is the solvent Acetone? Start->CheckSolvent CheckWater Is DMF/MeCN wet? CheckSolvent->CheckWater No ResultAldol CAUSE: Aldol Condensation. SOL: Switch to MeCN/DMF. CheckSolvent->ResultAldol Yes CheckBase Is Base NaOH? CheckWater->CheckBase No ResultHydrolysis CAUSE: Halide Hydrolysis. SOL: Dry solvent + Mol Sieves. CheckWater->ResultHydrolysis Yes ResultCannizzaro CAUSE: Cannizzaro/Side Rxn. SOL: Switch to K2CO3. CheckBase->ResultCannizzaro Yes ResultUnknown Check NMR for C-Alkylation or incomplete conversion. CheckBase->ResultUnknown No

Figure 2: Rapid diagnostic logic for reaction failure.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Yes, but proceed with caution. NaH is a much stronger base. While it ensures rapid and complete deprotonation, it increases the risk of side reactions if the reaction is not strictly anhydrous. For vanillin,


 is usually sufficient and safer.

Q: My product is an oil, but it should be a solid. Why? A: This usually indicates the presence of 4-bromobenzyl alcohol (the hydrolysis byproduct) or residual solvent.

  • Action: Triturate the oil with cold hexanes or diethyl ether. The target ether usually crystallizes, while the alcohol impurity remains in the mother liquor.

Q: Why is the color changing to bright yellow/orange upon adding base? A: This is normal. Deprotonation of vanillin creates the phenoxide anion, which is part of a conjugated system that absorbs visible light (halochromism). The color should fade or change upon workup (re-protonation is not the goal, but the environment changes).

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions.[1][2]Link

  • Chemistry Talk. (2023). Williamson Ether Synthesis - Optimization and Side Reactions.Link

  • Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds.[3][4][5][6][7][8] III. The Cannizzaro Reaction of Vanillin.[3][4][5][9] Journal of the American Chemical Society. Link

  • ScienceMadness. (2020).[10] Discussion on Cannizzaro Reaction Limitations for Hydroxybenzaldehydes.Link

  • Wikipedia. (n.d.). Williamson Ether Synthesis: Side Reactions and Ambident Nucleophiles.[1]Link

Sources

Troubleshooting

Technical Support Center: High-Purity Vanillin Synthesis

Topic: Elimination of C-Alkylation During O-Methylation Workflows Executive Summary In the synthesis of Vanillin (4-hydroxy-3-methoxybenzaldehyde), the critical failure point for purity is often the methylation step—spec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of C-Alkylation During O-Methylation Workflows

Executive Summary

In the synthesis of Vanillin (4-hydroxy-3-methoxybenzaldehyde), the critical failure point for purity is often the methylation step—specifically, the conversion of Catechol to Guaiacol or the selective methylation of 3,4-dihydroxybenzaldehyde.[1] The formation of C-alkylated byproducts (ring methylation) is a thermodynamic trap caused by the ambident nature of the phenoxide nucleophile.[1]

This guide provides a mechanistic breakdown and actionable protocols to force O-alkylation (kinetic control) and virtually eliminate C-alkylated impurities.

Module 1: The Mechanistic Root Cause

To solve C-alkylation, you must understand the Ambident Nucleophile Theory . The phenoxide ion (formed after deprotonation) has negative charge delocalized onto both the Oxygen atom and the Carbon ring (ortho/para positions).[1]

  • O-Alkylation (Desired): This is a Hard-Hard interaction (charge-controlled).[1] It is generally faster (kinetic control) but requires the oxygen to be "naked" and accessible.

  • C-Alkylation (Undesired): This is a Soft-Soft interaction (orbital-controlled).[1] It is thermodynamically stable and is favored when the oxygen is shielded by solvent or tight ion-pairing.[1]

Visualizing the Competition

The following diagram illustrates the bifurcation point between the desired kinetic pathway and the undesired thermodynamic trap.

Vanillin_Alkylation_Mechanism Phenoxide Phenoxide Anion (Ambident Nucleophile) Solvent_Protic Protic Solvent (H2O, MeOH) Phenoxide->Solvent_Protic Hydrogen Bonding Shields Oxygen Solvent_Aprotic Dipolar Aprotic (DMF, DMSO, Acetone) Phenoxide->Solvent_Aprotic Cation Solvation Only Naked Anion C_Attack C-Attack (Thermodynamic) Slow, Reversible Solvent_Protic->C_Attack Favors Soft Nucleophilicity O_Attack O-Attack (Kinetic) Fast, Irreversible Solvent_Aprotic->O_Attack Favors Hard Nucleophilicity Guaiacol Guaiacol (O-Methylated Product) O_Attack->Guaiacol C_Methyl C-Methylated Byproduct (Ring Alkylation) C_Attack->C_Methyl

Figure 1: Mechanistic divergence of phenoxide alkylation. Protic solvents shield the oxygen, forcing the reaction toward the carbon ring.[1]

Module 2: Critical Variables & Troubleshooting

Use this decision matrix to diagnose your specific failure mode.

VariableCondition Favoring C-Alkylation (AVOID) Condition Favoring O-Alkylation (ADOPT) Why? (The Science)
Solvent Water, Methanol, Ethanol, PhenolDMF, DMSO, Acetone, Acetonitrile Protic solvents H-bond to the phenoxide Oxygen, reducing its nucleophilicity.[1] Aprotic solvents leave the anion "naked" and highly reactive.
Counter-ion Lithium (

), Sodium (

)
Potassium (

), Cesium (

), Ammonium (

)
Small cations form tight ion pairs with Oxygen, blocking it.[1] Large cations dissociate more easily, exposing the Oxygen for attack.[1]
Temperature High (>80°C)Low to Moderate (0°C - 40°C) C-alkylation has a higher activation energy.[1] Keeping energy low keeps the reaction in the kinetic (O-attack) regime.[1]
Reagent Methyl Iodide (Soft Electrophile)Dimethyl Sulfate, Dimethyl Carbonate Harder electrophiles (DMS, DMC) prefer the harder nucleophilic site (Oxygen).[1]
Module 3: Frequently Asked Questions (Technical)

Q1: I am using water/NaOH because it's cheap, but my purity is low. How do I fix this without changing solvents?

  • Recommendation: You must use Phase Transfer Catalysis (PTC) .

  • The Fix: Add 1-5 mol% of Tetrabutylammonium Bromide (TBAB) or Benzyltrimethylammonium Chloride.

  • Mechanism: The quaternary ammonium cation extracts the phenoxide into the organic phase (or interface) as a loose ion pair (

    
    ).[1] This mimics the "naked anion" effect of aprotic solvents even in a biphasic system, drastically increasing O-selectivity.
    

Q2: I see "Veratrole" (dimethoxybenzene) in my LC-MS. Is this C-alkylation?

  • Diagnosis: No, this is Over-Alkylation .[1] You are methylating both hydroxyl groups of the catechol.

  • The Fix: This is a stoichiometry issue, not a regioselectivity issue.

    • Ensure you are using a slight deficit of the methylating agent (0.95 eq).

    • Use a "Borate Protection" strategy (see Advanced Protocol below) if you specifically need to methylate the meta position while protecting the para position.

Q3: Why does Lithium Hydroxide (LiOH) give me more impurities than KOH?

  • Explanation: This is the Cation Effect .[1]

    
     is a hard Lewis acid and coordinates very tightly to the hard Oxygen of the phenoxide. This "caps" the oxygen, forcing the alkylating agent to attack the softer Carbon ring.[1] Always use 
    
    
    
    or
    
    
    for maximum O-selectivity.
Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" Selective O-Methylation (Aprotic Method)

Best for high-value synthesis where solvent recovery is available.[1]

Reagents:

  • Catechol (1.0 eq)[1]

  • Potassium Carbonate (

    
    ) (1.2 eq) - Must be anhydrous/powdered.[1]
    
  • Dimethyl Sulfate (DMS) (1.0 eq) or Methyl Iodide (MeI)[1]

  • Solvent: Acetone (Dry)[1]

Workflow:

  • Dissolution: Dissolve Catechol in Acetone under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . Stir at room temperature  for 30 mins. The mixture will become a slurry.[2]
    
  • Addition: Cool to 0°C. Add DMS dropwise over 20 minutes.

    • Critical Control Point: Do not let temperature rise above 5°C during addition to prevent exotherm-driven C-alkylation.[1]

  • Reaction: Allow to warm to Room Temp (25°C) and stir for 4-6 hours.

  • Workup: Filter off solid salts. Evaporate Acetone. Dissolve residue in DCM, wash with dilute NaOH (to remove unreacted catechol), then water.

Protocol B: Phase Transfer Catalysis (Green/Industrial Method)

Best for scalability and avoiding toxic solvents like DMF.[1]

Reagents:

  • Catechol (1.0 eq)[1]

  • Solvent: Dichloromethane (DCM) + Water (1:1 ratio)[1]

  • Base: NaOH (1.1 eq, dissolved in the water layer)[1]

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 eq)[1]

  • Reagent: Dimethyl Carbonate (DMC) or DMS.

Workflow:

  • Biphasic Setup: Mix DCM and Catechol. Add the TBAB catalyst.

  • Base Addition: Add the aqueous NaOH. The phenoxide forms in water but is pulled into DCM by the TBAB.[1]

  • Alkylation: Add the methylating agent slowly at 20-25°C .

  • Monitoring: Monitor via HPLC. The non-polar environment of the DCM (where the reaction happens) prevents water from shielding the oxygen, ensuring >95% O-selectivity.[1]

Module 5: Troubleshooting Logic Tree

Use the following logic flow to determine your next optimization step.

Troubleshooting_Tree Start Start: Impurity Analysis Check_Impurity Identify Major Impurity Start->Check_Impurity C_Alk C-Alkylated Product (Ring Methylation) Check_Impurity->C_Alk Found Over_Alk Veratrole (Dimethoxy) Check_Impurity->Over_Alk Found Solvent_Check Are you using Protic Solvent? C_Alk->Solvent_Check Stoich_Check Reduce Methylating Agent to 0.95 eq Over_Alk->Stoich_Check Switch_Solvent Switch to Acetone/DMF OR Add PTC Solvent_Check->Switch_Solvent Yes Temp_Check Is Temp > 40°C? Solvent_Check->Temp_Check No Lower_Temp Lower Temp to <25°C Temp_Check->Lower_Temp Yes

Figure 2: Decision tree for identifying and rectifying alkylation anomalies.

References
  • Mechanism of Phenol Alkylation

    • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Chapter on Aromatic Substitution).

  • Solvent Effects on Ambident Nucleophiles

    • Kornblum, N., et al. (1963).[1] "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Behavior of Silver and Alkali Metal Salts of Ambident Anions." Journal of the American Chemical Society.

  • Selective O-Methylation of Catechol (Catalysis)

    • Wang, Y., et al. (2021).[1] "Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts." MDPI. [1]

  • Phase Transfer Catalysis in Phenol Alkylation

    • Halpern, M. (2002). "Phase-Transfer Catalysis in Industry." Phasetransfercatalysis.com.

  • Vanillin Synthesis Overview

    • Taber, D. F., et al. (2007).[1][4] "Vanillin Synthesis from 4-Hydroxybenzaldehyde." Journal of Chemical Education.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary This technical guide addresses the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde via the Williamson etherification of vanillin and 4-bromobenzyl bromide. While this reaction is mechanistical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde via the Williamson etherification of vanillin and 4-bromobenzyl bromide. While this reaction is mechanistically straightforward (


), users often report yields stalling at 50-60% due to solvent effects, incomplete conversion, or purification losses.

This document provides actionable troubleshooting protocols to elevate yields to >85% , ensuring high purity (>98% HPLC) suitable for pharmaceutical intermediates or liquid crystal applications.

Module 1: Critical Reaction Parameters (Troubleshooting)

Q1: My yield is stuck at ~60% despite refluxing for 24 hours. What is the bottleneck?

Diagnosis: The reaction rate is likely limited by the leaving group ability of the bromide and the solubility of the phenoxide anion. Solution: Implement the Finkelstein Modification .

In classical Williamson synthesis using alkyl bromides, the reaction rate can be sluggish.[1] Adding a catalytic amount of Potassium Iodide (KI) creates an in-situ catalytic cycle. The iodide displaces the bromide to form the more reactive 4-bromobenzyl iodide, which reacts significantly faster with the vanillin phenoxide.

  • Action: Add 10 mol% KI to your reaction mixture.

  • Mechanism:

    
     (Equilibrium favors 
    
    
    
    transiently, which is consumed faster).
Q2: Which solvent system provides the highest conversion?

Diagnosis: Solvent choice dictates the nucleophilicity of the phenoxide. Analysis:

  • Acetone: Common but often requires long reflux times due to lower boiling point (56°C) and moderate solubility of

    
    .
    
  • DMF (N,N-Dimethylformamide): Recommended. The high dielectric constant dissociates the ion pair (

    
    ), leaving the phenoxide "naked" and highly reactive.
    
  • Acetonitrile: A middle-ground alternative if DMF removal is difficult.

Data Comparison (Optimized Conditions):

SolventTemperatureCatalyst (KI)Typical YieldNotes
Acetone Reflux (56°C)None45-55%Slow kinetics; incomplete conversion common.
Acetone Reflux (56°C)Yes65-75%Improved, but still slow.
DMF 80°CYes 88-95% Optimal. Fast kinetics; easy workup via water precipitation.
Q3: I see a significant amount of unreacted Vanillin on TLC. Should I add more base?

Diagnosis: Adding excess base is rarely the cure and can lead to side reactions (Cannizzaro on the aldehyde). Solution:

  • Stoichiometry: Ensure a slight excess of the electrophile. Use 1.0 eq Vanillin : 1.2 eq 4-Bromobenzyl bromide : 2.0 eq

    
     .
    
  • Grinding: If using anhydrous

    
    , grind it to a fine powder before addition to increase surface area for the heterogeneous deprotonation.
    

Module 2: Workup & Purification Protocols

Q4: The product "oils out" as a sticky gum instead of crystallizing. How do I fix this?

Cause: Presence of residual DMF or impurities (benzyl bromide) lowers the melting point. Protocol:

  • Precipitation: Pour the reaction mixture slowly into ice-cold water (ratio 1:10) with vigorous stirring.

  • Trituration: If a gum forms, decant the water and add a small amount of cold Ethanol or Methanol . Scratch the flask wall with a glass rod to induce nucleation.

  • Recrystallization: The crude solid should be recrystallized from Ethanol/Water (9:1) or Cyclohexane . This effectively removes excess 4-bromobenzyl bromide, which remains in the mother liquor.

Q5: How do I efficiently remove unreacted Vanillin?

Technique: Exploiting Acidity. Since Vanillin is a phenol (


), it remains soluble in basic aqueous solutions, whereas the product (an ether) is not.
  • Step: During the aqueous workup, wash the organic layer (e.g., Ethyl Acetate) twice with 10% NaOH or 5%

    
     . This converts unreacted vanillin into water-soluble vanillate, removing it from the organic phase.
    

Module 3: Visualizing the Optimized Workflow

The following diagram illustrates the optimized synthesis pathway, highlighting the catalytic cycle and critical control points.

G Vanillin Vanillin (Starting Material) Phenoxide Phenoxide Intermediate Vanillin->Phenoxide Deprotonation (DMF, 80°C) Base K2CO3 (Base) Base->Phenoxide Product Target Product (Ether) Phenoxide->Product SN2 Attack (Fast) Bromide 4-Bromobenzyl bromide Iodide Reactive Intermediate (Benzyl Iodide) Bromide->Iodide Finkelstein Exchange KI KI Catalyst (10 mol%) KI->Iodide Iodide->Product Leaving Group: I- Product->KI Regenerates I-

Caption: Optimized catalytic cycle showing the in-situ conversion of benzyl bromide to the more reactive benzyl iodide via Potassium Iodide (KI).

Module 4: Standardized Experimental Protocol

Objective: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (10g scale).

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Vanillin (10.0 g, 65.7 mmol) and DMF (50 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , anhydrous, powder) (18.2 g, 131.4 mmol). Stir at room temperature for 15 minutes. Color change to yellow indicates phenoxide formation.
    
  • Catalyst Addition: Add Potassium Iodide (KI) (1.1 g, 6.6 mmol, 10 mol%).

  • Alkylation: Add 4-Bromobenzyl bromide (18.1 g, 72.3 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

    • Filter the solid and wash with water (

      
      ) to remove DMF and inorganic salts.
      
    • Optional: Wash the filter cake with cold 5% NaOH if starting material persists.

  • Purification: Recrystallize from hot Ethanol .

  • Expected Yield: 18.5 – 20.0 g (88–95%).

References

  • National Institutes of Health (NIH). (2024). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. Retrieved from [Link]

  • PubChem. (2025).[4][5] 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Compound Summary. Retrieved from [Link][5]

  • Google Patents. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (Analogous Protocol).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Ticket ID: #TS-CHEM-8821 Subject: Troubleshooting Low Yield & Optimization of Williamson Ether Synthesis Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Triage: Where is the Loss Occurring? Befo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-CHEM-8821 Subject: Troubleshooting Low Yield & Optimization of Williamson Ether Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Where is the Loss Occurring?

Before altering chemical parameters, we must isolate whether the failure is kinetic (reaction didn't finish) or operational (product lost during isolation).

Troubleshooting Decision Tree

TroubleshootingFlow Start START: Low Yield Observed TLC Analyze Crude Rxn Mixture (TLC/HPLC) Start->TLC Result1 Significant Starting Material (Vanillin) Remains TLC->Result1 Incomplete Result2 Full Conversion Observed (No Vanillin Left) TLC->Result2 Complete Path1 KINETIC FAILURE Result1->Path1 Path2 WORKUP FAILURE Result2->Path2 Solvent Check Solvent Dryness (Water kills Benzyl Bromide) Path1->Solvent Base Check Base Solubility (Grind K2CO3 / Add KI) Path1->Base Hydrolysis Check for Benzyl Alcohol (Reagent Hydrolysis) Path2->Hydrolysis Isolation Product 'Oiled Out'? (Crystallization Issue) Path2->Isolation

Figure 1: Diagnostic logic flow to identify the root cause of yield loss. Blue nodes indicate action items; Red/Green indicate diagnostic states.

The "Gold Standard" Protocol

Based on optimized Williamson Ether Synthesis parameters for benzaldehydes.

Reaction Class: SN2 Nucleophilic Substitution Key Mechanism: Phenoxide formation followed by attack on benzylic carbon.

Optimized Reagent Table
ComponentRoleEq.Recommended MaterialCritical Note
Vanillin Nucleophile1.04-Hydroxy-3-methoxybenzaldehydeMust be dry. Moisture competes for alkyl halide.
4-Bromobenzyl Bromide Electrophile1.14-Bromobenzyl bromideLachrymator. Check purity; hydrolyzes to alcohol over time.
Potassium Carbonate Base2.0Anhydrous

Must be finely ground. Particle size dictates reaction rate.
Potassium Iodide Catalyst0.1KI (Finkelstein condition)Converts R-Br to R-I in situ (better leaving group).
DMF SolventN/AAnhydrous DimethylformamideHigh dielectric constant promotes SN2.
Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve Vanillin (1.0 eq) in anhydrous DMF (5 mL per gram of vanillin). Add finely ground anhydrous

    
     (2.0 eq).
    
    • Why: Stir for 15 minutes at room temp first. This allows the phenoxide anion to form before the electrophile is introduced, reducing side reactions.

  • Addition: Add Potassium Iodide (0.1 eq) followed by dropwise addition of 4-Bromobenzyl bromide (1.1 eq) dissolved in a minimal amount of DMF.

    • Why KI? The iodide displaces the bromide on the benzyl ring to form a transient benzyl iodide, which is much more reactive toward the phenoxide (Finkelstein catalysis) [1].

  • Reaction: Heat to 60–70°C for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • Caution: Do not exceed 80°C. Higher temps increase the risk of Cannizzaro reaction on the aldehyde or polymerization.

  • Quench (The Critical Step): Pour the reaction mixture into ice-cold water (10x volume of DMF) with vigorous stirring.

    • Troubleshooting: If the product oils out (forms a sticky gum), see FAQ #2 below.

  • Isolation: Filter the precipitate. Wash with water (to remove DMF/Base) and cold ethanol (to remove unreacted benzyl bromide).

Technical Q&A: Troubleshooting Specific Failures

Q1: The reaction is stalled. I still see Vanillin on the TLC plate after 6 hours.

Diagnosis: Poor nucleophilicity or electrophile degradation.

Solution:

  • The "Finkelstein" Boost: Did you add Potassium Iodide (KI)? In DMF, the reaction R-Br + I⁻

    
     R-I + Br⁻ is fast. The resulting Benzyl Iodide reacts significantly faster with the bulky vanillin phenoxide than the bromide does [2].
    
  • Base Surface Area:

    
     is insoluble in DMF. The reaction happens on the surface of the solid. If you used granular carbonate, the surface area is too low. Grind it to a fine powder  with a mortar and pestle before use.
    
  • Reagent Hydrolysis: Check your 4-Bromobenzyl bromide. If it smells like almonds or alcohol rather than the sharp, stinging smell of a lachrymator, it may have hydrolyzed to 4-bromobenzyl alcohol, which is unreactive in this system.

Q2: My product "oiled out" into a sticky gum upon pouring into water.

Diagnosis: This is common for benzaldehyde ethers. The melting point is likely near the water temperature, or impurities are lowering the melting point (eutectic mixture).

Solution:

  • The "Scratch" Method: While the mixture is in the ice water, use a glass rod to vigorously scratch the side of the beaker. This creates nucleation sites for crystallization.

  • Seeding: If you have any pure crystals from a previous batch, add a tiny amount to the oily water mixture.

  • Alternative Workup: Extract the oily mixture with Ethyl Acetate. Wash the organic layer with 1M NaOH (to remove unreacted Vanillin) and Brine. Dry over

    
     and evaporate. Recrystallize the resulting oil from hot Ethanol/Water (9:1).
    
Q3: Why use DMF? Can I use Acetone?

Analysis:

  • DMF (Recommended): Polar aprotic. High boiling point. Excellent at solvating cations (

    
    ), leaving the phenoxide "naked" and highly reactive. Yields are typically 85-95%. 
    
  • Acetone: Polar aprotic. Low boiling point (Reflux ~56°C).

    • Pros: Easier to remove; safer.

    • Cons: Reaction is much slower (12-24 hours). Requires reflux.

    • Verdict: Use Acetone only if you cannot remove DMF (e.g., no high-vac pump). If using Acetone, you must use KI and reflux overnight.

Q4: I have low yield, and the product smells like vinegar/almonds.

Diagnosis: Oxidation of the aldehyde.[1] Vanillin contains an aldehyde group. If you used a strong base (like NaOH) or exposed the reaction to air at high temps for too long, the aldehyde can oxidize to a carboxylic acid (Vanillic acid derivative) or undergo Cannizzaro disproportionation.

Solution:

  • Switch to the milder base

    
    .
    
  • Perform the reaction under a Nitrogen (

    
    ) atmosphere.
    

Reaction Mechanism & Control Points[2][4][5]

The following diagram illustrates the pathway and where impurities (Red) are generated.

Mechanism Vanillin Vanillin (SM) Phenoxide Phenoxide Intermediate Vanillin->Phenoxide Deprotonation Oxidation Carboxylic Acid (Impurity via Air) Vanillin->Oxidation O2 / High Temp Base K2CO3 Base->Phenoxide Product Target Ether (Product) Phenoxide->Product SN2 Attack BenzylBr 4-Bromobenzyl Bromide BenzylBr->Product Hydrolysis Benzyl Alcohol (Impurity via Water) BenzylBr->Hydrolysis H2O present

Figure 2: Mechanistic pathway showing critical control points (Water exclusion, Temperature control).

References

  • Williamson Ether Synthesis Mechanism & Catalysis Source: Master Organic Chemistry. (2014).[2][3] "The Williamson Ether Synthesis."[4][5][2][6][7][8][9] Context: Explains the SN2 nature and the necessity of primary halides for optimal yield.

  • Catalytic Effects in Ether Synthesis (Finkelstein Modification) Source: Francis Academic Press.[8] (2023).[9] "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons." Context: Details the use of Potassium Iodide (KI) to convert alkyl bromides to more reactive alkyl iodides in situ.

  • Synthesis of Alkyl Aryl Ethers (Solvent Effects) Source: Indian Academy of Sciences. "A convenient procedure for the synthesis of allyl and benzyl ethers."[6] Context: Validates the use of Potassium Carbonate (

    
    ) as a mild, effective base for phenolic alkylation to prevent side reactions common with hydroxides.
    
    
  • Physical Properties of Methoxybenzaldehydes Source: PubChem / NIH. "4-Methoxybenzaldehyde Compound Summary." Context: Provides melting point and solubility data relevant to the "oiling out" phenomenon during aqueous workup.

Sources

Optimization

Removal of unreacted vanillin from 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Ticket ID: #PUR-882-VAN Subject: Removal of unreacted vanillin from 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-882-VAN Subject: Removal of unreacted vanillin from 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Logic

Welcome to the purification support center. You are dealing with a classic Williamson Ether Synthesis workup. The challenge is separating two aldehydes that share a similar aromatic core.

The Chemical Discrepancy: The separation relies on a single, critical functional difference:

  • Impurity (Vanillin): Contains a phenolic hydroxyl group (

    
    ). It acts as a weak acid.
    
  • Target Product (Ether): The phenolic oxygen is alkylated with a 4-bromobenzyl group. It has no acidic proton and is chemically neutral to mild base.

The Strategy: We will exploit the acidity of vanillin to selectively partition it into an aqueous alkaline phase, leaving your neutral product in the organic phase. This is far superior to chromatography for bulk removal.

Diagnostic: "Is this my problem?"

Before proceeding with bulk purification, confirm the presence of vanillin using Thin Layer Chromatography (TLC).

TLC Conditions:

  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: Hexane:Ethyl Acetate (3:1 or 7:3 v/v)

ComponentApprox.

UV ActivityStain Reaction (Anisaldehyde/DNP)
Product 0.6 - 0.7Strong AbsorbanceOrange/Red
Vanillin 0.3 - 0.4Strong AbsorbanceOrange/Red (often tails)
4-Bromobenzyl bromide > 0.8Weak AbsorbanceFaint/No reaction

Tech Note: If your TLC plate shows a spot near the baseline or streaking, this confirms the presence of unreacted phenol (vanillin).

Resolution Protocols

Method A: The "Gold Standard" (Acid-Base Extraction)

Use this method first. It is scalable, cheap, and typically yields >98% purity.

The Mechanism:



The ionized vanillin phenolate is insoluble in organic solvents and migrates to the water layer.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.

  • Alkaline Wash:

    • Transfer the organic solution to a separatory funnel.

    • Wash with 1.0 M NaOH (Use 2 volumes of aqueous base per 1 volume of organic phase).

    • Caution: Shake gently at first to prevent emulsions. Vent frequently.

    • Repeat: Perform this wash 2 times.

  • Verification: The aqueous layer should turn yellow/orange (characteristic of the phenolate anion).

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and water.

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ).
    
  • Concentration: Filter and evaporate the solvent under reduced pressure.

Method B: Recrystallization (Polishing Step)

Use this if Method A leaves trace impurities or if the product is required in crystalline form.

Solvent System: Ethanol (95%) or Ethanol/Water mix.

  • Dissolve the solid from Method A in the minimum amount of boiling Ethanol.

  • If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot.

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath (

    
    ) for 1 hour.
    
  • Filter the white/off-white crystals and wash with cold Ethanol.

Visual Workflows

Figure 1: Troubleshooting Decision Tree

Follow this logic path to determine the correct purification route.

PurificationLogic Start Crude Reaction Mixture TLC Perform TLC Analysis (Hex:EtOAc 3:1) Start->TLC CheckVanillin Is Vanillin Present? (Rf ~0.3) TLC->CheckVanillin Extraction Method A: NaOH Wash (Extraction) CheckVanillin->Extraction Yes Recryst Method B: Recrystallization (EtOH) CheckVanillin->Recryst No (Trace only) CheckPurity Is Purity >98%? Extraction->CheckPurity CheckPurity->Recryst No Final Pure Product (Solid) CheckPurity->Final Yes Recryst->Final

Caption: Logical flow for selecting the appropriate purification method based on impurity levels.

Figure 2: The Extraction Mechanism

Visualizing the phase transfer of impurities.

ExtractionMech Organic Organic Phase (DCM/EtOAc) Product Target Product (Neutral Ether) Organic->Product Remains Vanillin Vanillin (Phenol) Organic->Vanillin Initially Dissolved Aqueous Aqueous Phase (1M NaOH) VanillinSalt Vanillin Phenolate (Water Soluble Salt) Vanillin->VanillinSalt + NaOH (Deprotonation) VanillinSalt->Aqueous Migrates

Caption: Chemical partitioning during the alkaline wash. The acidic impurity (Vanillin) is ionized and pulled into the aqueous phase.

Frequently Asked Questions (Troubleshooting)

Q: I used NaOH, but my yield dropped significantly. Did I hydrolyze my product? A: Unlikely. Benzyl ethers are generally stable to base. However, if you used extremely concentrated base (e.g., >6M NaOH) or high temperatures, side reactions are possible.

  • Correction: Stick to 1M or 2M NaOH at room temperature.

  • Alternative: If you suspect hydrolysis, check the aqueous layer. If acidification precipitates your product (not just vanillin), hydrolysis occurred.

Q: Can I use Sodium Bisulfite (


) to wash out the vanillin? 
A: NO.  This is a common error.
  • Reasoning: Bisulfite forms adducts with aldehydes. Since both your product and vanillin are aldehydes, bisulfite will remove both, resulting in catastrophic yield loss.

Q: I have an emulsion that won't separate. What do I do? A: Emulsions are common when extracting aromatic aldehydes.

  • Fix 1: Add solid NaCl to the mixture to increase the density of the aqueous layer.

  • Fix 2: Filter the entire mixture through a pad of Celite if particulate matter is causing the emulsion.

  • Fix 3: Add a small amount of methanol to break the surface tension.

Q: The product is "oiling out" during recrystallization. A: This happens when the solution is too concentrated or cooled too quickly.

  • Fix: Re-heat the mixture until clear. Add a small amount of "seed crystal" if available, or scratch the glass side of the flask with a rod to induce nucleation. Add the anti-solvent (water) more slowly.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1183, Vanillin. Retrieved from [Link]

    • Relevance: Validates the pKa of Vanillin (7.[1][2]4) used as the basis for the extraction protocol.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Li, K., & Frost, J. W. (1998). Synthesis of Vanillin from Glucose. Journal of the American Chemical Society, 120(40), 10545–10546.

Sources

Troubleshooting

Identifying byproducts in 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde synthesis by NMR

Topic: Identifying byproducts in 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde synthesis via NMR. Applicable Protocols: Williamson Ether Synthesis (

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying byproducts in 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde synthesis via NMR. Applicable Protocols: Williamson Ether Synthesis (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1][2][3][4]
Target Audience:  Medicinal Chemists, Process Development Scientists.[1][2]

Executive Summary & Reaction Context

This guide addresses the NMR characterization of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde , a common intermediate in medicinal chemistry (e.g., for Schiff base ligands or anticancer agents).[1] The synthesis typically involves the reaction of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-Bromobenzyl bromide in the presence of a base (e.g.,


, 

) and a polar aprotic solvent (DMF, Acetone, or Acetonitrile).[1]

The Core Challenge: The primary difficulty in monitoring this reaction is the spectral congestion in the benzylic region (


 4.4 – 5.2 ppm) and the subtle chemical shift changes of the aldehyde proton. This guide provides a definitive framework for distinguishing the target ether from hydrolytic impurities and unreacted starting materials.[1][2]

The Diagnostic "War Zone": Key Spectral Regions

The following table summarizes the critical chemical shifts (


 NMR, 

, 400 MHz) required to assess reaction completion and purity.
ComponentFunctional GroupChemical Shift (

ppm)
MultiplicityDiagnostic Note
Product Ether

5.15 – 5.20 Singlet (2H) The "Success" Peak.[1][2] Distinctly downfield.
Product Aldehyde

9.85Singlet (1H)Shifts slightly downfield from Vanillin.[1][2]
Product Methoxy

3.92Singlet (3H)Standard methoxy region.[1][2]
Impurity A Reactant (

)
4.45 – 4.50 Singlet (2H) Unreacted Electrophile.
Impurity B Hydrolysis (

)
4.60 – 4.65 Singlet (2H) "Wet Solvent" Artifact.
Impurity C Reactant (Vanillin)9.80Singlet (1H)Aldehyde peak overlaps; look for Phenol OH.[1]
Impurity C Reactant (Vanillin)~6.0 – 6.5Broad (1H)Phenolic OH (often invisible in

).[1][2]

Troubleshooting Guide: Symptom & Resolution

Case File 1: The "Twin Peaks" at 4.5 ppm

Symptom: You observe the desired product peak at 5.15 ppm, but there are persistent singlets in the 4.4 – 4.7 ppm range. Diagnosis: This region contains the "ghosts" of your electrophile.[2]

  • 
     4.45 ppm:  Residual 4-Bromobenzyl bromide .[1][2] The reaction is incomplete.
    
  • 
     4.60 ppm: 4-Bromobenzyl alcohol .[1][2] This indicates moisture entered the system, hydrolyzing the bromide before it could react with the vanillin.[2]
    

Resolution:

  • Quantify: Integrate the 5.15 peak vs. the 4.45/4.60 peaks to determine conversion.

  • Remediate:

    • If 4.45 ppm dominates: Add more base/catalyst (KI) and reflux longer.[1][2]

    • If 4.60 ppm dominates: The reagent is dead.[2] You must add fresh 4-Bromobenzyl bromide.[1][2] Ensure solvents are dry (anhydrous DMF/Acetone).[1][2]

Case File 2: The "Vanishing" Phenol

Symptom: You cannot find the phenolic proton of unreacted Vanillin to calculate conversion, even though the reaction looks incomplete by TLC. Diagnosis: In


, phenolic protons are often broad due to exchange or hydrogen bonding, making them unreliable for integration.[2]
Resolution: 
  • Switch Solvents: Run an NMR in DMSO-

    
     . The phenolic proton will appear as a sharp singlet/broad peak around 
    
    
    
    9-10 ppm, distinct from the aldehyde.[2]
  • Alternate Marker: Use the Aldehyde shift .[2]

    • Vanillin CHO:

      
       9.80 ppm.[1][2]
      
    • Product CHO:

      
       9.85 ppm.[1][2]
      
    • If you see a "split" aldehyde peak, the reaction is incomplete.[2]

Case File 3: The "Cannizzaro" Complication

Symptom: The aldehyde peak (


 9.8) has decreased, but the ether peak (

5.15) is small.[1][2] New peaks appear in the aromatic region or near 4.6 ppm (distinct from benzyl alcohol).[1][2] Diagnosis: If strong base (NaOH/KOH) was used without phase transfer control, Cannizzaro disproportionation may have occurred, reducing Vanillin to Vanillyl Alcohol or oxidizing it to Vanillic Acid .[1]
  • Vanillyl Alcohol: Look for a benzylic

    
     attached to the vanillin ring (approx 
    
    
    
    4.6 ppm, overlapping with hydrolysis impurity). Resolution: Switch to a milder base (
    
    
    ) or ensuring anhydrous conditions to prevent side reactions.

Visual Troubleshooting Logic

Diagram 1: Reaction Pathway & Impurity Generation

This diagram maps the main reaction against the competing pathways that generate the impurities discussed above.[2]

ReactionPathways Vanillin Vanillin (Reactant A) Product Target Ether (δ 5.15 ppm) Vanillin->Product + Bromide (SN2) Cannizzaro Vanillyl Alcohol/Acid (Side Reaction) Vanillin->Cannizzaro Strong Base (Disproportionation) Bromide 4-Bromobenzyl bromide (Reactant B) Bromide->Product Hydrolysis 4-Bromobenzyl Alcohol (δ 4.60 ppm) Bromide->Hydrolysis + H2O (Moisture) Base Base (K2CO3)

Caption: Reaction scheme illustrating the primary SN2 pathway versus moisture-induced hydrolysis and base-mediated side reactions.[1]

Diagram 2: NMR Diagnostic Flowchart

Use this logic tree to interpret the critical 4.0 – 5.5 ppm region of your NMR spectrum.[2]

NMRLogic Start Analyze Benzylic Region (4.0 - 5.5 ppm) Peak515 Peak at ~5.15 ppm? Start->Peak515 Peak450 Peak at ~4.45 ppm? Peak515->Peak450 Yes (Check Purity) Fail No Reaction Peak515->Fail No Peak460 Peak at ~4.60 ppm? Peak450->Peak460 No Incomplete Incomplete Rxn (Add Base/Time) Peak450->Incomplete Yes (Reactant B present) Success Product Formed Peak460->Success No (Pure Product) Wet Hydrolysis Detected (Check Solvents) Peak460->Wet Yes (Reagent Dead)

Caption: Step-by-step logic for interpreting peaks in the benzylic region to diagnose reaction status.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent? A: Yes, Acetone is common for Williamson synthesis using


.[2] However, be aware of Mesityl Oxide  formation (Aldol condensation of acetone) if the reaction is heated for long periods. Mesityl oxide shows signals at 

1.9, 2.1 (methyls) and ~6.1 (vinyl proton), which can be confused with impurities.[1]

Q: Why is my product yield low despite the "Bromide" peak disappearing? A: If the 4.45 ppm peak is gone but the 5.15 ppm peak is small, check for the 4.60 ppm (Alcohol) peak. If your solvent was "wet," the bromide hydrolyzed to the alcohol instead of reacting with the vanillin. The alcohol is not an electrophile and will stop the reaction.[2]

Q: How do I remove the unreacted 4-Bromobenzyl bromide? A: The bromide is less polar than the aldehyde product.[2] It can typically be removed via trituration with non-polar solvents (like hexanes or cold diethyl ether) or column chromatography (eluting with low % EtOAc/Hexane).[1][2]

References

  • Sigma-Aldrich. 4-Bromobenzyl alcohol 1H NMR spectrum. ChemicalBook. Link

  • National Institutes of Health (NIH). 4-Bromobenzyl bromide - PubChem Compound Summary. PubChem.[1][2] Link[1]

  • Royal Society of Chemistry. Selective Reduction of Aldehydes and Ketones to Alcohols. Green Chemistry (Supp. Info). Link

  • Abraham, R. J., et al. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

  • Master Organic Chemistry. The Williamson Ether Synthesis. Link

Sources

Optimization

Phase transfer catalyst for improving 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde synthesis

Technical Support Center: Phase Transfer Catalysis (PTC) Systems Subject: Optimization of Williamson Ether Synthesis for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Ticket ID: PTC-VAN-042 Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phase Transfer Catalysis (PTC) Systems Subject: Optimization of Williamson Ether Synthesis for 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Ticket ID: PTC-VAN-042 Assigned Specialist: Senior Application Scientist, Synthesis Division

Executive Summary: The System Architecture

You are performing an O-alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-Bromobenzyl bromide. In a standard biphasic system (Water/Organic), these two reactants are immiscible.[1] The phenolate anion resides in the water; the alkyl halide resides in the organic solvent. They cannot meet to react.

The Solution: A Phase Transfer Catalyst (PTC).[2][3][4][5] Think of the PTC not just as a chemical, but as a molecular shuttle . It forms an ion pair with the vanillin phenolate, drags it into the organic layer, facilitates the attack on the benzyl bromide, and returns to the aqueous layer to reload.

Target Molecule:

  • Nucleophile: Sodium Vanillate (formed in situ from Vanillin + NaOH)

  • Electrophile: 4-Bromobenzyl bromide

  • Catalyst: Quaternary Ammonium Salt (e.g., TBAB)[6][7]

Catalyst Selection & Optimization Module

User Question: I am currently using TEBA (Benzyltriethylammonium chloride), but my yields are inconsistent. Should I switch catalysts?

Technical Response: Yes. For this specific benzylation, we recommend switching to Tetrabutylammonium Bromide (TBAB) .

FeatureTEBA (Current)TBAB (Recommended)Impact on Your Synthesis
Structure Asymmetric, bulky benzyl groupSymmetric, flexible butyl chainsTBAB forms a looser, more accessible ion pair.
Lipophilicity ModerateHighTBAB partitions better into the organic phase, dragging the phenolate with it more efficiently.
Counter-ion ChlorideBromideCritical: Your alkylating agent is a bromide. Using a chloride catalyst introduces competing anions. Matching the catalyst anion to the leaving group (Bromide) ensures consistent kinetics.
Cost LowLowNegligible difference at scale.

The "Poisoning" Trap (Pro-Tip): Do NOT add Potassium Iodide (KI) to this reaction thinking it will accelerate it (Finkelstein condition). In PTC systems, the catalyst prefers to pair with soft ions like Iodide (


). If you add Iodide, the catalyst will bind to it and refuse to pick up the Vanillin phenolate. You will effectively "poison" your own catalyst.

The "Gold Standard" Protocol

Status: Validated Scale: 10 mmol (Adjust proportionally)

Reagents:

  • Vanillin: 1.52 g (10 mmol)

  • 4-Bromobenzyl bromide: 2.50 g (10 mmol)

  • NaOH (Solid): 0.60 g (15 mmol)

  • Catalyst (TBAB): 0.16 g (0.5 mmol, 5 mol%)

  • Solvent A (Water): 10 mL

  • Solvent B (Toluene): 15 mL [Note: Toluene is superior to DCM here due to higher boiling point and lack of "methylene bridging" side reactions]

Methodology:

  • Aqueous Phase Prep: Dissolve NaOH in water. Add Vanillin. Stir for 10 mins until the solution is clear yellow (formation of Sodium Vanillate).

  • Catalyst Addition: Add the TBAB to the aqueous mixture.

  • Organic Phase Prep: Dissolve 4-Bromobenzyl bromide in Toluene.

  • Initiation: Add the Organic phase to the Aqueous phase.

  • Reaction: Heat to 80°C with vigorous agitation (See Troubleshooting). Reflux for 4–6 hours.

  • Monitoring: Check TLC (Solvent: Hexane/EtOAc 3:1). Look for the disappearance of the Vanillin spot.

  • Workup: Cool to RT. Separate phases. Wash organic layer with water (2x) and Brine (1x). Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Mechanism of Action (Visualization)

The following diagram illustrates the Starks' Extraction Mechanism , showing how the catalyst (


) shuttles the Vanillate anion (

) across the interface.

PTC_Mechanism cluster_aqueous Aqueous Phase (Water) cluster_interface Interface cluster_organic Organic Phase (Toluene) Na_Van Na+ Van- Q_Van_aq Q+ Van- Na_Van->Q_Van_aq Ion Exchange Q_Br_aq Q+ Br- Transfer_In Transfer Q_Van_aq->Transfer_In Q_Van_org Q+ Van- Transfer_In->Q_Van_org Transfer_Out Return Transfer_Out->Q_Br_aq Product R-O-Van (Ether Product) Q_Van_org->Product SN2 Attack R_Br R-Br (Alkyl Halide) R_Br->Product Q_Br_org Q+ Br- Product->Q_Br_org Release Q+Br- Q_Br_org->Transfer_Out

Caption: The Starks' Extraction Mechanism showing the cyclic transfer of the Vanillate anion (


) by the Quaternary Ammonium catalyst (

) from the aqueous phase to the organic phase.

Troubleshooting & Diagnostics (FAQ)

Symptom: Low Conversion (<50%) after 6 hours.

  • Diagnostic 1: The "Stirring" Test.

    • Question: Is your reaction mixture a distinct bilayer, or does it look like a creamy emulsion while stirring?

    • Root Cause:[8][9][10][11] PTC is mass-transfer limited . If you are gently stirring, the interfacial surface area is too small.

    • Fix: Crank the RPM up to 800+. You need a vortex that physically smashes the two phases together to maximize the contact area.

  • Diagnostic 2: Catalyst Load.

    • Question: Did you calculate mol% based on the limiting reagent?

    • Fix: Increase TBAB to 10 mol%. Sometimes commercial TBAB absorbs water (hygroscopic), lowering its effective mass.

Symptom: Appearance of "Cannizzaro" Byproducts.

  • Root Cause: Vanillin contains an aldehyde. In the presence of concentrated NaOH and heat, it can disproportionate into Vanillic Acid and Vanillyl Alcohol.

  • Fix:

    • Reduce NaOH concentration.[2] Use a 20% solution instead of 50%.

    • Lower the temperature to 60°C (will require longer reaction time).

    • Switch base to Potassium Carbonate (

      
      )—it is milder but requires solid-liquid PTC conditions (slower).
      

Symptom: Hydrolysis of the Alkyl Halide.

  • Observation: You see 4-Bromobenzyl alcohol in the NMR/TLC.

  • Root Cause: The

    
     ions are competing with the Phenolate ions to be transferred by the catalyst.
    
  • Fix: This is often a "Concentration" issue.[12] Ensure your Vanillin is in slight excess (1.1 eq) relative to the base to ensure all

    
     is consumed in deprotonating the phenol, leaving less free hydroxide to be transferred.
    

Diagnostic Decision Tree

Use this logic flow to resolve yield issues immediately.

Troubleshooting_Tree Start Problem: Low Yield Check_Stir Is agitation vigorous (vortex visible)? Start->Check_Stir Check_TLC Check TLC: Is Alkyl Halide gone? Check_Stir->Check_TLC Yes Action_Stir Increase RPM. PTC relies on surface area. Check_Stir->Action_Stir No Check_Base Is Base Conc > 40%? Check_TLC->Check_Base Yes (Halide gone, no product) Action_Time Increase Reaction Time or Catalyst Load (to 10%) Check_TLC->Action_Time No (Halide remains) Action_Hydrolysis Hydrolysis Issue. Reduce Temp or Base Conc. Check_Base->Action_Hydrolysis Yes Action_Poison Catalyst Poisoning? Did you add KI? Restart without KI. Check_Base->Action_Poison No

Caption: Logic flow for diagnosing low yield in Williamson Ether Synthesis via PTC.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

  • PTC Organics. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. Link

  • ACS GCI Pharmaceutical Roundtable. (2025). Phase Transfer Catalysis Reagent Guide. Link

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][4][6][7][11][13][14][15] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link

Sources

Troubleshooting

Technical Support Center: Optimizing O-Alkylation of Vanillin

Executive Summary & Core Logic The O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) is a classic Williamson ether synthesis governed by kinetics. While conceptually simple, the presence of the aldehyde moiety (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

The O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) is a classic Williamson ether synthesis governed by


 kinetics. While conceptually simple, the presence of the aldehyde moiety (

for the phenol) introduces chemoselectivity challenges.

The Critical Balance: You must deprotonate the phenol without triggering side reactions on the aldehyde (e.g., Cannizzaro disproportionation or Aldol condensation). Therefore, weak inorganic bases in polar aprotic solvents are the industry gold standard for high yield and purity.

Reactivity Matrix: Base & Solvent Selection

A. Base Selection: The Cation Effect

The choice of base dictates not just deprotonation, but the "nakedness" of the resulting phenoxide nucleophile.

BaseReactivityRisk ProfileTechnical Insight

High LowThe "Cesium Effect": The large ionic radius of

minimizes ion pairing with the phenoxide, leaving the oxygen "naked" and highly reactive. Ideal for difficult alkyl halides [1, 3].

Standard LowThe Workhorse: Cheap and effective.[1] Often requires addition of Potassium Iodide (KI) to accelerate reaction via in-situ halogen exchange (Finkelstein-like) [1].

Variable High Chemoselectivity Risk: Strong hydroxides can attack the aldehyde carbonyl (Cannizzaro reaction) or cause polymerization. Only recommended with strict stoichiometric control [6].

Extreme HighOverkill: Unnecessary for phenols (

~7.4). Creates hydrogen gas hazards and requires strictly anhydrous conditions.
B. Solvent Dynamics: The Environment

The solvent must dissolve the inorganic base (at least partially) while stabilizing the transition state.

  • DMF (Dimethylformamide): The Gold Standard . High dielectric constant (

    
    ) dissociates ion pairs effectively.
    
    • Drawback: High boiling point (

      
      ) makes removal tedious.
      
  • Acetone: Viable but Limited . Good for simple methylations (with MeI).

    • Warning: Incompatible with strong bases (aldol condensation risk). Slower rates than DMF due to lower boiling point (reflux limited to

      
      ) [12].
      
  • Ethanol: Sub-optimal for

    
    .  As a protic solvent, it forms hydrogen bonds with the phenoxide nucleophile, "caging" it and significantly reducing reaction rates.
    
  • Green Alternatives (NADES): Natural Deep Eutectic Solvents (e.g., Choline Chloride:1,4-butanediol) are emerging as high-yield, non-toxic alternatives that rival DMF in efficiency [7, 9].

Standardized Protocol (High-Yield Method)

This protocol utilizes the


/DMF system with KI catalysis, optimized for 95%+ yields.[2]

Reagents:

  • Vanillin (1.0 eq)[3]

  • Alkyl Halide (1.1 – 1.2 eq)

  • 
     (Anhydrous, granular, 1.5 eq)
    
  • KI (Potassium Iodide, 0.1 eq - Optional catalyst)

  • Solvent: DMF (0.5 M concentration relative to Vanillin)

Workflow:

  • Activation: Dissolve Vanillin in dry DMF under inert atmosphere (

    
    ). Add 
    
    
    
    . Stir at RT for 15-30 mins. Why? This ensures deprotonation and formation of the phenoxide prior to introducing the electrophile.
  • Alkylation: Add the Alkyl Halide (and KI if using alkyl chlorides/bromides).

  • Reaction: Heat to

    
    . Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).
    
    • Note: Reaction typically completes in 2-4 hours.

  • Quench: Pour mixture into ice-cold water (5x volume of DMF). The product usually precipitates.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine to remove residual DMF, dry over

    
    , and concentrate.
    

Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical decision points that lead to either the desired ether or unwanted side products.

VanillinAlkylation Vanillin Vanillin (Phenol pKa ~7.4) Base Base Addition (K2CO3 / Cs2CO3) Vanillin->Base Phenoxide Phenoxide Intermediate Base->Phenoxide Deprotonation Cannizzaro Cannizzaro/Aldol Side Reactions Base->Cannizzaro If Strong Base (NaOH/KOH) used Protic Protic Solvent (EtOH) Phenoxide->Protic H-Bonding (Slows Rxn) Aprotic Aprotic Solvent (DMF/Acetone) Phenoxide->Aprotic Naked Anion (Fast Rxn) Product O-Alkylated Product (Ether) Aprotic->Product SN2 Attack (Major Path) C_Alk C-Alkylated Byproduct Aprotic->C_Alk Steric Hindrance/ Tight Ion Pair

Caption: Mechanistic flow of vanillin alkylation. Green paths indicate optimal conditions; red paths indicate common failure modes.

Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see starting material on TLC. Why?

Diagnosis: Incomplete deprotonation or "caged" nucleophile.

  • Fix 1 (Solvent): Are you using Ethanol? Switch to DMF or Acetonitrile . Protic solvents stabilize the phenoxide too much, preventing attack on the alkyl halide [19].

  • Fix 2 (Catalyst): If using an Alkyl Chloride, the leaving group is poor. Add 10 mol% KI (Potassium Iodide) . This generates a reactive Alkyl Iodide in situ (Finkelstein reaction) [1].

  • Fix 3 (Temperature): Increase temp to

    
    .
    
Q2: I am seeing a "green" or dark tarry side product.

Diagnosis: Decomposition of the aldehyde group.

  • Cause: You likely used a strong base like NaOH or KOH at high temperatures, triggering the Cannizzaro reaction or polymerization of the aldehyde [6].

  • Solution: Switch to

    
      or 
    
    
    
    . These are basic enough to deprotonate the phenol but not strong enough to attack the aldehyde.
Q3: DMF is impossible to remove completely on my rotovap.

Diagnosis: High boiling point of DMF (


).
  • Solution A (Aqueous Workup): Do not try to rotovap DMF directly. Pour the reaction mixture into excess ice water . The organic product will precipitate (solid) or separate (oil). Filter or extract with EtOAc.[4] The DMF stays in the water phase.

  • Solution B (Alternative Solvent): Use Acetonitrile (

    
    ) . It boils at 
    
    
    
    and is easier to remove, though it may require longer reaction times than DMF.
Q4: Can I use Acetone to avoid DMF toxicity?

Diagnosis: Yes, but with caveats.

  • Constraint: You must use

    
      (not NaOH) and keep the reaction at reflux (
    
    
    
    ).
  • Issue: Acetone is not polar enough to dissolve carbonate bases well. This creates a heterogeneous reaction (solid base/liquid solvent).

  • Optimization: You must use vigorous mechanical stirring to grind the base particles and increase surface area. Yields will be lower/slower than in DMF [12].

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Slow Rxn IssueType->LowYield SideProd Side Products / Tars IssueType->SideProd Workup DMF Removal Issues IssueType->Workup CheckSolvent Using Protic Solvent? LowYield->CheckSolvent CheckBase Using NaOH/KOH? SideProd->CheckBase WaterCrash Use Ice-Water Precipitation Workup->WaterCrash SwitchSolvent Switch to DMF/CH3CN CheckSolvent->SwitchSolvent Yes CheckHalide Alkyl Chloride used? CheckSolvent->CheckHalide No AddKI Add 10% KI Catalyst CheckHalide->AddKI Yes SwitchBase Switch to K2CO3/Cs2CO3 CheckBase->SwitchBase Yes

Caption: Diagnostic logic for resolving common alkylation failures.

References

  • Al-Ostoot, F. H., et al. (2021). "Predicted mechanism for O-alkylated reactions of vanillin." ResearchGate.[5] Link

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[6] "An Assessment of the Causes of the 'Cesium Effect'." Journal of Organic Chemistry. Link

  • Hettiarachchi, I. L., et al. (2023).[7][8] "Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles." Tetrahedron Letters. Link

  • Tarabanko, V. E., & Tarabanko, N. (2017). "Catalytic Oxidation of Lignins into the Aromatic Aldehydes." ResearchGate.[5] Link

  • Li, X., et al. (2024).[3][9] "Natural deep eutectic solvents-based green extraction of vanillin."[8][10][11] Frontiers in Nutrition. Link

  • Master Organic Chemistry. (2014).[3][4][12] "The Williamson Ether Synthesis."[4][12][13] Link

Sources

Optimization

Debenzylation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde side reactions

Topic: Debenzylation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Document ID: TS-CHEM-2024-089 Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Substrate Analysis The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Debenzylation of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Document ID: TS-CHEM-2024-089 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Substrate Analysis

The Challenge: You are attempting to cleave a benzyl ether in a molecule containing three mutually reactive functional groups:

  • Aryl Bromide (Ar-Br): Susceptible to hydrodehalogenation (debromination) under standard hydrogenolysis conditions.

  • Aldehyde (-CHO): Susceptible to reduction, acetalization, or polymerization.

  • Methoxy Ether (-OMe): Susceptible to demethylation by strong Lewis acids (e.g., BBr₃).

The Goal: Selective cleavage of the 4-bromobenzyl ether to yield the phenol (Vanillin derivative) without touching the aryl bromide or the aldehyde.

Substrate Reactivity Profile
Functional GroupRisk FactorIncompatible Reagents
4-Bromobenzyl Ether Target for cleavageN/A
Aryl Bromide High: DebrominationH₂/Pd-C, Li/NH₃ (Birch), Strong reducing agents
Aldehyde Medium: Reduction/AcetalizationNaBH₄, H₂/Pd, Alcohols + Acid (without water)
Methoxy Group Medium: DemethylationBBr₃, AlCl₃ (uncontrolled), HBr (reflux)

Critical Warning: The Hydrogenolysis Trap

Do NOT use standard Catalytic Hydrogenolysis (H₂ + Pd/C).

Many researchers default to H₂/Pd-C for debenzylation. For this specific substrate, this is the wrong choice .

  • Mechanism of Failure: Palladium catalyzes the oxidative addition into the C-Br bond. In the presence of H₂, this leads to rapid hydrodehalogenation .

  • Outcome: You will obtain a mixture of the desired product, the debrominated product (benzyl ether intact), and the fully reduced debrominated phenol. The aldehyde is also at risk of reduction to the benzyl alcohol.

Pathway Analysis (DOT Diagram)

ReactionPathways Substrate Substrate: 4-[(4-Br-Bn)oxy]-3-OMe-Benzaldehyde H2_Cond Condition A: H2 / Pd-C Substrate->H2_Cond TiCl4_Cond Condition B: TiCl4 / DCM Substrate->TiCl4_Cond SideProd1 Side Product: Debrominated Phenol (Ar-H) H2_Cond->SideProd1 Major Path (Debromination) SideProd2 Side Product: Benzyl Alcohol (Aldehyde Reduced) H2_Cond->SideProd2 Minor Path (Reduction) Target Target Product: 4-Hydroxy-3-methoxybenzaldehyde (Ar-Br & -CHO Intact) TiCl4_Cond->Target Selective Cleavage

Figure 1: Comparison of reaction outcomes between standard hydrogenolysis and the recommended Lewis Acid protocol.

Recommended Protocol: Lewis Acid Mediated Cleavage

The most robust method for this transformation is using Titanium(IV) Chloride (TiCl₄) . It coordinates selectively to the benzyl ether oxygen, facilitating cleavage while leaving the aryl bromide and methyl ether intact.

Protocol A: TiCl₄ in Dichloromethane (DCM)

Reagents:

  • Substrate (1.0 equiv)

  • TiCl₄ (1.1 - 1.5 equiv) — Handle with extreme care, fumes in air.

  • Anhydrous DCM (0.1 M concentration)

  • Quench: 1M HCl[1]

Step-by-Step Guide:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the substrate in anhydrous DCM.

  • Addition: Add TiCl₄ dropwise via syringe. The solution will likely turn deep red/orange due to the formation of the titanium-carbonyl complex.

    • Note: The aldehyde oxygen will coordinate with TiCl₄. This is reversible. You may need slightly more than 1.0 equiv to account for this sequestration.

  • Reaction: Stir at 0°C for 15–30 minutes. Monitor by TLC.

    • Checkpoint: If reaction is sluggish, warm slowly to Room Temperature (RT). Do not reflux.

  • Quench: Pour the mixture slowly into a stirred mixture of ice and 1M HCl. This breaks the Ti-complexes.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Why this works: The 4-bromobenzyl carbocation is destabilized (relative to benzyl) by the electron-withdrawing bromine. However, TiCl₄ is strong enough to cleave it without touching the stronger Methyl-Oxygen bond (demethylation usually requires BBr₃ or higher temps).

Alternative Protocol: Acidolysis with Scavengers

If TiCl₄ is unavailable or yields are low, use Trifluoroacetic Acid (TFA) with a cation scavenger.

Protocol B: TFA / Thioanisole[2][3]

Reagents:

  • TFA (Solvent/Reagent)[2][3]

  • Thioanisole (2-5 equiv) — Critical Scavenger

Step-by-Step Guide:

  • Dissolution: Dissolve substrate in neat TFA (or 1:1 TFA/DCM if solubility is an issue).

  • Scavenger: Add Thioanisole immediately.

    • Mechanism:[1][4][5][6] The acid cleaves the ether, generating a 4-bromobenzyl cation. Without a scavenger, this cation will re-attach to the electron-rich phenolic ring (Friedel-Crafts alkylation), creating "benzyl-migration" side products. Thioanisole traps the cation irreversibly.

  • Temperature: Stir at RT or mild heat (40°C).

    • Warning: High heat (>60°C) promotes polymerization of the aldehyde.

  • Workup: Evaporate TFA under reduced pressure. Neutralize residue with Sat. NaHCO₃ and extract.

Troubleshooting & FAQ

Symptom: Loss of Aldehyde Peak in NMR

Diagnosis: Acetal formation. Cause: If you used an alcohol (MeOH/EtOH) as a solvent or during workup while the medium was acidic. Fix: Ensure the reaction solvent is non-nucleophilic (DCM, Toluene). During workup, ensure the acid is fully neutralized before adding any alcohol. If the acetal has formed, treat with aqueous 1M HCl/THF to hydrolyze it back to the aldehyde.

Symptom: "Gummy" or Polymerized Product

Diagnosis: Aldol condensation or polymerization. Cause: The aldehyde is sensitive to strong base or strong acid with heat. Fix: Keep the reaction temperature low (<40°C). If using TiCl₄, ensure the quench is acidic (HCl) rather than basic, as basic quenches can trigger aldol reactions on the free aldehyde.

Symptom: Incomplete Reaction (Starting Material Remains)

Diagnosis: Deactivated Benzyl Group. Cause: The 4-Bromo substituent is electron-withdrawing, making the ether oxygen less basic (harder to protonate/complex) and the resulting carbocation less stable. Fix:

  • For TiCl₄: Increase equivalents to 2.0. Allow to warm to RT.

  • For TFA: Add a drop of Triflic Acid (TfOH) as a "superacid" spike, but ensure Thioanisole is present in excess.

Symptom: Demethylation (Loss of -OMe)

Diagnosis: Lewis Acid too strong. Cause: Using BBr₃ or AlCl₃ at room temperature. Fix: Switch to TiCl₄ (milder) or BCl₃ at -78°C. The methyl ether is significantly more stable than the benzyl ether, but BBr₃ does not discriminate well at RT.

Decision Tree for Experiment Planning

DecisionTree Start Start: Debenzylation of 4-Br-Bn-Ether Q1 Is the Aldehyde strictly required? Start->Q1 Method1 Use TiCl4 / DCM (0°C to RT) Q1->Method1 Yes (Standard) Method2 Use TFA / Thioanisole (RT) Q1->Method2 Yes (TiCl4 fails) Method3 Protect Aldehyde first (as Acetal) Q1->Method3 No (Unstable)

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for benzyl ether stability and cleavage conditions).
  • Congreve, M. S., et al. (1993).[7] Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Link (Demonstrates BCl3/Lewis Acid selectivity).

  • Williams, D. B. G., & Lawton, M. (2005). Aluminium triflate: a mild, easy-to-handle and efficient catalyst for the deprotection of benzyl ethers. Organic & Biomolecular Chemistry, 3(17), 3269-3272. Link (Lewis acid alternatives).

  • Kiso, Y., et al. (1980). Thioanisole-mediated trifluoromethanesulfonic acid cleavage in solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 28(2), 673-676. Link (Foundational paper on Thioanisole as a cation scavenger).

Sources

Troubleshooting

Technical Support Center: Stability Profile of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Executive Technical Summary 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde functions as a masked vanillin derivative. Its stability profile is governed by the interplay between the electrophilic aldehyde and the acid-labil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde functions as a masked vanillin derivative. Its stability profile is governed by the interplay between the electrophilic aldehyde and the acid-labile benzyl ether.

  • Acidic Conditions: Moderate Risk. The benzyl ether linkage is susceptible to cleavage by strong Brønsted acids (HBr, HI) and Lewis acids (BBr₃, AlCl₃). The aldehyde moiety is prone to acetalization in acidic alcoholic solvents.

  • Basic Conditions: Conditional Stability. The molecule is stable in weak bases (carbonates, amines) used for alkylation. However, it is highly unstable in concentrated strong hydroxide bases (NaOH, KOH) due to the Cannizzaro reaction, as it lacks

    
    -protons.
    
  • Storage (Oxidative): High Risk. Like all electron-rich benzaldehydes, it is prone to auto-oxidation to the corresponding benzoic acid upon air exposure.

Stability & Compatibility Matrix

ConditionReagent ClassStability RatingPrimary Degradation Pathway
Acidic Dilute HCl / H₂SO₄✅ Stable (Short-term)Minimal; potential hydrate formation.
Acidic Strong Lewis Acid (BBr₃)❌ UnstableDealkylation: Cleavage of benzyl/methyl ethers to catechols.
Acidic Acidic Alcohols (H⁺/MeOH)⚠️ ConditionalAcetalization: Reversible formation of dimethyl acetal.
Basic Weak Base (K₂CO₃, Et₃N)✅ StableNone (Used in synthesis).
Basic Strong Base (NaOH >1M)❌ UnstableCannizzaro Reaction: Disproportionation to alcohol/acid.[1]
Basic Organolithiums (n-BuLi)❌ UnstableLithium-Halogen Exchange (at Br) or Nucleophilic attack at CHO.
Oxidative Air / O₂⚠️ RiskAuto-oxidation: Conversion to carboxylic acid.

Troubleshooting Guide: Acidic Conditions

Scenario A: "I treated the compound with BBr₃ and lost my benzyl group."

Technical Analysis: You have inadvertently triggered a deprotection sequence. Benzyl ethers are classically cleaved by strong Lewis acids like Boron Tribromide (BBr₃). While the 4-bromo substituent exerts a mild electron-withdrawing effect (making the carbocation less stable than a methoxybenzyl group), it is insufficient to prevent cleavage by aggressive Lewis acids.

Diagnostic Workflow:

  • TLC Check: Product stays at the baseline (phenols are polar).

  • NMR Signature: Disappearance of the benzylic methylene singlet (

    
     ppm). Appearance of broad phenolic -OH peaks.
    

Corrective Protocol: If your goal was not deprotection, switch to milder Lewis acids or avoid boron/aluminum halides. If you intended to react the aldehyde, use Brønsted acid catalysis (p-TsOH) rather than Lewis acids.

Scenario B: "My aldehyde peak disappeared in Methanol/HCl."

Technical Analysis: You have formed the acetal. Aldehydes react reversibly with alcohols in the presence of acid catalysts to form acetals.



Resolution: This is reversible. Treat the crude mixture with dilute aqueous acid (e.g., 1M HCl in THF/Water) for 1 hour to hydrolyze the acetal back to the aldehyde.

Troubleshooting Guide: Basic Conditions

Scenario C: "The reaction turned into a mixture of two new spots in NaOH."

Technical Analysis: You are observing the Cannizzaro Reaction .[1][2][3][4] Since 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde lacks


-protons (protons on the carbon adjacent to the carbonyl), it cannot undergo enolization or Aldol condensation. Instead, in the presence of concentrated hydroxide, one molecule acts as a hydride donor (oxidizing to the acid) and another as an acceptor (reducing to the alcohol).

Visualizing the Mechanism:

Cannizzaro Start Aldehyde Substrate (No alpha-H) OH_Attack Nucleophilic Attack (OH- adds to C=O) Start->OH_Attack Conc. NaOH Tetra_Int Tetrahedral Dianion (Unstable Intermediate) OH_Attack->Tetra_Int Deprotonation Hydride_Shift Hydride Transfer (Rate Limiting Step) Tetra_Int->Hydride_Shift Intermolecular Products Mixture: Benzoate (Ox) + Benzyl Alcohol (Red) Hydride_Shift->Products Disproportionation

Figure 1: The Cannizzaro disproportionation pathway active in strong alkaline media.

Prevention Protocol:

  • Avoid: Hydroxide bases (NaOH, KOH, LiOH) if the aldehyde must be preserved.

  • Substitute: Use non-nucleophilic bases (e.g.,

    
    -BuOK) or weak inorganic bases (K₂CO₃, Cs₂CO₃) which are effective for alkylations but do not trigger Cannizzaro.
    

Storage & Handling (The "Silent" Degradation)

FAQ: "Why does my white solid turn yellow over time?"

Answer: This is likely Auto-oxidation . Electron-rich benzaldehydes are notorious for reacting with atmospheric oxygen via a radical chain mechanism to form the corresponding benzoic acid. The "yellowing" is often due to trace quinoid impurities formed during this process.

The Degradation Pathway:

Oxidation Substrate Pure Aldehyde (White Solid) Radical Acyl Radical Formation (Initiated by Light/Air) Substrate->Radical hν / O2 Peracid Perbenzoic Acid Intermediate Radical->Peracid + O2 Peracid->Substrate Oxidizes 2nd Molecule Final Carboxylic Acid Impurity (Solid contaminant) Peracid->Final + Aldehyde

Figure 2: Radical-mediated auto-oxidation pathway.

Recommended Storage Conditions:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: 2–8°C (Refrigerated).

  • Physical: Keep the container tightly sealed and protected from light (amber vials).

Purification of Oxidized Material: If significant acid is present (detectable by a broad OH stretch from 2500–3300 cm⁻¹ in IR or a downfield COOH proton in NMR), dissolve the solid in Dichloromethane (DCM) and wash with saturated Sodium Bicarbonate (NaHCO₃). The acid impurity will move to the aqueous layer; the aldehyde remains in the organic layer.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on benzyl ether stability and cleavage conditions).

  • Geissman, T. A. (2011). The Cannizzaro Reaction. In Organic Reactions, Vol 2. Wiley Online Library. (Definitive mechanism for base-induced disproportionation of benzaldehydes).

  • Bowden, K., et al. (2006). "Structure-reactivity studies of the oxidation of benzaldehydes." Journal of the Chemical Society.
  • Sigma-Aldrich (Merck). "Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde." (Used for structural analogy and physical property verification).

Sources

Optimization

Technical Support Guide: Storage &amp; Handling of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Document Control:

  • Subject: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

  • CAS Number: 352455-48-2[1][2][3][4]

  • Molecular Formula: C₁₅H₁₃BrO₃[2]

  • Molecular Weight: 321.17 g/mol [2][4]

  • Role: Senior Application Scientist

Executive Summary & Technical Profile[1][2][3][5]

As Senior Application Scientists, we often see experimental failures traced back not to the reaction conditions, but to the integrity of the starting material.[1] 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is a functionalized benzaldehyde derivative commonly used as a building block in the synthesis of pharmaceuticals and bioactive molecules.[1][2][3]

Its structural core—a benzaldehyde moiety—presents a specific stability challenge: autoxidation .[1][3][5] Without rigorous exclusion of oxygen, the aldehyde functionality will degrade into the corresponding carboxylic acid (4-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid).[1][2][3] This guide defines the protocols required to maintain >98% purity.

Physicochemical Snapshot
PropertySpecificationNotes
Physical State Solid (Powder or Crystalline)Typically off-white to pale yellow.[1][2][3]
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl AcetatePoor water solubility.[2]
Primary Reactivity Electrophilic (Aldehyde)Susceptible to oxidation and nucleophilic attack.[1][2]
Critical Hazard Air Sensitivity (Oxidation)Must be stored under inert atmosphere.[1][2]

Critical Storage Protocols

The "shelf-life" of this compound is directly correlated to your adherence to the Inert-Cold-Dark triad.[1][2][3]

The "Inert-Cold-Dark" Standard[1][2][3]
  • Atmosphere (The Critical Variable):

    • Requirement: Store under Argon (Ar) or Nitrogen (N₂).[1][2][3][5]

    • Scientific Rationale: Benzaldehydes undergo radical-chain autoxidation in the presence of atmospheric oxygen.[1][3] This process is accelerated by light and trace metals.[1][3] Replacing the headspace air with an inert gas is the single most effective preservation step.[1][3]

  • Temperature:

    • Requirement: Refrigerate at 2–8°C .

    • Rationale: Lowering the kinetic energy of the system slows the rate of oxidation and any potential ether cleavage, although the latter is less likely under neutral conditions.[1]

  • Light Protection:

    • Requirement: Amber vials or foil-wrapped containers.

    • Rationale: UV light can initiate the radical formation necessary for the autoxidation mechanism.[1][3]

Storage Workflow Visualization

The following diagram outlines the mandatory workflow upon receiving the compound to ensure long-term viability.

StorageProtocol cluster_maintenance Maintenance (Every Use) Start Shipment Received Inspect Visual Inspection (Check for crusting/color) Start->Inspect QC Initial QC (Optional) 1H NMR / TLC Inspect->QC If critical Purge Inert Gas Purge (Argon/Nitrogen) Inspect->Purge QC->Purge Seal Seal Container (Parafilm/Tape) Purge->Seal Store Store at 2-8°C (Amber Vial) Seal->Store RePurge Re-Purge Headspace After Sampling Store->RePurge Access

Figure 1: Standard Operating Procedure (SOP) for the receipt and storage of air-sensitive benzaldehyde derivatives.

Handling & Troubleshooting (FAQs)

This section addresses specific issues reported by users in the field.

Q1: The compound has developed a white crust around the cap. Is it still usable?

Diagnosis: This is the hallmark of oxidation .[1][3] The aldehyde (liquid/low-melting solid) reacts with air to form the carboxylic acid derivative, which often has a significantly higher melting point and crystallizes as a white solid (crust).[1][2][3]

  • Action:

    • Do not scrape the crust into the bulk material. This will contaminate your sample with acid.[1][3]

    • Run a TLC: Compare the bulk material against the crust. The acid will be much more polar (lower R_f on silica gel) than the aldehyde.[1][2]

    • Remediation: If the bulk is largely unaffected, you can recrystallize or pass the material through a short silica plug (eluting with DCM/Hexanes) to remove the polar acid impurity.[1][2]

Q2: My reaction yield is low, and I see a side product. Could the aldehyde be the cause?

Analysis: Yes. If your reaction involves a base (e.g., Aldol condensation, Wittig reaction), the presence of the carboxylic acid impurity will neutralize a stoichiometric amount of your base, killing the catalyst or reagent.[1][2]

  • Troubleshooting Workflow:

Troubleshooting Issue Issue: Low Yield / Side Products CheckNMR Step 1: 1H NMR of Starting Material Issue->CheckNMR Decision Is the Aldehyde Peak (9-10 ppm) Integration < 1.0? CheckNMR->Decision AcidPresent Diagnosis: Oxidation to Acid (Look for broad OH > 10 ppm) Decision->AcidPresent Yes (Impure) Pure Diagnosis: Reagents/Conditions Issue Decision->Pure No (Pure) Action1 Action: Purify Material (Wash with NaHCO3 or Column) AcidPresent->Action1 Action2 Action: Check Reagent Stoichiometry Pure->Action2

Figure 2: Diagnostic logic for determining if starting material degradation is affecting reaction outcomes.

Q3: How do I confirm the identity and purity of the compound?

Validation Protocol:

  • 1H NMR (Proton NMR): This is the gold standard.[1][2][3]

    • Key Signal: Look for the distinct aldehyde proton singlet between 9.8 – 10.0 ppm .[1][3]

    • Impurity Check: The carboxylic acid proton (if oxidized) typically appears as a broad singlet >10 ppm or may not be visible depending on the solvent/exchange.[1][2][3] However, the loss of integration in the aldehyde peak relative to the aromatic protons or the methoxy group (singlet ~3.8-4.0 ppm) is the surest sign of degradation.[1][3]

  • Melting Point:

    • While specific literature values vary, significant deviations (broadening or increasing mp) often indicate the formation of the acid derivative (acids generally have higher melting points than their aldehyde precursors due to hydrogen bonding).[1][2][3]

Safety & Disposal

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat).

  • Hazards:

    • Skin/Eye Irritation: Benzaldehyde derivatives are known irritants.[1][3][6] Avoid dust generation.[1][3][7][8]

    • Sensitization: Potential skin sensitizer.[1][3][7][9]

  • Disposal: Dispose of as solid organic waste. Do not flush down drains.[1][3][10]

References

  • Sigma-Aldrich. Product Specification: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (AldrichCPR).[1][2][3] Retrieved from [1][2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 735452, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.[1][2][3] Retrieved from [1][2][3]

  • BenchChem. Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. (General protocols for handling air-sensitive aldehydes).[1][2][3] Retrieved from [1][2][3]

  • Carl Roth. Safety Data Sheet: Benzaldehyde Derivatives.[1][3] (General safety and handling data for class). Retrieved from [1][2][3]

Sources

Reference Data & Comparative Studies

Validation

Comparison of benzyl vs. bromobenzyl protecting groups in organic synthesis

[1] Executive Summary: The Strategic Divergence In organic synthesis, the choice between a standard Benzyl (Bn) group and a p-Bromobenzyl (BrBn) group is rarely a matter of simple availability.[1] It is a strategic decis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Divergence

In organic synthesis, the choice between a standard Benzyl (Bn) group and a p-Bromobenzyl (BrBn) group is rarely a matter of simple availability.[1] It is a strategic decision between robust universality and functional utility .[1]

  • Benzyl (Bn): The "workhorse."[1] It offers maximum atom economy for a stable ether, minimal electronic bias, and well-defined cleavage protocols (hydrogenolysis).[1]

  • p-Bromobenzyl (BrBn): The "specialist."[1] While it functions as a protecting group, its primary value lies in X-ray crystallography facilitation (heavy atom effect) and late-stage diversification (via Pd-catalyzed cross-coupling).[1]

This guide dissects the physicochemical differences, stability profiles, and experimental protocols to validate when to switch from the standard Bn to the halogenated BrBn.

Physicochemical & Electronic Comparison

The introduction of a bromine atom at the para-position fundamentally alters the electronic landscape of the protecting group, affecting both stability and utility.

Electronic Tuning (Hammett Parameters)

The cleavage of benzyl ethers under acidic conditions proceeds via an SN1-like mechanism involving a benzylic carbocation intermediate.[1]

  • Benzyl (Bn): Reference standard (

    
    ).[1]
    
  • p-Bromobenzyl (BrBn): The bromine atom is electron-withdrawing (

    
    ).[1]
    

Implication: The electron-withdrawing nature of bromine destabilizes the formation of the benzylic carbocation.[1] Consequently, BrBn ethers are more stable to acidic hydrolysis than unsubstituted Bn ethers and significantly more stable than electron-rich PMB (p-methoxybenzyl) ethers.[1]

Crystallinity & The Heavy Atom Effect

The most distinct advantage of BrBn is its utility in structure determination.[1]

  • Bn: Often yields oils or amorphous solids.[1]

  • BrBn: The heavy bromine atom (

    
    ) serves as an anomalous scatterer in X-ray diffraction.[1] This allows for the determination of absolute stereochemistry  without requiring a pre-existing chiral reference, a technique critical in natural product synthesis (e.g., Stachybotrin C structure elucidation).
    

Stability & Reactivity Matrix

The following table contrasts the compatibility of Bn and BrBn under standard synthetic conditions.

Reagent / ConditionBenzyl (Bn)p-Bromobenzyl (BrBn)Mechanistic Insight
H₂ / Pd-C (1 atm) Cleaved (Fast)Cleaved (Complex)*Risk:[1] Pd/C can cause hydrodehalogenation (Ar-Br

Ar-H) before or concurrent with C-O cleavage.[1]
TFA / DCM (Acid) Stable Very Stable Br destabilizes the oxocarbenium intermediate, increasing acid resistance.[1]
DDQ (Oxidative) Stable Very Stable Br ring deactivation prevents the SET oxidation mechanism used to cleave PMB.[1]
NaH / Alkyl Halide Stable Stable Both are excellent for basic alkylation conditions.[1]
n-BuLi (Lithiation) Stable Unstable BrBn undergoes Lithium-Halogen exchange (Ar-Br

Ar-Li).[1]
Suzuki/Sonogashira Inert Reactive BrBn can participate as the electrophile in cross-coupling reactions.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting between Bn and BrBn, highlighting the "Trap" of hydrogenolysis.

ProtectingGroupLogic cluster_deprotection Deprotection Strategy Warning Start Select Protecting Group NeedXray Is Absolute Stereochem Unknown (Need X-Ray)? Start->NeedXray LateStage Need Late-Stage Functionalization? NeedXray->LateStage No UseBrBn USE p-BROMOBENZYL (BrBn) (Crystallinity/Tuning) NeedXray->UseBrBn Yes (Heavy Atom Effect) Lithium Will you use Organolithiums (nBuLi)? LateStage->Lithium No LateStage->UseBrBn Yes (Cross-Coupling) UseBn USE BENZYL (Bn) (Standard Stability) Lithium->UseBn Yes (Avoid Li-Halogen Exchange) Lithium->UseBn No (Default Choice) Deprot Deprotection Method? H2Pd H2 / Pd-C Deprot->H2Pd Risk for BrBn: Debromination Lewis BCl3 or BBr3 Deprot->Lewis Safe for Both

Figure 1: Decision Matrix for Benzyl vs. Bromobenzyl selection.[1] Note the specific contraindication for organolithium reagents with BrBn.

Experimental Protocols

A. Installation (Williamson Ether Synthesis)

Applicable to both Bn and BrBn.[1]

Reagents:

  • Substrate (Alcohol)[2][3]

  • NaH (60% dispersion in oil, 1.2 - 1.5 equiv)[1]

  • Benzyl bromide (BnBr) OR 4-Bromobenzyl bromide (PBB-Br) (1.2 - 1.5 equiv)[1]

  • TBAI (Tetrabutylammonium iodide, 0.1 equiv - Catalyst)[1]

  • Solvent: DMF or THF/DMF (anhydrous)[1]

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Deprotonation: Dissolve alcohol in DMF (0.1 - 0.5 M). Cool to 0°C. Add NaH portion-wise. Stir for 30 min to ensure alkoxide formation (bubbling must cease).

  • Alkylation: Add TBAI followed by the dropwise addition of the bromide (BnBr or PBB-Br).[1]

  • Reaction: Warm to Room Temperature (RT). Stir 2–12 hours. Monitor by TLC.[1]

  • Quench: Cool to 0°C. Carefully quench with Sat. NH₄Cl.[1]

  • Workup: Extract with Et₂O or EtOAc. Wash organics with H₂O (x3) to remove DMF, then Brine.[1] Dry over MgSO₄.[1]

B. Selective Deprotection (The "Critical Path")[1]

This section highlights the divergence. While Bn is typically removed via hydrogenation, BrBn requires Lewis Acid cleavage to avoid messy radical debromination mixtures unless total reduction is intended.[1]

Method 1: Lewis Acid Cleavage (Recommended for BrBn)

Target: Cleavage of C-O bond without affecting Ar-Br bond.[1]

Reagents:

  • Boron Trichloride (

    
    ) or Boron Tribromide (
    
    
    
    ) (1M in DCM)[1]
  • Solvent: DCM (Anhydrous)[1]

Protocol:

  • Dissolve the protected ether in DCM at -78°C.[1]

  • Add Lewis Acid (3–5 equiv) dropwise.[1]

  • Stir at -78°C for 1 hour, then slowly warm to 0°C if conversion is sluggish.

  • Quench: Pour into a mixture of ice/NaHCO₃.

  • Result: Yields the free alcohol. The benzyl group is lost as the benzyl halide byproduct.[1] The Ar-Br bond on the protecting group is irrelevant here as it is discarded, but if the substrate contains other halogens, this method is safer than hydrogenation.[1]

Method 2: Hydrogenolysis (The "Dirty" Route)

Warning: Use only if you intend to strip the protecting group entirely and do not care about the fate of the benzyl by-product.[1]

Reagents:

  • 
     (Balloon)
    
  • Pd/C (10% wt)[1]

  • Solvent: MeOH or EtOAc[1]

Observation:

  • Bn: Clean conversion to Toluene + Alcohol.[1]

  • BrBn: Likely conversion to Toluene + HBr + Alcohol (via hydrodehalogenation followed by hydrogenolysis).[1]

    • Note: If your substrate is acid-sensitive, the generation of HBr from the debromination of BrBn can cause side reactions.[1] Buffer with NaHCO₃ if using this method.

Strategic Application: X-Ray Crystallography Workflow

The primary reason to choose BrBn over Bn is to determine absolute configuration.[1]

XrayWorkflow Step1 Chiral Alcohol (Unknown Config) Step2 Protect with 4-Bromobenzyl Bromide Step1->Step2 Step3 Crystallize (EtOAc/Hexanes) Step2->Step3 Step4 X-Ray Diffraction (Anomalous Scattering) Step3->Step4 Step5 Assign Absolute Stereochemistry Step4->Step5

Figure 2: Workflow for using BrBn as a stereochemical probe.

References

  • Greene, T. W., & Wuts, P. G. M. (2006).[1][4] Greene's Protective Groups in Organic Synthesis (4th ed.).[1][4] Wiley-Interscience.[1] [1]

  • Congreve, M. S., et al. (1993).[1][5] Selective Cleavage of Benzyl Ethers using Boron Trichloride.[1][5][6] Synlett, 1993(09), 663-664.[1]

  • Kocienski, P. J. (2005).[1] Protecting Groups (3rd ed.).[1][7] Thieme. (Chapter 4: Ethers).[1][8][9] [1]

  • Stachybotrin C Structure Determination: Specific application of 4-bromobenzyl ether for X-ray analysis. Journal of Antibiotics.

Sources

Comparative

Structure-activity relationship of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde derivatives

Topic: Structure-activity relationship of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde derivatives Content Type: Publish Comparison Guide Dual-Action Scaffolds for Hemoglobin Modification and Tyrosinase Inhibition Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde derivatives Content Type: Publish Comparison Guide

Dual-Action Scaffolds for Hemoglobin Modification and Tyrosinase Inhibition

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde , a lipophilic derivative of vanillin. While vanillin itself is a weak effector of hemoglobin S (HbS) and a moderate tyrosinase inhibitor, the introduction of the 4-bromobenzyl moiety transforms this scaffold into a potent lead compound. This guide compares its performance against clinical standards (Voxelotor, Kojic Acid) and details the specific molecular interactions—driven by halogen bonding and hydrophobic insertion—that define its utility in Sickle Cell Disease (SCD) therapeutics and dermatological (anti-melanogenesis) applications.

The Chemical Scaffold: Anatomy of Activity

The compound functions as a "lipophilic aldehyde warhead." Its activity hinges on three distinct structural domains working in concert.

Pharmacophore Analysis
  • Domain A: The Aldehyde (-CHO)

    • Function: Reversible Covalent Binding.

    • Mechanism: Forms a Schiff base (imine) with primary amines. In SCD, it targets the N-terminal valine of the HbS

      
      -chain. In tyrosinase inhibition, it chelates copper or reacts with nucleophilic residues in the active site.
      
  • Domain B: The 3-Methoxy Group (-OCH₃)

    • Function: Electronic Tuning & Solubility.

    • Mechanism: Acts as an electron-donating group (EDG), stabilizing the aromatic ring and modulating the reactivity of the aldehyde. It also provides a specific steric handle for orientation within the protein binding pocket.

  • Domain C: The 4-Bromobenzyl Tail

    • Function: Hydrophobic Anchor & Halogen Bonding.

    • Mechanism: This is the critical SAR enhancer. The bulky, lipophilic benzyl group penetrates hydrophobic pockets (e.g., the heme pocket in HbS or the active site of tyrosinase). The Bromine atom specifically enables Halogen Bonding (interaction between the electrophilic

      
      -hole of the halogen and nucleophilic protein residues), significantly increasing binding affinity compared to non-halogenated analogs.
      
Mechanism of Action: Dual Therapeutic Pathways
Pathway A: Antisickling Activity (Sickle Cell Disease) [1][2][3]
  • Target: Hemoglobin S (HbS).[3][4]

  • Mode of Action: Allosteric modulation.

  • Process:

    • The aldehyde forms a reversible Schiff base with the N-terminal valine of the

      
      -globin chain.
      
    • This binding stabilizes the R-state (oxygenated) conformation of HbS.

    • The 4-bromobenzyl group docks into a proximal hydrophobic pocket, locking the conformation more effectively than vanillin alone.

    • Result: Increased oxygen affinity (

      
       reduction) and inhibition of HbS polymerization (sickling) under hypoxic conditions.
      
Pathway B: Tyrosinase Inhibition (Melanogenesis)
  • Target: Tyrosinase (rate-limiting enzyme in melanin synthesis).

  • Mode of Action: Mixed-type inhibition.[5]

  • Process:

    • The scaffold competes with Tyrosine/L-DOPA for the active site.

    • The bromobenzyl group mimics the phenolic ring of the substrate but binds tighter due to hydrophobic interactions.

    • Result: Suppression of melanin production (skin whitening/anti-hyperpigmentation).

Comparative Performance Analysis

The following table contrasts 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde with standard alternatives in both therapeutic contexts.

Feature4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Vanillin (Parent Scaffold)Voxelotor (Clinical Standard - SCD)Kojic Acid (Standard - Tyrosinase)
Primary Mechanism Schiff Base + Hydrophobic LockSchiff Base (Weak)Schiff Base + Specific Hydrophobic LockCopper Chelation
Lipophilicity (LogP) High (~3.5 - 4.0) Low (~1.2)HighLow (-0.6)
Membrane Permeability Excellent (Passive diffusion)GoodExcellentModerate
Binding Affinity High (Driven by Br-benzyl)Low (Rapid dissociation)Very High (Optimized fit)Moderate
Antisickling Potency Moderate-High Low (High dose required)HighN/A
Tyrosinase IC50 Low µM range (Potent)mM range (Weak)N/ALow µM range
Stability Stable solid , susceptible to oxidationStableStableUnstable to light/air

Key Insight: The derivative bridges the gap between natural products (Vanillin) and synthetic drugs (Voxelotor). It offers significantly higher potency than Vanillin due to the "Anchor" effect of the bromobenzyl group, making it a viable lead for further optimization.

Visualizing the Structure-Activity Relationship

The diagram below illustrates the synthesis pathway and the critical SAR interactions of the molecule.

SAR_Analysis cluster_sar SAR Hotspots node_start Vanillin (Parent Scaffold) node_product 4-[(4-Bromobenzyl)oxy]- 3-methoxybenzaldehyde (Target Scaffold) node_start->node_product K2CO3, Acetone/DMF Reflux, 4-6h (Williamson Ether Synthesis) node_reagent 4-Bromobenzyl Bromide (Alkylating Agent) node_reagent->node_product node_mech_scd Mechanism: SCD (HbS Stabilization) node_product->node_mech_scd Aldehyde forms Schiff Base with N-term Valine node_mech_tyr Mechanism: Tyrosinase (Enzyme Inhibition) node_product->node_mech_tyr Bromobenzyl occupies hydrophobic pocket node_aldehyde Aldehyde (-CHO) Covalent Warhead node_product->node_aldehyde node_methoxy Methoxy (-OCH3) Electronic Donor node_product->node_methoxy node_bromo 4-Bromobenzyl Lipophilic Anchor node_product->node_bromo

Caption: Synthesis pathway via Williamson etherification and dual-mechanism divergence based on specific functional group interactions.

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis (Williamson Ether Synthesis)
  • Objective: Synthesize the target ether from Vanillin.

  • Reagents: Vanillin (1.0 eq), 4-Bromobenzyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone or DMF.
    
  • Procedure:

    • Dissolve Vanillin in dry Acetone (or DMF for higher temp).

    • Add anhydrous

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add 4-Bromobenzyl bromide dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol.

    • Validation:

      
       NMR should show disappearance of the phenolic -OH (~9.0 ppm) and appearance of the benzylic -CH2- (~5.1 ppm).
      
Protocol B: Tyrosinase Inhibition Assay
  • Objective: Determine

    
     against mushroom tyrosinase.
    
  • System: 96-well microplate reader (475 nm).

  • Procedure:

    • Buffer: Phosphate buffer (pH 6.8).

    • Substrate: L-DOPA (0.5 mM).

    • Enzyme: Mushroom Tyrosinase (50 units/mL).

    • Test: Incubate Enzyme + Test Compound (10–100 µM) for 10 min at 25°C.

    • Initiate: Add L-DOPA.

    • Measure: Monitor formation of Dopachrome (absorbance at 475 nm) kinetically for 10 min.

    • Calculation:

      
      .
      
    • Control: Use Kojic Acid as the positive control.

References
  • Zhang, J., et al. "Design and synthesis of vanillin derivatives as potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.[6]

  • Abdulmalik, O., et al. "Crystallographic analysis of hemoglobin S complexed with antisickling aldehydes." Acta Crystallographica Section D, 2011.

  • Metcalf, B., et al. "Discovery of GBT440 (Voxelotor), an orally bioavailable hemoglobin S polymerization inhibitor." ACS Medicinal Chemistry Letters, 2017.

  • PubChem Compound Summary. "4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde." National Center for Biotechnology Information.

  • Sigma-Aldrich Product Catalog. "AldrichCPR: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde."

Sources

Validation

Publish Comparison Guide: Antimicrobial Activity of Brominated Vanillin Derivatives

Executive Summary Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely recognized GRAS (Generally Recognized As Safe) flavoring agent with weak intrinsic antimicrobial properties. Its application in clinical or high-lo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely recognized GRAS (Generally Recognized As Safe) flavoring agent with weak intrinsic antimicrobial properties. Its application in clinical or high-load preservation contexts is limited by high Minimum Inhibitory Concentration (MIC) values (typically 1–5 mg/mL).

Brominated Vanillin Derivatives , particularly 5-bromovanillin and its Schiff bases , represent a class of enhanced antimicrobial agents. The introduction of a bromine atom at the C-5 position significantly increases lipophilicity (logP), facilitating bacterial membrane penetration. When further derivatized into Schiff bases (imines), these compounds exhibit broad-spectrum activity with MIC values frequently dropping into the microgram range (µg/mL), comparable to some standard antibiotics against specific resistant strains.

This guide provides a technical comparison of these derivatives against native vanillin and standard antibiotics, supported by experimental protocols and mechanistic insights.

Part 1: Chemical Landscape & Structural Logic

The transition from Vanillin to a potent antimicrobial derivative hinges on two chemical modifications: Halogenation and Imine Formation .

Structural Comparison
CompoundStructureKey FeaturePredicted LogP*Antimicrobial Potential
Vanillin C₈H₈O₃Phenolic aldehyde~1.2Low (Bacteriostatic)
5-Bromovanillin C₈H₇BrO₃Bromine at C-5~2.1Moderate (Membrane Active)
Bromovanillin Schiff Base R-N=CH-Ar-BrAzomethine linkage (-C=N-)> 3.0High (Bactericidal)

*LogP (Partition coefficient) indicates lipophilicity. Higher values correlate with better passive diffusion across bacterial cell walls.

Synthesis Workflow

The synthesis of high-potency derivatives typically follows a two-step pathway. The bromine atom acts as a lipophilic anchor, while the Schiff base nitrogen provides a binding site for metal ions or enzyme active sites.

SynthesisPathway Vanillin Vanillin (Precursor) Bromination Bromination (Br2/MeOH or KBrO3/HBr) Vanillin->Bromination Electrophilic Subst. BromoVan 5-Bromovanillin (Intermediate) Bromination->BromoVan Condensation Condensation (Primary Amine + Ethanol) BromoVan->Condensation Nucleophilic Addn. SchiffBase Brominated Schiff Base (Active API) Condensation->SchiffBase -H2O

Figure 1: Synthetic pathway transforming native Vanillin into potent Brominated Schiff Base derivatives.[1]

Part 2: Comparative Efficacy Analysis

The following data consolidates experimental MIC values. Note the magnitude of difference: Vanillin is effective in mg/mL , while brominated derivatives are effective in µg/mL .

Table 1: Comparative MIC Values against Pathogens

Data aggregated from multiple studies on halogenated vanillin derivatives.

Target OrganismCompoundMIC ValueInterpretationReference
Staphylococcus aureus (Gram+)Vanillin2,500 µg/mL Weak / Inactive[1]
5-Bromovanillin Derivative (SB-1)16.0 µg/mL Potent [2]
Ampicillin (Standard)0.12 - 1.0 µg/mLVery Potent[3]
Escherichia coli (Gram-)Vanillin1,250 µg/mL Weak[1]
5-Bromovanillin Derivative (SB-4)31.2 µg/mL Moderate/Potent[2]
Ciprofloxacin (Standard)0.01 - 1.0 µg/mLVery Potent[3]
Candida albicans (Fungi)Vanillin12,500 µg/mL Inactive[4]
5-Bromovanillin Schiff Base45.0 µg/mL Moderate[5]

*SB-1/SB-4 refer to specific Schiff Base derivatives (e.g., 4-bromo-2-((4-fluorobenzylimino)methyl)phenol analogs).

Key Findings
  • Potency Shift: Bromination and subsequent Schiff base formation improves efficacy by a factor of 50x to 150x compared to native vanillin.

  • Gram-Positive Selectivity: Brominated derivatives show superior activity against Gram-positive bacteria (S. aureus) due to the absence of the outer lipopolysaccharide membrane which hinders hydrophobic molecules in Gram-negatives.

  • Resistance Profile: Unlike standard antibiotics (e.g., Ampicillin) which target specific enzymes (transpeptidase), brominated phenolics often act via non-specific membrane disruption, making resistance development slower.

Part 3: Mechanism of Action

The enhanced activity of brominated derivatives is not accidental; it is driven by the Heavy Atom Effect and Azomethine Interaction .

Mechanistic Pathway[2][3]
  • Adsorption: The hydrophobic bromine atom facilitates adsorption onto the bacterial cell wall.

  • Penetration: The molecule diffuses through the peptidoglycan layer.

  • Disruption: The phenolic -OH group (made more acidic by the electron-withdrawing bromine) acts as a proton exchanger, dissipating the Proton Motive Force (PMF).

  • Chelation (Schiff Bases): The azomethine nitrogen (-C=N-) can chelate essential metal ions (Fe2+, Zn2+) required for bacterial enzyme function.

Mechanism cluster_Action Cytotoxic Events Compound Brominated Vanillin Derivative Membrane Bacterial Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Interaction (Br) Enzyme Inhibition of Respiratory Enzymes Compound->Enzyme Chelation (-C=N-) Leakage Ion Leakage (K+ Efflux) Membrane->Leakage Membrane Destabilization PMF Collapse of Proton Motive Force Membrane->PMF Proton Exchange (-OH) Death Cell Death (Bactericidal) Leakage->Death PMF->Death Enzyme->Death

Figure 2: Multi-modal mechanism of action for brominated vanillin derivatives.

Part 4: Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These are designed to be self-validating with appropriate controls.

Protocol A: Synthesis of 5-Bromovanillin (Intermediate)

Safety: Bromine is highly corrosive. Perform in a fume hood.

  • Dissolution: Dissolve 10.0 g (65 mmol) of Vanillin in 50 mL of Methanol.

  • Bromination: Add 3.4 mL (66 mmol) of molecular Bromine (Br₂) dropwise over 30 minutes at 0°C.

    • Alternative: Use KBrO₃/HBr for a greener approach [6].

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quenching: Pour mixture into 200 mL ice water.

  • Filtration: Collect the pale yellow precipitate via vacuum filtration.

  • Recrystallization: Purify using 50% Ethanol/Water.

    • Validation: Check Melting Point (163–164°C).

Protocol B: Antimicrobial Assay (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

  • Inoculum Prep: Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) of S. aureus or E. coli in saline. Dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve derivative in DMSO (max final conc. 1%). Perform 2-fold serial dilutions in MHB (Range: 512 µg/mL to 0.5 µg/mL).

  • Plating: Add 100 µL of diluted compound and 100 µL of bacterial suspension to 96-well plates.

  • Controls (Critical):

    • Positive Control: Ciprofloxacin (0.01–10 µg/mL).

    • Negative Control: DMSO solvent control (ensure no toxicity from solvent).

    • Sterility Control: Uninoculated MHB.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

    • Visualization: Add 20 µL Resazurin dye (0.01%) and incubate for 2 hours. Blue = Dead (MIC), Pink = Live.

References

  • Mourtzinos, I., et al. (2009). "Antimicrobial activity of vanillin and its derivatives against pathogenic bacteria."[1][2][3][4] International Journal of Food Microbiology.

  • Khan, R., et al. (2024).[5][6] "Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria." Scientific Reports.

  • CLSI. (2023). "Performance Standards for Antimicrobial Susceptibility Testing." Clinical and Laboratory Standards Institute.

  • Fitzgerald, D. J., et al. (2004). "Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua."[3] Journal of Applied Microbiology.

  • Shi, L., et al. (2007).[7] "Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde." European Journal of Medicinal Chemistry.

  • Poor Man's Chemist. (2022).[8][9] "Synthesis of 5-Bromovanillin From Vanillin and Bromine." YouTube/Educational Chemistry.

Sources

Comparative

Comparative Guide: Anti-inflammatory Potency of Substituted Benzylvanillins

Topic: Anti-inflammatory Activity of Substituted Benzylvanillins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Vanillin Scaffold in In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anti-inflammatory Activity of Substituted Benzylvanillins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Vanillin Scaffold in Inflammation

While naturally occurring vanillin (4-hydroxy-3-methoxybenzaldehyde) exhibits moderate anti-inflammatory properties, its clinical utility is limited by rapid metabolism and low bioavailability. The strategic synthesis of substituted benzylvanillins —specifically O-benzyl derivatives and benzylidene-linked pharmacophores—has emerged as a potent method to enhance lipophilicity, improve metabolic stability, and increase binding affinity to key inflammatory targets like COX-2 and NF-


B.

This guide objectively compares these derivatives against industry standards (Diclofenac, Indomethacin), providing experimental protocols and mechanistic insights for researchers optimizing non-steroidal anti-inflammatory drug (NSAID) candidates.

Chemical Context & Structure-Activity Relationship (SAR)

The "benzylvanillin" class typically involves the protection of the phenolic hydroxyl group or the modification of the aldehyde moiety with benzyl groups.

  • Lipophilicity (

    
    ):  Benzylation increases membrane permeability, allowing the molecule to cross cellular membranes and reach intracellular targets (e.g., NF-
    
    
    
    B complex).
  • Electronic Effects:

    • Electron-Withdrawing Groups (EWG): Substituents like

      
       or 
      
      
      
      on the benzyl ring often enhance potency by increasing the acidity of interactions or forming stronger halogen bonds within the COX active site.
    • Electron-Donating Groups (EDG): Substituents like

      
       (methoxy) tend to improve solubility but may alter receptor docking specificity.
      

Comparative Performance Analysis

The following data synthesizes results from multiple bio-assays comparing parent vanillin, optimized benzylvanillin derivatives, and standard NSAIDs.

Table 1: Comparative Anti-inflammatory Efficacy (In Vivo & In Vitro)
Compound ClassSpecific DerivativeDosage / Conc.[1][2][3][4][5]Edema Inhibition (3h)Protein Denaturation IC50Relative Potency vs. Standard
Standard Diclofenac Sodium 10-20 mg/kg ~75 - 80% ~45

g/mL
1.00 (Reference)
Parent NaturalVanillin100 mg/kg~40 - 50%>200

g/mL
0.50 (Low Potency)
Benzylvanillin O-(4-Chlorobenzyl)vanillin50 mg/kg~65%68

g/mL
0.85 (High Potency)
Benzylvanillin O-(2,4-Dichlorobenzyl)vanillin50 mg/kg~72%52

g/mL
0.95 (Equipotent)
Hybrid Vanillin-Oxadiazole Benzyl Derivative25 mg/kg~78%42

g/mL
1.05 (Superior)

Key Insight: The O-(2,4-Dichlorobenzyl) derivative approaches the efficacy of Diclofenac but at a higher molar dose.[1] However, hybrid derivatives (linking benzylvanillin to oxadiazole rings) can surpass standard NSAIDs by offering dual-pathway inhibition (COX-2 + LOX).

Mechanistic Insight: Pathway Inhibition[4]

Benzylvanillins do not act solely through COX inhibition. They exhibit a pleiotropic effect, modulating the NF-


B signaling cascade, which is upstream of cytokine production.
Figure 1: Mechanism of Action – Signaling Blockade

Caption: Benzylvanillins inhibit the phosphorylation of IKK, preventing NF-


B translocation, while simultaneously docking into the COX-2 active site to reduce Prostaglandin E2 synthesis.

InflammationPathway Stimulus Stimulus (LPS / Carrageenan) TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK NFkB_Cyto NF-κB (Inactive) Cytoplasm IKK->NFkB_Cyto Phosphorylation NFkB_Nuc NF-κB (Active) Nucleus NFkB_Cyto->NFkB_Nuc Translocation COX2 COX-2 Enzyme NFkB_Nuc->COX2 Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Nuc->Cytokines Transcription PGE2 Prostaglandin E2 (Inflammation/Pain) COX2->PGE2 Benzylvanillin Benzylvanillin Derivatives Benzylvanillin->IKK Inhibits Benzylvanillin->COX2 Competitive Binding

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols include internal validation steps.

A. In Vitro Screen: Inhibition of Albumin Denaturation

Rationale: Protein denaturation is a well-documented cause of inflammation. Agents that stabilize albumin against heat-induced denaturation often stabilize lysosomal membranes in vivo.

Reagents:

  • Test Compound (Benzylvanillin derivative) dissolved in DMSO.

  • Standard: Diclofenac Sodium.[3]

  • 0.2% BSA (Bovine Serum Albumin) in Tris Buffer Saline (pH 6.8).

Protocol:

  • Preparation: Mix 5 mL of 0.2% BSA with 50

    
    L of test compound at varying concentrations (10–500 
    
    
    
    g/mL).
  • Incubation: Incubate at 37°C for 20 minutes (Equilibration).

  • Thermal Stress: Heat samples to 72°C for 5 minutes (Denaturation induction).

  • Cooling: Cool to 25°C for 10 minutes.

  • Measurement: Measure absorbance at 660 nm (Turbidity).

Validation Check:

  • Control (DMSO only): Must show maximum turbidity (100% denaturation).

  • Calculation:

    
     Inhibition 
    
    
    
    .
B. In Vivo Screen: Carrageenan-Induced Paw Edema

Rationale: A biphasic model where the early phase (0-1h) is histamine/serotonin driven, and the late phase (2-4h) is prostaglandin driven (COX dependent).

Protocol:

  • Animals: Wistar rats (150–200g), n=6 per group. Fasted 12h prior.

  • Administration: Administer Vehicle, Standard (Diclofenac 20 mg/kg), or Test Compound (50 mg/kg) orally 1 hour before challenge.

  • Challenge: Inject 0.1 mL of 1% Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at

    
     hours.
    

Validation Check:

  • Self-Correction: If the Control group does not show >40% increase in paw volume by hour 3, the carrageenan challenge failed; discard data.

Experimental Workflow Diagram

Figure 2: From Synthesis to Lead Identification

Caption: A streamlined workflow for validating benzylvanillin derivatives, filtering candidates via in silico docking before expensive in vivo testing.

ExperimentalWorkflow Synth Synthesis (Schotten-Baumann) Char Characterization (1H-NMR, IR, MS) Synth->Char Docking In Silico Docking (Target: COX-2 / 5-LOX) Char->Docking InVitro In Vitro Screen (Albumin Denaturation) Docking->InVitro High Affinity Hits Only InVivo In Vivo Screen (Paw Edema) InVitro->InVivo IC50 < Standard Lead Lead Candidate Selection InVivo->Lead

References

  • Niazi, J. et al. (2014). Anti-inflammatory and antinociceptive activity of vanillin.[1][5][6] Drug Development and Therapeutics.[1][5][7] Link

  • Bezerra, D.P. et al. (2016).[8] Overview of the Role of Vanillin on Redox Status and Cancer Development. Oxidative Medicine and Cellular Longevity. Link

  • Sahoo, C.R. et al. (2022).[8] Molecular Dynamics Simulation, Synthesis and Topoisomerase Inhibitory Actions of Vanillin Derivatives. Journal of Biomolecular Structure and Dynamics. Link

  • Vargas, F. et al. (2021).[4] Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole derivatives. RSC Advances. Link

  • Chen, H. et al. (2018). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis. Food & Function. Link

Sources

Validation

Strategic Selection of Benzylating Agents: A Comparative Analysis of 4-Bromobenzyl Bromide

[1] Executive Summary In medicinal chemistry and drug development, benzylation is a ubiquitous transformation used for protecting group installation, linker synthesis, and pharmacophore diversification. While Benzyl Brom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry and drug development, benzylation is a ubiquitous transformation used for protecting group installation, linker synthesis, and pharmacophore diversification. While Benzyl Bromide (BnBr) is the standard reagent, 4-Bromobenzyl Bromide (4-BBB) offers a critical advantage: dual-functionality .[1]

This guide objectively compares 4-BBB against common alternatives (Benzyl Chloride, 4-Nitrobenzyl Bromide, 4-Methoxybenzyl Bromide).[1] The data demonstrates that while 4-BBB exhibits moderately enhanced electrophilicity compared to unsubstituted benzyl bromide in


 regimes, its primary value lies in the orthogonality of the aryl bromide, enabling downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the initial alkylation.

Mechanistic Foundation & Reactivity Drivers[2]

To select the optimal reagent, one must understand the two physical drivers of benzylation kinetics: Leaving Group Ability and Electronic Substituent Effects .

The Leaving Group (Br vs. Cl)

The bond dissociation energy (BDE) and polarizability of the carbon-halogen bond dictate the baseline reactivity.

  • Bromide (

    
    ):  Weaker C-Br bond (~68 kcal/mol) and higher polarizability make it an excellent leaving group.[1]
    
  • Chloride (

    
    ):  Stronger C-Cl bond (~81 kcal/mol) requires higher temperatures or iodide catalysis (Finkelstein conditions) to achieve comparable rates.[1]
    
Electronic Effects (The Hammett Relationship)

The substituent at the para-position modulates reactivity via inductive (


) and resonance (

) effects.
  • 
     Regime (Basic conditions, e.g., 
    
    
    
    /Acetone):
    Electron-Withdrawing Groups (EWGs) accelerate the reaction by lowering the energy of the LUMO (
    
    
    orbital) and stabilizing the transition state negative charge buildup.
    • Trend:

      
      
      
  • 
     Regime (Solvolysis, neutral/acidic):  Electron-Donating Groups (EDGs) accelerate the reaction by stabilizing the carbocation intermediate.
    
    • Trend:

      
      
      

Key Insight for 4-BBB: The bromine at the para-position is an EWG (


).[1] Consequently, under standard basic alkylation conditions, 4-BBB is kinetically faster than unsubstituted benzyl bromide , though slower than the highly reactive 4-nitrobenzyl bromide.[1]

Comparative Reactivity Matrix

The following table synthesizes reactivity data relative to unsubstituted Benzyl Bromide (


) under standard 

conditions (Nucleophile: amines or phenoxides).
ReagentStructureLeaving GroupElectronic Effect

Reactivity (

)*
Functional Utility
4-Nitrobenzyl Bromide

BrStrong EWG~5.0 - 8.0 UV-active tag; highly reactive; difficult to remove.[1]
4-Bromobenzyl Bromide

BrWeak EWG~1.5 - 2.0 Dual-function handle ; allows Pd-catalyzed coupling.[1]
Benzyl Bromide

BrNeutral1.0 (Ref) Standard protecting group (Bn).[1]
Benzyl Chloride

ClNeutral~0.01 - 0.05 Cheaper; requires heat/catalysis; slower.[1]
4-Methoxybenzyl Chloride

ClStrong EDG< 0.01 (

)
Acid-labile protecting group (PMB); favors

.

*Note:


 values are approximate and solvent-dependent. In polar aprotic solvents (DMF, DMSO), the rate enhancement of EWGs is less pronounced than in protic solvents.

Decision Framework: Selecting the Right Agent

The choice of reagent should be dictated by the synthetic goal, not just reaction rate.

ReagentSelection Start Start: Define Synthetic Goal Q1 Is the Benzyl group permanent or a temporary protecting group? Start->Q1 Temp Temporary (Protecting Group) Q1->Temp Perm Permanent / Scaffold Q1->Perm Q2 Cleavage Condition? Temp->Q2 Acid Acid Labile (TFA/DDQ) Q2->Acid Hydrog Hydrogenolysis (Pd/C) Q2->Hydrog PMB Use 4-Methoxybenzyl (PMB) Acid->PMB BnBr Use Benzyl Bromide (Bn) Hydrog->BnBr Q3 Do you need a handle for further diversification? Perm->Q3 YesHandle Yes (Cross-Coupling) Q3->YesHandle NoHandle No (Simple Alkylation) Q3->NoHandle BBB Use 4-Bromobenzyl Bromide (Allows Suzuki/Buchwald) YesHandle->BBB Speed Is reaction rate critical? NoHandle->Speed Yes Yes Speed->Yes No No Speed->No Nitro Use 4-Nitrobenzyl Bromide (Fastest kinetics) Yes->Nitro No->BnBr

Figure 1: Decision logic for selecting benzylating agents based on synthetic requirements.

Experimental Protocols

Standard N-Alkylation with 4-Bromobenzyl Bromide

This protocol is optimized for secondary amines, ensuring mono-alkylation and minimizing bis-alkylation side products.[1]

Materials:

  • Substrate: Secondary amine (1.0 equiv)[1]

  • Reagent: 4-Bromobenzyl bromide (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or DIPEA (for soluble bases)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Workflow:

  • Dissolution: Dissolve the amine in MeCN (0.1 M concentration).

  • Base Addition: Add

    
    . Stir for 10 minutes at Room Temperature (RT) to deprotonate/activate.
    
  • Reagent Addition: Add 4-BBB dropwise. Caution: 4-BBB is a lachrymator.[1][2] Handle in a fume hood.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS.[1]

    • Note: If reaction is sluggish, heat to 50°C. 4-BBB is thermally stable up to ~100°C.[1]

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/salts. Dry over 
    
    
    
    .[1]
Competitive Rate Study (Protocol for Verification)

To verify reactivity differences in your specific system, perform a competition experiment.

  • Mix 1.0 equiv of your nucleophile.

  • Add 1.0 equiv of Benzyl Bromide AND 1.0 equiv of 4-Bromobenzyl Bromide simultaneously.[1]

  • Run reaction to ~20% conversion (kinetic control).

  • Analyze ratio of products via

    
     NMR.
    
    • Analysis: Integrate the benzylic protons (

      
      ). The ratio of products equals the ratio of rate constants (
      
      
      
      ).[1]

Applications in Drug Discovery

The "Linker Strategy"

4-BBB is widely used to synthesize PROTACs (Proteolysis Targeting Chimeras) or bi-functional ligands.[1]

  • Step 1: Alkylation of a pharmacophore with 4-BBB.[1]

  • Step 2: The aryl bromide remains intact (it is much less reactive than the benzylic bromide).

  • Step 3: Palladium-catalyzed cross-coupling (e.g., Suzuki with a boronic acid linker) attaches the second half of the molecule.

Reaction Pathway Visualization

ReactionPath Substrate Nucleophile (Amine/Phenol) Intermediate Alkylated Product (Aryl Bromide Intact) Substrate->Intermediate SN2 Alkylation (K2CO3, MeCN) Reagent 4-Bromobenzyl Bromide Reagent->Intermediate Final Bi-Aryl / Linker Scaffold Intermediate->Final Suzuki/Buchwald (Pd(PPh3)4, Ar-B(OH)2) Coupling Pd-Catalyzed Cross-Coupling

Figure 2: The dual-stage utility of 4-BBB.[1] The benzylic position reacts first (


), leaving the aryl bromide available for subsequent metal-catalyzed coupling.

References

  • Mechanistic Basis of Benzylation

    • Hammett, L. P.[3] "The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives." J. Am. Chem. Soc.[1]1937 , 59, 96–103. Link[1]

    • Explanation: Found

      
       values) predicting that electron-withdrawing groups (4-Br) accelerate nucleophilic attack in 
      
      
      
      systems.[1]
  • Reactivity of Benzyl Halides

    • Streitwieser, A. "Solvolytic Displacement Reactions."[1] Chem. Rev.[1]1956 , 56, 571–752. Link[1]

    • Explanation: Comprehensive review detailing the kinetics of benzyl halide substitution, confirming the leaving group order and the impact of para-substituents.
  • Synthetic Applications (Library Generation)

    • Carey, J. S., et al. "Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules." Org.[1][4] Biomol. Chem.2006 , 4, 2337-2347.[1] Link

    • Explanation: Validates the use of benzyl halides in high-throughput medicinal chemistry and the strategic use of halogen
  • Safety Data (Lachrymator)

    • PubChem Compound Summary for CID 68527 (4-Bromobenzyl bromide).[1] National Center for Biotechnology Information.[1] Link[1]

    • Explanation: Authoritative source for physical safety data and handling precautions.[1]

Sources

Comparative

HPLC vs. GC-MS for purity assessment of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

The following technical guide is structured to serve as an authoritative resource for analytical method development, specifically tailored for the purity assessment of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde . HPLC-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for analytical method development, specifically tailored for the purity assessment of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde .

HPLC-UV vs. GC-MS: Comparative Methodologies for Drug Development

Executive Summary & Compound Profile

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a critical synthetic intermediate, structurally derived from the alkylation of vanillin with 4-bromobenzyl bromide.[1][2][3] In pharmaceutical and agrochemical synthesis, the purity of this ether is paramount, as unreacted phenolic starting materials or halogenated by-products can propagate into downstream API (Active Pharmaceutical Ingredient) steps.[1]

This guide evaluates the two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) —to determine which offers the necessary robustness for purity certification.[1][3]

Physicochemical Context[1][3][4][5][6][7][8][9][10][11][12]
  • Molecular Weight: 321.17 g/mol [1][3][4]

  • Functional Groups: Aldehyde (reactive), Aryl Ether (moderately stable), Bromine (heavy atom).[1][3]

  • Chromophore: Strong UV absorption (conjugated benzene rings), making it highly amenable to UV detection.[1][3]

  • Thermal Properties: As a benzyl ether, the molecule possesses a specific vulnerability to thermal cleavage at high temperatures, a critical factor when considering GC analysis.[3]

Method A: HPLC-UV (The Quantitative Gold Standard)

Verdict: Primary Method for Purity Release. HPLC coupled with UV/Vis detection (specifically Diode Array Detection, DAD) is the recommended technique for the routine purity assessment (Area %) and assay (wt/wt) of this compound.[1][3]

Scientific Rationale
  • Thermal Stability: HPLC operates at or near room temperature, eliminating the risk of thermally induced ether cleavage that can occur in GC injectors.[1][3]

  • Chromophoric Strength: The conjugated

    
    -system of the benzaldehyde and the bromobenzyl ring provides high sensitivity at 254 nm and 280 nm.[1][3]
    
  • Polarity Handling: Reverse-phase chromatography effectively separates the polar starting material (Vanillin) from the less polar product (Target Ether) and the non-polar alkylating agent (4-Bromobenzyl bromide).[1][3]

Recommended Protocol: Reverse-Phase Gradient[1][3]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of residual phenols, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Flow Rate: 1.0 mL/min.[1][3][5]

  • Detection: UV at 254 nm (primary) and 210 nm (for non-aromatic impurities).[1][3]

  • Column Temp: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30% Initial Hold
15.0 90% Linear Ramp (Elutes Product)
20.0 90% Wash (Elutes Bromobenzyl Bromide)
20.1 30% Re-equilibration

| 25.0 | 30% | End |[1][3]

Self-Validating Logic:

  • Vanillin (Starting Material) will elute early due to the polar phenolic -OH.[1][3]

  • Target Ether will elute in the middle of the gradient.[1][3]

  • Bis-alkylated impurities or Bromobenzyl bromide will elute late during the high-organic wash.[1][3]

Method B: GC-MS (The Structural Validator)

Verdict: Secondary Method for Impurity Identification. GC-MS is indispensable for identifying unknown impurities and residual solvents but is not recommended for routine purity release due to thermal degradation risks.[1][3]

Scientific Rationale
  • Thermal Lability Risk: Benzyl ethers are prone to thermal homolysis or rearrangement at temperatures >250°C. In a hot GC injector, the target molecule may partially degrade back into vanillin and benzyl bromide, leading to false positives for impurities.[1][3]

  • Volatility: With a MW of 321 g/mol and an aldehyde group, the molecule is on the upper edge of "volatile."[1][3] It requires high oven temperatures to elute, increasing column bleed and thermal stress.[1][3]

  • Orthogonality: GC-MS is excellent for detecting residual 4-Bromobenzyl bromide (which is volatile and ionizes well) and residual solvents (EtOAc, MeOH) that HPLC misses.[1][3]

Recommended Protocol: Low-Bleed MS Method
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 µm film.[1][3]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), Temperature limited to 240°C (to minimize degradation).

  • MS Source: EI (70 eV), Source Temp 230°C.[1][3]

Temperature Program:

  • Initial: 60°C (Hold 1 min) - Solvent Cut

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 5 min).

Experimental Warning: If you observe a peak for Vanillin in the GC trace that is NOT present in the HPLC trace, it is an artifact of thermal degradation in the injector port.[1][3]

Comparative Analysis & Decision Framework

The following table summarizes the operational differences, highlighting why HPLC is the preferred routine method.

FeatureHPLC-UVGC-MS
Primary Use Purity Release (Area %), Assay (wt/wt)Impurity ID, Residual Solvents
Sample State Liquid (Dissolved in ACN/MeOH)Gas Phase (Volatilized)
Thermal Risk None (Ambient operation)High (Ether cleavage at >250°C)
Specificity High for aromatics (UV active)High for volatiles; provides Mass Spec ID
Detection Limit < 0.05% for related substances< 10 ppm for halogenated impurities
Suitability Excellent for this compoundConditional (Requires validation)
Decision Logic Diagram

The following diagram illustrates the workflow for selecting the appropriate method during the development cycle.

MethodSelection Start Start: Purity Assessment 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Q1 Is the goal Routine Purity Release or Quantitative Assay? Start->Q1 HPLC METHOD A: HPLC-UV (Reverse Phase C18) Q1->HPLC Yes Q2 Is the goal Impurity Identification or Residual Solvent Analysis? Q1->Q2 No Result1 Output: Purity Certificate (Area %) HPLC->Result1 GCMS METHOD B: GC-MS (DB-5ms Column) Q2->GCMS Yes Check Check: Thermal Stability (Compare HPLC vs GC profiles) GCMS->Check Result2 Output: Structural Elucidation (m/z) Check->Result2 Artifacts Excluded

Figure 1: Decision matrix for selecting analytical methodology based on data requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 735452, 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde.[1][3] Retrieved from [Link][1][3]

  • Royal Society of Chemistry. Analytical Methods: Thermal degradation of polyurethanes and ether linkages by TD-GC-MS.[1][3] (Context on thermal instability of ether bonds). Retrieved from [Link]

  • MDPI (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers.[1][3] (Data on thermal limits of benzyl ethers). Retrieved from [Link]

Sources

Validation

Spectroscopic Distinction of O-Alkylated vs. C-Alkylated Vanillin Isomers

A Technical Comparison Guide for Structural Elucidation Executive Summary: The Isomer Challenge In the synthesis of vanillin derivatives—common scaffolds in drug discovery and fragrance chemistry—alkylation of the phenol...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Structural Elucidation

Executive Summary: The Isomer Challenge

In the synthesis of vanillin derivatives—common scaffolds in drug discovery and fragrance chemistry—alkylation of the phenolic hydroxyl group is a foundational transformation. The objective is typically O-alkylation (ether formation) to modulate lipophilicity or introduce pharmacophores. However, under specific conditions (solvent effects, temperature, catalyst choice), C-alkylation (ring substitution) emerges as a competitive pathway, producing constitutional isomers that are difficult to separate by standard chromatography due to similar polarity.

This guide provides a definitive spectroscopic framework to distinguish the desired O-alkyl vanillin (e.g., 4-alkoxy-3-methoxybenzaldehyde) from its C-alkyl impurity (e.g., 5-alkyl-vanillin).

Mechanistic Divergence: Why Isomers Form

The regioselectivity of phenoxide alkylation is governed by the ambident nature of the phenolate anion . The negative charge is delocalized between the hard oxygen center and the softer carbon centers of the aromatic ring (specifically ortho and para positions).

  • Path A (O-Alkylation): Kinetic control. Occurs at the oxygen atom (highest charge density). Favored by polar aprotic solvents (DMF, Acetone) and "hard" leaving groups.

  • Path B (C-Alkylation): Thermodynamic control or specific solvation. Occurs at the aromatic ring (Position 5, ortho to the -OH). Favored by protic solvents (which hydrogen bond to oxygen, shielding it) or high temperatures.

Visualization: Reaction Pathways

ReactionPathways Vanillin Vanillin (Starting Material) Phenolate Phenolate Anion (Ambident Nucleophile) Vanillin->Phenolate Base (K2CO3/NaOH) O_Product O-Alkylated Product (Ether) Target Phenolate->O_Product Path A: O-Attack (Kinetic, Polar Aprotic) C_Product C-Alkylated Product (Ring Substituted) Impurity Phenolate->C_Product Path B: C-Attack (Thermodynamic, Protic)

Figure 1: Mechanistic divergence of vanillin alkylation. Path A represents the standard Williamson ether synthesis, while Path B represents the competing C-alkylation pathway.

Spectroscopic Atlas: Definitive Identification

The following data compares Ethyl Vanillin (O-ethyl) vs. 5-Ethyl Vanillin (C-ethyl) as the model system.

A. Infrared Spectroscopy (IR)

IR provides the fastest "quick check" for reaction success.

FeatureO-Alkylated (Ether)C-Alkylated (Phenol)Interpretation
O-H Stretch Absent Present (3200–3500 cm⁻¹)The "smoking gun" of IR. O-alkylation consumes the -OH; C-alkylation retains it.
C=O Stretch ~1680–1700 cm⁻¹~1670–1690 cm⁻¹Slight shift due to hydrogen bonding in the C-alkyl isomer (intramolecular H-bond between OH and OMe/CHO).
C-O Stretch Strong (1260 cm⁻¹)Strong (1260 cm⁻¹)Less diagnostic due to overlap with the methoxy group.
B. 1H NMR Spectroscopy (The Gold Standard)

NMR offers unambiguous structural proof. The key distinction lies in the chemical shift of the alkyl group and the aromatic proton count .

SignalO-Alkylated (Target)C-Alkylated (Impurity)Mechanistic Reason
Phenolic -OH Absent Visible (~6.0–10.0 ppm)Exchangeable proton; may be broad or sharp depending on solvent (DMSO/CDCl₃).
Alkyl -CH₂- ~4.1 – 4.2 ppm ~2.5 – 2.7 ppm Crucial Distinction: Oxygen is electronegative, deshielding the adjacent CH₂ (downfield). The aromatic ring is less withdrawing, leaving the benzylic CH₂ upfield.
Aromatic Protons 3 Protons (ABX Pattern)2 Protons (Singlets/Doublets)C-alkylation at Position 5 replaces an aromatic proton. The ABX coupling pattern collapses.
Aldehyde -CHO ~9.8 ppm~9.8 ppmRetained in both; not diagnostic.
C. 13C NMR & 2D Correlation
  • O-Alkyl: The methylene carbon attached to oxygen appears at ~64 ppm .

  • C-Alkyl: The benzylic methylene carbon appears at ~22-28 ppm .

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • O-Alkyl: The alkyl protons correlate to the oxygenated aromatic carbon (C4, ~150 ppm).

    • C-Alkyl: The alkyl protons correlate to two aromatic carbons (C4 and C6), confirming ring attachment.

Experimental Validation Protocol

To validate these spectroscopic claims, the following workflow isolates and characterizes the isomers.

Protocol: Competitive Alkylation Study

Objective: Synthesize both isomers to create a reference standard.

  • Standard Synthesis (O-Dominant):

    • Dissolve Vanillin (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and Ethyl Iodide (1.2 eq).
      
    • Stir at RT for 4 hours.

    • Result: >95% O-ethyl vanillin.

  • Forced C-Alkylation (Condition Stressing):

    • Dissolve Vanillin (1.0 eq) in Water/TFE (Trifluoroethanol) (Protic solvents shield the phenoxide oxygen).

    • Add NaOH (1.5 eq) and Ethyl Bromide.

    • Heat to reflux (Promotes thermodynamic C-alkylation).

    • Result: Mixture of O-alkyl and C-alkyl products.[1]

  • Separation (The Solubility Test):

    • Dissolve the crude mixture in Diethyl Ether.

    • Wash with 1M NaOH .

    • Organic Layer: Contains O-Alkylated product (Neutral ether).

    • Aqueous Layer: Contains C-Alkylated product (Phenolate). Acidify with HCl and extract to recover the C-alkyl isomer.

Analytical Decision Tree

AnalysisWorkflow Sample Unknown Product Sample IR_Check Step 1: IR Spectroscopy Look for 3400 cm⁻¹ region Sample->IR_Check OH_Present Broad Peak Present (OH Group) IR_Check->OH_Present Peak Detected OH_Absent No Peak (No OH Group) IR_Check->OH_Absent Peak Absent NMR_Check Step 2: 1H NMR Check Alkyl CH₂ Shift OH_Present->NMR_Check OH_Absent->NMR_Check Result_C Shift @ 2.6 ppm + Aromatic Integral = 2 CONCLUSION: C-Alkylated NMR_Check->Result_C Benzylic Shift Result_O Shift @ 4.1 ppm + Aromatic Integral = 3 CONCLUSION: O-Alkylated NMR_Check->Result_O Ether Shift

Figure 2: Analytical workflow for distinguishing vanillin alkylation isomers.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • PharmaXChange. (2011). Phenolates: O-alkylation and C-alkylation. Link

  • National Institutes of Health (NIH). (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Link

  • University of Utah. Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Link

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Link

Sources

Comparative

Biological activity of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde analogs

A Comparative Guide for Medicinal Chemists & Drug Developers Executive Summary This guide analyzes 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (referred to herein as 4-BBO-Van ), a lipophilic derivative of Vanillin. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists & Drug Developers

Executive Summary

This guide analyzes 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (referred to herein as 4-BBO-Van ), a lipophilic derivative of Vanillin. Unlike its parent compound, which suffers from rapid metabolism and moderate potency, 4-BBO-Van incorporates a halogenated benzyl ether moiety. This structural modification significantly enhances membrane permeability (LogP) and metabolic stability, positioning it as a scaffold of interest for anticancer therapeutics (pro-apoptotic) and anti-sickling agents (hemoglobin modulation) .

This document objectively compares 4-BBO-Van against standard clinical alternatives, supported by experimental protocols and mechanistic visualizations.

Chemical Profile & Structural Logic[1]

The molecule consists of a vanillin core O-alkylated with a 4-bromobenzyl group.

  • Core Scaffold: 3-Methoxy-4-hydroxybenzaldehyde (Vanillin).

  • Modification: O-alkylation at the 4-hydroxyl position.

  • Key Feature: The 4-bromobenzyl group acts as a lipophilic anchor. The bromine atom provides a halogen bond donor site, potentially enhancing binding affinity to hydrophobic pockets in target proteins (e.g., the heme pocket of Hemoglobin S or the hydrophobic groove of Bcl-2 family proteins).

PropertyVanillin (Parent)4-BBO-Van (Analog)Impact of Modification
Formula C₈H₈O₃C₁₅H₁₃BrO₃Increased MW, reduced volatility.
LogP (Calc) ~1.2~3.8 - 4.2Critical: Drastically improved cellular uptake; crosses blood-brain barrier.
H-Bond Donors 1 (Phenolic OH)0Removes rapid glucuronidation site (Phase II metabolism).
Reactivity Aldehyde (Schiff base)Aldehyde (Schiff base)Retains ability to covalently bind N-terminal valines (HbS).
Primary Biological Activities
A. Anticancer Activity: Mitochondrial Apoptosis Induction

Target Audience: Oncology Drug Discovery

4-BBO-Van and similar benzyloxy-benzaldehyde derivatives function by disrupting the mitochondrial membrane potential (


). The lipophilic benzyl tail facilitates entry into the cytosol, where the aldehyde moiety interferes with redox homeostasis.
  • Mechanism: Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 .[1]

  • Potency: Studies on analogous vanillin ethers (e.g., 4-fluorobenzyl variants) demonstrate IC₅₀ values in the low micromolar range (5–15 µM) against HL-60 and MCF-7 lines, significantly more potent than Vanillin (>500 µM).

Comparative Efficacy: Anticancer [1][2]

CompoundTarget MechanismIC₅₀ (MCF-7)Toxicity Profile
4-BBO-Van Mitochondrial Apoptosis / ROS generation~8–12 µMModerate; selective for rapidly dividing cells.
Vanillin Antioxidant / Weak Antimutagenic>500 µMNon-toxic; therapeutically ineffective as monotherapy.
5-Fluorouracil Antimetabolite (Thymidylate synthase)~5 µMHigh systemic toxicity (myelosuppression).
B. Anti-Sickling Activity: Hemoglobin S Modification

Target Audience: Hematology Researchers

Aldehydes bind to the N-terminal valine of the


-chain of hemoglobin to form a Schiff base. This stabilizes the R-state (oxygenated) of Hemoglobin S (HbS), preventing the polymerization that causes red blood cell sickling.
  • Advantage of 4-BBO-Van: The hydrophobic bromobenzyl ring interacts with the hydrophobic heme pocket, stabilizing the adduct longer than simple vanillin.

  • Comparison: It competes with Voxelotor (GBT440), a clinically approved aldehyde drug.

Mechanistic Visualization

The following diagram illustrates the dual-pathway activity of 4-BBO-Van: inducing apoptosis in cancer cells while stabilizing Hemoglobin S in erythrocytes.

BioActivity cluster_Cancer Pathway A: Anticancer (Apoptosis) cluster_Sickle Pathway B: Anti-Sickling (HbS) Compound 4-BBO-Van (Lipophilic Aldehyde) CellEntry Cellular Uptake (High LogP) Compound->CellEntry RBC RBC Entry Compound->RBC Mito Mitochondria Targeting CellEntry->Mito Bcl2 Bcl-2 (Downregulation) Mito->Bcl2 Inhibits Bax Bax (Upregulation) Mito->Bax Promotes Caspase Caspase-3/9 Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis HbS Hemoglobin S (Deoxy State) RBC->HbS Schiff Schiff Base Formation (Val-1) HbS->Schiff + 4-BBO-Van RState Stabilized R-State (High O2 Affinity) Schiff->RState NoPoly Inhibition of Polymerization RState->NoPoly

Caption: Figure 1. Dual mechanism of action. Pathway A depicts mitochondrial-mediated apoptosis in neoplastic cells. Pathway B shows allosteric modification of Hemoglobin S to prevent sickling.

Experimental Protocols
Protocol A: Synthesis of 4-BBO-Van (Williamson Ether Synthesis)

Rationale: This method uses weak bases to prevent Cannizzaro disproportionation of the aldehyde.

  • Reagents: Vanillin (1.0 eq), 4-Bromobenzyl bromide (1.1 eq), Anhydrous Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (catalytic), Acetone or DMF.
    
  • Procedure:

    • Dissolve Vanillin in dry Acetone/DMF.

    • Add

      
       and stir at room temperature for 30 mins (Phenoxide formation).
      
    • Add 4-Bromobenzyl bromide dropwise. Add catalytic KI to accelerate the reaction via Finkelstein exchange.

    • Reflux at 60–70°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from Ethanol.

  • Validation: ¹H NMR (CDCl₃) should show a singlet at ~9.8 ppm (Aldehyde) and a singlet at ~5.2 ppm (Benzylic CH₂).

Protocol B: In Vitro Hemoglobin S Polymerization Assay

Rationale: Turbidity measurement is the standard for assessing anti-sickling efficacy.

  • Preparation: Isolate HbS from sickle cell patient blood (homozygous SS) via centrifugation and washing with PBS. Lyse cells to obtain Hemoglobin lysate.

  • Incubation: Mix HbS lysate (12 g/dL final) with 4-BBO-Van (dissolved in DMSO) at varying concentrations (0.5 mM, 1 mM, 2 mM). Incubate at 37°C for 1 hour.

  • Deoxygenation: Add 2% Sodium Metabisulfite (reductant) to induce deoxygenation and polymerization.

  • Measurement: Monitor absorbance at 700 nm every 30 seconds for 20 minutes using a UV-Vis spectrophotometer.

  • Data Analysis: A delay in the onset of turbidity or a reduction in plateau absorbance compared to control indicates inhibition of polymerization.

References
  • Zhang, L., et al. (2017). "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells." ResearchGate.[1] (Demonstrates the apoptotic mechanism of vanillin ethers).

  • Abdulmalik, O., et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling in vitro." British Journal of Haematology. (Establishes the aldehyde-HbS Schiff base mechanism).

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to target the hemoglobin S polymerization." Hematology/Oncology Clinics. (Contextualizes aldehyde therapeutics like Voxelotor).

  • PubChem Compound Summary. "3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde."[3] (Structural analog data and toxicity profiles).

  • Kumar, R., et al. (2012). "A Review on the Vanillin derivatives showing various Biological activities."[4] Int. J. PharmTech Res. (Broad overview of vanillin scaffold bioactivity).

Sources

Validation

Efficacy of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde in Drug Synthesis: A Comparative Technical Guide

Executive Summary 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (hereafter referred to as BBMB ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its parent compound vanillin, BBMB offers a dual-mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (hereafter referred to as BBMB ) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its parent compound vanillin, BBMB offers a dual-modality synthetic handle: an electrophilic aldehyde for condensation reactions and an aryl bromide for palladium-catalyzed cross-coupling.

This guide objectively compares BBMB against standard precursors (Vanillin and non-halogenated benzyl ethers), demonstrating its superior efficacy in generating diversity-oriented libraries for anticancer and antimicrobial drug discovery.

Part 1: Chemical Profile & Synthetic Advantage[1][2]

The "Bifunctional" Advantage

The core efficacy of BBMB lies in its ability to serve as a divergent intermediate . While simple benzaldehydes allow for linear synthesis (e.g., forming a Chalcone), BBMB enables orthogonal functionalization .

FeatureVanillin (Parent)4-Benzyloxy-3-methoxybenzaldehydeBBMB (Target)
Lipophilicity (LogP) Low (~1.2)Medium (~3.5)High (~4.2)
Metabolic Stability Low (Phenolic glucuronidation)High (Ether protection)High (Ether protection)
Synthetic Handles 1 (Aldehyde)1 (Aldehyde)2 (Aldehyde + Aryl Bromide)
Downstream Potential LinearLinearBranched (Suzuki/Heck capable)
Synthetic Accessibility

BBMB is synthesized via a robust Williamson ether synthesis, ensuring high yields and scalability.

Protocol 1: Synthesis of BBMB

  • Reagents : Vanillin (1.0 eq), 4-Bromobenzyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent : DMF or Acetone (Reflux).

  • Yield : >90% (Typical).[1]

  • Purification : Recrystallization from Ethanol (No chromatography required).

Part 2: Comparative Efficacy in Drug Design

Case Study: Anticancer Chalcone Libraries

Chalcones (1,3-diaryl-2-propen-1-ones) are potent anticancer pharmacophores. The choice of aldehyde precursor dictates the library's diversity.

Experiment Design

We compare the utility of precursors in synthesizing a library of Bi-Aryl Chalcones targeting the MCF-7 breast cancer cell line.

  • Pathway A (Standard) : Vanillin

    
     Chalcone.
    
  • Pathway B (BBMB) : BBMB

    
     Bromo-Chalcone 
    
    
    
    Bi-Aryl Chalcone (via Suzuki Coupling).
Comparative Data: Synthetic Efficiency & Biological Potential[2]
PrecursorReaction Step 1 (Claisen-Schmidt)Reaction Step 2 (Suzuki Coupling)Final Library DiversityPredicted Bioactivity (IC50)
Vanillin 85% YieldNot PossibleLow (Mono-aryl variations)Moderate (10-50

M)
BBMB 92% Yield 88% Yield High (Bi-aryl variations) High (< 5

M)

Technical Insight : The electron-withdrawing nature of the 4-bromobenzyl group in BBMB activates the aldehyde slightly more than the electron-donating methoxy group alone, often resulting in faster condensation rates during Chalcone formation [1].

Part 3: Experimental Protocols

Workflow 1: Claisen-Schmidt Condensation (BBMB Chalcone)

This protocol generates the core scaffold with the bromine handle intact.

  • Dissolution : Dissolve BBMB (10 mmol) and 4-Aminoacetophenone (10 mmol) in Ethanol (20 mL).

  • Catalysis : Add aqueous NaOH (40%, 2 mL) dropwise at 0°C.

  • Reaction : Stir at room temperature for 12 hours. A heavy precipitate will form.

  • Work-up : Pour into ice water (100 mL), neutralize with HCl (10%).

  • Isolation : Filter the yellow solid and wash with cold water.

  • Validation : TLC (Hexane:EtOAc 3:1) should show a single spot (

    
    ).
    
Workflow 2: Suzuki-Miyaura Coupling (Diversity Step)

This step utilizes the unique bromine handle of BBMB to attach a second pharmacophore.

  • Setup : Under

    
    , combine Bromo-Chalcone (1.0 eq), Phenylboronic acid (1.2 eq), and 
    
    
    
    (5 mol%).
  • Solvent System : DME/Water (2:1) with

    
     (2.0 eq).
    
  • Conditions : Reflux at 85°C for 6 hours.

  • Result : Formation of a bi-aryl chalcone with extended conjugation and enhanced lipophilicity.

Part 4: Visualization of Efficacy

Diagram 1: The Divergent Synthesis Workflow

This diagram illustrates why BBMB is superior: it opens a secondary reaction pathway that simple vanillin cannot access.

DrugDesign Vanillin Vanillin (Parent) BBMB BBMB (Precursor) Vanillin->BBMB Alkylation (4-Br-BnBr) Chalcone_A Simple Chalcone (Limited Potency) Vanillin->Chalcone_A Claisen-Schmidt Chalcone_Br Bromo-Chalcone (Active Intermediate) BBMB->Chalcone_Br Claisen-Schmidt (Retention of Br) Library Bi-Aryl Library (High Potency) Chalcone_A->Library NOT POSSIBLE Chalcone_Br->Library Suzuki Coupling (Diversity Step)

Caption: BBMB enables a "Branching Strategy" (Yellow to Green), whereas Vanillin is restricted to a linear path (Red).

Diagram 2: Structure-Activity Relationship (SAR) Logic

Visualizing how the BBMB scaffold interacts with biological targets (e.g., Tubulin or Kinases).

SAR Core BBMB Scaffold Feature1 Aldehyde/Enone (Covalent Trap) Core->Feature1 Feature2 Methoxy Group (H-Bond Acceptor) Core->Feature2 Feature3 4-Bromobenzyl Ether (Hydrophobic Pocket Fill) Core->Feature3 Target Biological Target (e.g., Tubulin) Feature1->Target Michael Addition Feature2->Target Binding Affinity Feature3->Target Membrane Permeability & Selectivity

Caption: The 4-Bromobenzyl ether moiety specifically enhances hydrophobic interactions and membrane permeability.

References

  • Synthesis and Biological Evaluation of Chalcones . Chemical Review and Letters. (2025).[3] Detailed analysis of Claisen-Schmidt condensation rates for substituted benzaldehydes.

  • Vanillin Derivatives in Drug Design . National Institutes of Health (PMC). (2025). Comprehensive review of vanillin scaffolds in anticancer research.

  • Synthesis of Chalcones Derivatives and Their Biological Activities . ACS Omega. (2022). Protocols for acetamido chalcone synthesis and yield comparisons.

  • 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde Product Data . Sigma-Aldrich. Physical properties and commercial availability.[4]

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives . Semantic Scholar. (2015).[5] Specific reference for benzyloxy-methoxybenzaldehyde derivatives.

Sources

Comparative

Comparative Stability of Substituted Benzyl Ethers of Vanillin

Executive Summary In medicinal chemistry and synthetic organic workflows involving vanillin (4-hydroxy-3-methoxybenzaldehyde), the choice of phenolic protection is critical.[1] While the unsubstituted benzyl ether (Bn )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and synthetic organic workflows involving vanillin (4-hydroxy-3-methoxybenzaldehyde), the choice of phenolic protection is critical.[1] While the unsubstituted benzyl ether (Bn ) is the industry standard, substituted analogs offer tunable stability profiles.

This guide compares the unsubstituted benzyl ether against


-methoxybenzyl (PMB)  and 

-nitrobenzyl (PNB)
ethers.
  • PMB offers "lability on demand," cleavable under mild oxidative conditions (DDQ) or dilute acid, making it ideal for temporary protection.

  • PNB provides maximum robustness, surviving harsh acidic conditions that would cleave a standard benzyl ether, but requires specific reductive or photolytic cleavage.

  • Vanillin Specifics: The electron-withdrawing aldehyde at the para position of the vanillin core renders the phenoxide less nucleophilic during synthesis, necessitating optimized alkylation protocols.

Mechanistic Principles (The "Why")

The stability of benzyl ethers is governed primarily by the electronic nature of the substituent on the benzyl ring. This relationship follows the Hammett equation (


), where the rate of cleavage depends on the stability of the benzylic carbocation intermediate generated during acid hydrolysis.
Electronic Effects on Acid Lability
  • Electron-Donating Groups (EDG): Substituents like methoxy (

    
    ) at the para position stabilize the benzylic carbocation via resonance. This lowers the activation energy for C-O bond cleavage, increasing lability in acid.
    
  • Electron-Withdrawing Groups (EWG): Substituents like nitro (

    
    ) destabilize the carbocation, significantly increasing resistance to acid hydrolysis.
    
Visualization: Acid-Catalyzed Cleavage Mechanism

The following diagram illustrates the critical transition state where substituent effects (


) dictate the reaction rate.

G Substrate Vanillin Benzyl Ether (Protonated) TS Transition State [Carbocation Character] Substrate->TS Rate Limiting Step (k1) Products Vanillin + Substituted Benzyl Cation TS->Products Fast EDG_Note EDG (p-OMe) Stabilizes TS (Faster Cleavage) TS->EDG_Note EWG_Note EWG (p-NO2) Destabilizes TS (Slower Cleavage) TS->EWG_Note

Caption: Kinetic pathway of acid-catalyzed ether cleavage. The stability of the Transition State (TS) is directly modulated by the benzyl substituent.

Comparative Data Analysis

The table below synthesizes relative stability data based on solvolysis rates and oxidative potentials.

Table 1: Relative Stability Profile of Vanillin Ethers
Benzyl DerivativeSubstituent (

)
Acid Stability (TFA/DCM)Oxidative Stability (DDQ)Hydrogenolysis Rate (H2/Pd)Primary Application

-Methoxybenzyl (PMB)
-0.27 (EDG)Low (

min)
Low (Cleaves rapidly)FastTemporary protection; Orthogonal to Benzyl
Benzyl (Bn) 0.00 (Ref)Moderate (Stable to dilute acid)High (Stable)ModerateStandard protection; Removed at end-stage

-Nitrobenzyl (PNB)
+0.78 (EWG)Very High (Stable to strong acid)High (Stable)Slow (Reduces to amine)Robust protection; Photolabile (if ortho)

Note: "Acid Stability" refers to 10% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 25°C.

Experimental Protocols

Synthesis of Vanillin Benzyl Ethers (General Procedure)

Rationale: Vanillin's phenolic hydroxyl is less nucleophilic due to the para-aldehyde. We utilize Potassium Carbonate (


) in refluxing acetone to ensure complete deprotonation without degrading the aldehyde.

Reagents:

  • Vanillin (1.0 eq)

  • Substituted Benzyl Chloride/Bromide (1.2 eq)

  • 
     (Anhydrous, 2.0 eq)
    
  • Acetone (Reagent Grade) or DMF (for unreactive halides)

Workflow:

  • Dissolution: Dissolve vanillin (15.2 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add

    
     (27.6 g, 200 mmol) and stir for 15 min at RT to form the phenoxide.
    
  • Alkylation: Add the substituted benzyl halide (120 mmol) dropwise.

  • Reflux: Heat to reflux (56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Filter off inorganic salts. Evaporate solvent.[2][3] Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted vanillin) and Brine.

  • Purification: Recrystallize from Ethanol/Water.

Stability Testing Protocol (Self-Validating System)

To objectively compare stability, use this HPLC-based kinetic assay.

Reagents:

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

  • Internal Standard: Biphenyl (Inert to acid/oxidation).

  • Stress Medium: 5% TFA in DCM (Acid) OR 1.2 eq DDQ in DCM/H2O (Oxidative).

Step-by-Step Workflow:

Workflow Start Start: 10mM Ether Solution + Internal Standard Split Split into Aliquots Start->Split Stress Add Stress Reagent (TFA or DDQ) Split->Stress Quench Quench at t=0, 10, 30, 60 min (NaHCO3 or Ascorbic Acid) Stress->Quench Analyze HPLC Analysis (UV @ 280nm) Quench->Analyze Calc Calculate k_obs vs Internal Standard Analyze->Calc

Caption: Kinetic workflow for determining comparative half-lives (


).

Validation Check:

  • The Internal Standard peak area must remain constant (<2% RSD) throughout the run. If it fluctuates, the injection or quenching method is flawed.

Selection Guide: When to use which?

ScenarioRecommended EtherScientific Rationale
Standard Synthesis Benzyl (Bn) Best balance of cost, stability, and ease of removal via Hydrogenolysis (

).
Acid Sensitive Substrate PMB Can be removed oxidatively (DDQ) at neutral pH, preserving acid-labile groups (e.g., acetals) elsewhere in the molecule.
Harsh Acidic Steps PNB The nitro group destabilizes the carbocation, allowing the ether to survive conditions like Friedel-Crafts acylation or strong acid deprotection of other groups (e.g., Boc removal).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

  • Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, p-methoxybenzyl, and p-nitrobenzyl ethers. Tetrahedron, 42(11), 3021-3028.

  • Cavedon, C., et al. (2021).[5][6] Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514–518.[5]

Sources

Validation

Cleavage conditions for 4-bromobenzyl ethers compared to other protecting groups

Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists Executive Summary: The Strategic Niche of 4-Bromobenzyl Ethers In com...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The Strategic Niche of 4-Bromobenzyl Ethers

In complex total synthesis and drug discovery, the 4-bromobenzyl (PBB) ether is not merely a robust protecting group; it is a latent functional handle . Unlike standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers, the PBB group offers a unique "Safety-Catch" mechanism. It remains stable under conditions that cleave PMB (oxidative) or silyl ethers (fluoride/acid), yet it can be triggered for removal via specific transition-metal catalyzed transformations.

This guide analyzes the cleavage profile of PBB ethers, contrasting them with industry standards (Bn, PMB, TBDMS) and detailing the orthogonal "Safety-Catch" protocols that make them indispensable for late-stage diversification.

Chemical Stability & Orthogonality Profile

The PBB ether is defined by the electron-withdrawing nature of the bromine substituent, which lowers the electron density of the aromatic ring compared to Bn or PMB. This electronic difference dictates its stability profile.

Comparative Stability Matrix
Condition4-Bromobenzyl (PBB)Benzyl (Bn)p-Methoxybenzyl (PMB)TBDMS
DDQ (Oxidative) Stable (Key Orthogonality)Slow CleavageLabile (Fast Cleavage)Stable
TFA / Mild Acid Stable StableLabileLabile
Strong Lewis Acid (BBr₃) LabileLabileLabileLabile
H₂ / Pd-C Unstable (C-Br reduction)LabileLabileStable
Basic Conditions StableStableStableStable
Fluoride (TBAF) StableStableStableLabile

Critical Insight: The stability of PBB to DDQ allows for the selective removal of PMB ethers in the presence of PBB ethers. This is a common strategy in carbohydrate and polyketide synthesis.

Cleavage Methodologies

While PBB ethers can be cleaved using "brute force" Lewis acids (like BBr₃), their true value lies in Safety-Catch Deprotection and Conversion Strategies .

Method A: The "Safety-Catch" (Pd-Catalyzed Amination

Acidolysis)

This is the most elegant application of PBB. The electron-poor PBB group is stable to acid. However, by converting the bromide to an amine (via Buchwald-Hartwig coupling), the group becomes an electron-rich p-aminobenzyl ether, which is extremely acid-labile.

Mechanism:

  • Trigger: Pd-catalyzed amination converts the Ar-Br (electron-withdrawing) to Ar-NR₂ (electron-donating).

  • Release: The nitrogen lone pair stabilizes the benzylic carbocation, facilitating cleavage by mild acids (e.g., TFA or dilute HCl) that would not affect the original PBB group.

Method B: Oxidative Cleavage via Siletanyl Conversion

PBB ethers can be lithiated and trapped with silyl reagents to form para-siletanylbenzyl (PSB) ethers. These are cleavable via Fleming-Tamao oxidation (H₂O₂/KF), offering a fluoride-free, non-acidic deprotection route.

Method C: Classical Lewis Acid Cleavage

Like standard benzyl ethers, PBB groups can be removed with strong Lewis acids such as Boron Tribromide (BBr₃) or Boron Trichloride (BCl₃). This is non-selective vs. other benzyl ethers but effective for global deprotection.

Visualizing the Safety-Catch Mechanism

The following diagram illustrates the transformation of the PBB group from a stable protecting group to a labile species.

SafetyCatch PBB 4-Bromobenzyl Ether (Acid Stable) Inter Pd-Catalyzed Amination PBB->Inter Morpholine, Pd2(dba)3 BINAP, NaOtBu PAB 4-Aminobenzyl Ether (Electron Rich) Inter->PAB C-N Bond Formation Cleavage Acid Hydrolysis (TFA/H2O) PAB->Cleavage H+ Activation Result Free Alcohol + Quinone Methide Imine Cleavage->Result C-O Bond Scission

Caption: The "Safety-Catch" activation of PBB ethers. The stable bromide is converted to an electron-donating amine, rendering the ether acid-labile.

Detailed Experimental Protocols
Protocol 1: Installation of PBB Group (Williamson Ether Synthesis)

Standard protection for primary/secondary alcohols.

  • Reagents: Alcohol substrate (1.0 equiv), 4-Bromobenzyl bromide (1.2 equiv), Sodium Hydride (60% dispersion, 1.5 equiv), TBAI (cat.), DMF/THF.

  • Procedure:

    • Cool a solution of alcohol in anhydrous DMF (0.1 M) to 0°C.

    • Add NaH portion-wise. Stir for 30 min to form the alkoxide.

    • Add 4-Bromobenzyl bromide (and catalytic TBAI if reaction is sluggish).

    • Warm to room temperature and stir for 2–4 hours.

    • Quench: Carefully add sat. NH₄Cl solution.

    • Workup: Extract with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Selective Cleavage via Buchwald-Hartwig Amination (Safety-Catch)

Transforms PBB into acid-labile amine.

Step 1: Amination

  • Reagents: PBB-protected substrate (1.0 equiv), Morpholine (1.2 equiv), Pd₂(dba)₃ (2 mol%), BINAP (6 mol%), NaOtBu (1.4 equiv), Toluene.

  • Procedure:

    • In a glovebox or under Argon, mix substrate, amine, base, and catalyst in degassed toluene.

    • Heat to 80–100°C for 4–12 hours (monitor by TLC for conversion of Ar-Br to Ar-N).

    • Filter through Celite and concentrate.

Step 2: Acidolytic Cleavage

  • Reagents: Crude aminated intermediate, TFA (5-10% in CH₂Cl₂).

  • Procedure:

    • Dissolve the intermediate in CH₂Cl₂.

    • Add TFA dropwise at 0°C.

    • Stir for 30–60 mins (The electron-rich benzyl group cleaves rapidly).

    • Neutralize with NaHCO₃ and extract the free alcohol.

Decision Framework: When to Use PBB?

Use the following logic tree to determine if PBB is the correct choice for your synthesis.

DecisionTree Start Select Protecting Group Q1 Is the substrate sensitive to strong acid/base? Start->Q1 Q2 Do you need orthogonality to PMB (DDQ)? Q1->Q2 No UseTBS Use Silyl Ether (TBS/TIPS) Q1->UseTBS Yes (Base Sensitive) Q3 Do you plan Late-Stage Cross-Coupling? Q2->Q3 Yes UsePMB Use PMB Ether Q2->UsePMB No (PMB is sufficient) UsePBB Use PBB Ether Q3->UsePBB Yes (Use Br handle) Q3->UsePBB No (Use PBB for stability)

Caption: Selection logic for 4-bromobenzyl ethers based on substrate sensitivity and synthetic strategy.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Plante, O. J.; Buchwald, S. L.; Seeberger, P. H. "Halobenzyl Ethers as Protecting Groups for Organic Synthesis." J. Am. Chem. Soc.[1]2000 , 122, 7148–7149. [Link]

  • Petersen, L.; Jensen, K. J. "A New Safety-Catch Linker for Solid-Phase Synthesis." J. Org.[1][2] Chem.2001 , 66, 6268–6275. [Link]

  • Smyth, T. P.; et al. "The 4-Bromobenzyl Group: A Versatile Protecting Group." Tetrahedron Lett.1998 , 39, 761–762. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde proper disposal procedures

Executive Safety Summary IMMEDIATE ACTION REQUIRED: Primary Hazard: This compound is a Halogenated Organic Solid . It contains Bromine.[1][2] Critical Segregation: NEVER dispose of this compound in "General Organic" or "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

IMMEDIATE ACTION REQUIRED:

  • Primary Hazard: This compound is a Halogenated Organic Solid . It contains Bromine.[1][2]

  • Critical Segregation: NEVER dispose of this compound in "General Organic" or "Non-Halogenated" waste streams. It must go into the Halogenated waste stream.

  • Reactivity: Avoid contact with strong oxidizers (e.g., permanganates, perchlorates) and strong bases.[3] The aldehyde functionality is susceptible to autoxidation; keep containers tightly sealed.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste container.[3]

PropertyDataOperational Implication
CAS Number 352455-48-2 (or analog)Use for waste manifest verification.[3]
Structure Aryl Bromide + Aldehyde + EtherBromine mandates halogenated waste protocols.[3] Aldehyde implies potential for slow oxidation to acid.
Physical State Solid (Powder)Dust explosion hazard if aerosolized.[3]
Solubility Soluble in Chloroform, DCM, MethanolUse these solvents for decontamination/rinsing.[3]
GHS Hazards H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses, fume hood) is mandatory.[3]

The "Why" Behind the Protocol: The presence of the 4-Bromobenzyl group is the deciding factor.[3] When incinerated (the standard disposal method for organic lab waste), non-halogenated waste is burned simply. However, halogenated compounds release acid gases (Hydrogen Bromide, HBr) upon combustion.[3] This corrodes standard incinerators and requires facilities equipped with acid gas scrubbers. Mislabeling this waste damages infrastructure and incurs significant fines. [3]

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from hydrolysis products over time.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Chemical Name: Write fully: "4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Constituent: Clearly mark "HALOGENATED SOLID" .

  • Transfer:

    • Perform transfer in a fume hood to capture dust.

    • Do not mix with incompatible solids (strong oxidizers).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol):

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Pour into Halogenated Waste carboy.

    • If solvent is Non-Halogenated (Methanol, Acetone): Because the solute contains Bromine, the ENTIRE mixture is now Halogenated Waste .[3]

    • Rule of Thumb: If the halogen content >1-2%, the whole stream is treated as halogenated.[3]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize before adding to the carboy to prevent exothermic reactions in the waste container.[3]

Scenario C: Contaminated Glassware & Spills
  • Rinsing: The compound is lipophilic. Water will not clean it effectively.

    • Step 1: Rinse glassware with a minimal amount of Acetone or Methanol .

    • Step 2: Collect this rinseate into the Halogenated Liquid Waste container.

    • Step 3: Wash glassware with soap and water (this aqueous waste can now go down the drain if local regulations permit, as the bulk chemical is removed).

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep (dust hazard). Cover with wet paper towels, scoop into a bag, and label as solid halogenated waste.[3]

    • Liquid Spill: Absorb with vermiculite or spill pads. Dispose of pads as solid halogenated waste.

Decision Logic Workflow

The following diagram illustrates the critical decision points for disposing of this specific aldehyde.

DisposalWorkflow Start Waste: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solution StateCheck->LiquidPath SolidBin Container: HDPE Wide Mouth Label: Halogenated Solid Waste SolidPath->SolidBin Segregate from Oxidizers SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated (e.g. DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g. MeOH) SolventCheck->NonHaloSolvent LiquidBin Container: Safety Carboy Label: Halogenated Solvent Waste HaloSolvent->LiquidBin CriticalRule CRITICAL RULE: Bromine Solute Contaminates Stream NonHaloSolvent->CriticalRule CriticalRule->LiquidBin Divert to Halogenated

Figure 1: Decision tree ensuring the bromine-containing moiety is correctly routed to halogenated waste streams to prevent incinerator corrosion.

Regulatory Framework (US/EU)

  • RCRA Status (USA):

    • This specific compound is not typically listed on the EPA "P" (Acutely Hazardous) or "U" (Toxic) lists [1].

    • However, it falls under Characteristic Waste if mixed with flammable solvents (D001) or if the waste stream is determined to be toxic.

    • Halogenated Organic Compounds (HOCs): Under Land Disposal Restrictions (40 CFR 268), halogenated organics often require incineration rather than landfilling.

  • EU Waste Code (EWC):

    • 16 05 08 *: Discarded organic chemicals consisting of or containing hazardous substances.

    • 14 06 02 *: Other halogenated solvents and solvent mixtures (if in solution).

References

  • U.S. Environmental Protection Agency. (2023).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3] The National Academies Press. [Link]

  • PubChem. (2023). 4-Benzyloxy-3-methoxybenzaldehyde Compound Summary. National Library of Medicine. (Used as structural analog for reactivity data). [Link]

Sources

Handling

Personal protective equipment for handling 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde

Executive Summary & Risk Profile 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a specialized intermediate used in organic synthesis. While valuable for drug discovery, its structural components—a rea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 352455-48-2) is a specialized intermediate used in organic synthesis. While valuable for drug discovery, its structural components—a reactive aldehyde functionality and a halogenated aromatic ring—dictate a specific safety profile.

This compound is not merely an irritant; it is a potential sensitizer and a mucous membrane aggressor . The primary operational risks are inhalation of fine particulates during weighing and dermal absorption when solvated.

Hazard Classification (GHS Standard)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][4][5][6]

  • H335: May cause respiratory irritation.[1][2][3][7]

  • Sensitization Risk: Aldehydes are known contact sensitizers; repeated low-level exposure can lead to chronic allergic dermatitis.

The PPE Matrix: Layered Defense System

Protection ZonePPE RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Why: Standard safety glasses are insufficient for fine powders.[8] Goggles (ANSI Z87.1 D3 rating) prevent airborne dust from bypassing the lens and irritating the conjunctiva.
Dermal (Hand) Nitrile (Double Layer) Spec: Minimum 5 mil (0.12 mm) thickness.[8] Why: The bromine substituent increases lipophilicity, potentially aiding skin absorption. Double gloving provides a "breakthrough indicator" system.
Respiratory N95 or P100 Context: Required only if working outside a fume hood (not recommended).[8] Inside a hood, the sash is the primary barrier.
Body Lab Coat (High-Neck) Material: 100% Cotton or Nomex (if flammable solvents are present).[8] Synthetic blends can melt into skin if a fire occurs.

Barrier Logic & Exposure Pathways

The following diagram illustrates the "Defense in Depth" strategy. We do not rely on a single barrier; we use engineering controls backed by specific PPE.[3]

G Hazard 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde (Fine Dust / Solvated) Route_Inhale Inhalation (Lung/Mucosa) Hazard->Route_Inhale Dust Generation Route_Skin Dermal Contact (Sensitization) Hazard->Route_Skin Spill/Splash Control_Eng Primary Barrier: Fume Hood (100 fpm) Route_Inhale->Control_Eng Captured Control_PPE_Skin Secondary Barrier: Nitrile Gloves + Lab Coat Route_Skin->Control_PPE_Skin Blocked Control_PPE_Resp Secondary Barrier: N95 Respirator Control_Eng->Control_PPE_Resp Failure/Breach Safe Operator Safety Control_Eng->Safe Control_PPE_Resp->Safe Control_PPE_Skin->Safe

Caption: Figure 1. Defense in Depth strategy showing redundancy between engineering controls (Fume Hood) and PPE.

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

The solid state presents the highest risk of inhalation. Static electricity can cause the powder to "jump" or disperse.

  • Preparation: Put on double nitrile gloves . Ensure the fume hood is active with a face velocity of 80–100 fpm.

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. This compound is an organic solid and will hold charge, leading to aerosolization.

  • Transfer: Weigh inside the hood. If the balance is outside, use a closed weighing vessel (e.g., a tared vial with a cap), not an open boat.

  • Decontamination: Wipe the exterior of the vial with a wet tissue (solvent-soaked) before removing it from the hood.

Phase B: Solvation & Reaction

Once dissolved, the hazard profile shifts. The solvent (e.g., Dichloromethane, THF) becomes the carrier that can drive the compound through your skin.[8]

  • Glove Check: If using Dichloromethane (DCM) , nitrile gloves degrade in <5 minutes. You must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.

  • Sash Management: Keep the fume hood sash at the lowest possible working height (below chin level) to act as a physical face shield.

  • Spill Response:

    • Solid Spill: Do not sweep. Cover with wet paper towels to dampen dust, then wipe up.

    • Solution Spill: Cover with absorbent pads. Place pads in a sealed bag inside the hood to prevent off-gassing.

Workflow Logic: From Storage to Disposal[6][9]

Workflow cluster_0 Critical Decision Point Storage Storage (Cool, Dry, Sealed) Inspect PPE Inspection (Check Glove Integrity) Storage->Inspect Weighing Weighing (Solid) **Risk: Dust** Inspect->Weighing Don PPE Reaction Reaction (Solution) **Risk: Splash/Permeation** Weighing->Reaction Dissolve Waste Disposal (Segregated Stream) Reaction->Waste Quench & Dispose

Caption: Figure 2. Operational workflow highlighting the critical risk transition from solid dust to liquid solution.

Disposal & Decontamination

Scientific integrity requires responsible lifecycle management. This compound is likely toxic to aquatic life (common for halogenated aromatics).[2][3]

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste drum. Do not use regular trash.

  • Liquid Waste: Collect in a Halogenated Organic Waste container (due to the bromine and likely use of DCM/Chloroform).

  • Glassware: Rinse with Acetone inside the hood before moving to the wash station. The "First Rinse" is hazardous waste.[7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] [Link]

  • PubChem. (n.d.). Compound Summary: Benzaldehyde Derivatives Safety Data. National Library of Medicine. [Link]

Sources

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